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  • Product: 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
  • CAS: 1261230-71-0

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride?

The Pharmacophoric Utility and Mechanism of Action of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride in Targeted Therapeutics Executive Summary In modern medicinal chemistry, certain molecules are not designed t...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophoric Utility and Mechanism of Action of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, certain molecules are not designed to be standalone therapeutics, but rather "privileged scaffolds"—highly optimized building blocks that dictate the mechanism of action of the final drug. 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1261230-71-0) is a premier example of such a pharmacophore precursor.

This in-depth technical guide explores the dual "mechanism of action" of this compound: first, its chemical mechanism as a highly reactive, orthogonal building block; and second, its biological mechanism when incorporated into targeted therapeutics, specifically in the inhibition of epigenetic enzymes like Lysine Specific Demethylase 1 (LSD1) and various oncogenic kinases.

Chemical Mechanism & Structural Rationale

The architecture of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is meticulously engineered to solve specific physicochemical and target-engagement challenges in drug design.

  • The Piperidin-4-ylmethoxy Motif (Target Engagement): The basic secondary amine of the piperidine ring has a pKa of approximately 9.5, ensuring it is protonated at physiological pH (7.4). Causality: This protonation is not incidental; it is designed to form critical electrostatic salt bridges with acidic residues (e.g., Aspartate or Glutamate) located in the solvent-exposed channels of target proteins. In the context of LSD1 inhibitors, the addition of this basic piperidine group enhances enzyme selectivity by over 1,500-fold compared to non-basic analogs[1].

  • The Pyridine Core (Hinge Binding): The nitrogen atom in the pyridine ring serves as a potent hydrogen bond acceptor. Causality: When this scaffold is used to synthesize Type-II kinase inhibitors (such as those targeting Maternal Embryonic Leucine Zipper Kinase, MELK), the pyridine core anchors the molecule to the kinase hinge region, achieving a remarkably clean selectivity profile[2].

  • The 3-Nitro Group (Synthetic Masking): The nitro group acts as a masked amine. Causality: Because the nitro group is strongly electron-withdrawing, it deactivates the pyridine ring during early electrophilic synthetic steps, preventing unwanted side reactions. Once the scaffold is in place, the nitro group is chemoselectively reduced to an amine, which is then used for amide coupling or cyclization into imidazo[1,2-a]pyridines[3].

  • The Hydrochloride Salt (Stability): Causality: Formulating the building block as a hydrochloride salt stabilizes the basic piperidine nitrogen, preventing atmospheric oxidation and controlling hygroscopicity, which ensures high reproducibility during stoichiometric chemical synthesis.

Quantitative Data Summary

Table 1: Physicochemical & Pharmacophoric Properties of the Scaffold

PropertyValue / CharacteristicPharmacological Rationale
Molecular Weight 273.72 g/mol Low MW allows for extensive downstream functionalization while maintaining compliance with Lipinski's Rule of 5.
Piperidine pKa ~9.5Ensures near-complete protonation at pH 7.4, facilitating critical salt-bridge formation in target binding pockets[1].
Pyridine Core H-Bond AcceptorEssential for anchoring the scaffold into the hinge region of target kinases[2].
3-Nitro Group Synthetic HandleActs as an electron-withdrawing protecting group during early synthesis, reducible to a reactive amine[3].
LSD1 Affinity (Derivatives) Ki​ as low as 29 nMThe scaffold enables deep penetration into the catalytic center, forming H-bonds with key residues like Lys661[1].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols detail the utilization of this scaffold, emphasizing the causality behind each step and the built-in self-validation mechanisms.

Protocol 1: Chemoselective Reduction of the 3-Nitro Scaffold

This protocol describes the conversion of the inactive precursor into a reactive nucleophile for downstream drug synthesis.

  • Preparation: Dissolve 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (1.0 eq) in anhydrous methanol.

    • Causality: Methanol effectively solubilizes the polar hydrochloride salt while remaining completely inert to catalytic hydrogenation conditions.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq) under an inert argon atmosphere.

    • Causality: Argon purging is critical to prevent the premature ignition of the pyrophoric Pd/C catalyst in the presence of volatile methanol vapors.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and stir vigorously at room temperature (1 atm).

    • Causality: Mild conditions (1 atm, RT) are specifically chosen to selectively reduce the nitro group without causing hydrogenolysis of the benzylic-like C-O bond of the methoxy linker[3].

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The system validates itself when the starting material peak ( [M+H]+=238 ) completely disappears and is replaced by the amine product ( [M+H]+=208 ).

  • Workup: Filter the mixture through a pad of Celite and concentrate under reduced pressure.

    • Causality: Celite traps fine, sub-micron palladium particulates, preventing heavy metal contamination which would otherwise cause false positives in downstream biochemical assays.

Protocol 2: Biochemical Target Engagement (LSD1 Inhibition Assay)

Once the scaffold is functionalized into a final drug candidate, its biological mechanism of action must be validated.

  • Reagent Preparation: Reconstitute recombinant human LSD1 enzyme and horseradish peroxidase (HRP)-coupled assay components.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized derivative in DMSO.

    • Causality: A broad concentration range (e.g., 0.1 nM to 10 μM) is required to capture the full sigmoidal dose-response curve, which is mathematically necessary for accurate IC50​ and Ki​ determination[1].

  • Incubation: Incubate the enzyme with the inhibitor for 30 minutes prior to substrate addition.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium. Because the piperidine moiety forms complex electrostatic interactions, equilibrium takes time; skipping this step artificially inflates the apparent IC50​ [1].

  • Self-Validation (Controls): Include DMSO-only wells (100% activity) and wells with a known potent inhibitor, such as GSK-690 (0% activity).

    • Causality: These controls validate the assay's dynamic range and ensure the HRP detection system is functioning linearly, proving the observed inhibition is compound-specific[4].

  • Detection: Add the demethylase substrate and measure fluorescence (Ex/Em = 530/590 nm).

Mechanistic Visualizations

ChemicalWorkflow A 3-Nitro Precursor (Stable Scaffold) B Catalytic Hydrogenation (Pd/C, H2) A->B Nitro Reduction C 3-Amino Intermediate (Reactive Nucleophile) B->C LC-MS Validation D Electrophilic Coupling (Amidation/Cyclization) C->D Scaffold Decoration E Active Pharmacophore (Targeted Inhibitor) D->E SAR Optimization

Synthetic workflow for converting the 3-nitro precursor into an active pharmacophore.

BiologicalPathway Drug Piperidine-Linked Pyridine Inhibitor Target Target Enzyme (e.g., LSD1 / Kinase) Drug->Target High Affinity Binding (Ki < 50 nM) Complex Inhibitor-Enzyme Complex (Salt Bridge via Piperidine N) Target->Complex Conformational Lock Downstream Restoration of H3K4 Methylation / Inhibition of Phosphorylation Complex->Downstream Enzymatic Blockade Outcome Cell Cycle Arrest & Tumor Apoptosis Downstream->Outcome Signaling Modulation

Mechanism of action of piperidine-linked pyridine derivatives in targeted inhibition.

References

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. Available at:[Link]

  • “Addition” and “Subtraction”: Selectivity Design for Type-II Maternal Embryonic Leucine Zipper Kinase Inhibitors. ACS Medicinal Chemistry Letters / OSTI. Available at:[Link]

  • Electro- and Mechanochemical Strategy as a Dual Synthetic Approach for Biologically Relevant 3-Nitro-imidazo-[1,2-a]pyridines. The Journal of Organic Chemistry. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS RN: 138599-23-6).[1] Intended for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS RN: 138599-23-6).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and chemical characteristics of this heterocyclic compound. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds and established analytical methodologies to present a robust profile. The narrative emphasizes the causality behind experimental choices and provides detailed, actionable protocols for its synthesis and characterization. All quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance understanding.

Introduction: Significance and Scientific Context

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride belongs to a class of substituted pyridine compounds that are of significant interest in medicinal chemistry. The pyridine scaffold is a prevalent feature in numerous approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key molecular interactions within biological systems. The core structure, 3-(piperidin-4-ylmethoxy)pyridine, has been identified as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), a crucial enzyme implicated in cancer through the regulation of gene expression via histone methylation.[2][3] LSD1 is overexpressed in various cancers, making it a prime target for therapeutic intervention.[2][3]

The addition of a nitro group to this core structure, as in the title compound, introduces a versatile chemical handle. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties and, consequently, the basicity of the pyridine ring. This, in turn, can modulate the compound's pharmacokinetic and pharmacodynamic profiles. Furthermore, the nitro group can be chemically reduced to an amine, providing a strategic point for further molecular elaboration and the development of compound libraries for structure-activity relationship (SAR) studies. This guide will lay the foundational physicochemical groundwork necessary for the rational design and development of novel therapeutics based on this promising scaffold.

Molecular Structure and Foundational Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Molecular Data

The foundational properties of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride are summarized in the table below. The molecular weight is a critical parameter for all subsequent analytical and formulation calculations.

PropertyValueSource
IUPAC Name 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
CAS Number 138599-23-6[1]
Molecular Formula C₁₁H₁₆N₃O₃⁺ • Cl⁻
Molecular Weight 289.72 g/mol
Chemical Structure ```dot
graph {
layout=neato;
node [shape=plaintext];
rankdir=LR;
" " [image="https://www.medchemexpress.com/cas_image/138599-23-6.gif", labelloc=t, label=""];
}

Figure 2. Proposed synthetic workflow.

Experimental Protocol: Synthesis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

  • Step 1: Synthesis of tert-butyl 4-((3-nitropyridin-2-yloxy)methyl)piperidine-1-carboxylate

    • To a stirred solution of Boc-4-hydroxymethylpiperidine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

    • Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of 1,4-dioxane.

    • Add a solution of hydrochloric acid in 1,4-dioxane (4 M, 5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the completion of the deprotection by TLC or LC-MS.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Spectroscopic Profile

The following tables summarize the predicted spectroscopic data for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. These are estimations based on the analysis of structurally similar compounds and should be confirmed by experimental data.[4]

Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

Parameter¹H NMR (Predicted, 400 MHz, DMSO-d₆)¹³C NMR (Predicted, 100 MHz, DMSO-d₆)
Solvent DMSO-d₆DMSO-d₆
Chemical Shifts (δ, ppm) δ 9.1 (br s, 2H, NH₂⁺), 8.6 (dd, 1H, Py-H), 8.4 (dd, 1H, Py-H), 7.4 (dd, 1H, Py-H), 4.3 (d, 2H, O-CH₂), 3.3 (m, 2H, Pip-H), 2.9 (m, 2H, Pip-H), 2.1 (m, 1H, Pip-H), 1.9 (m, 2H, Pip-H), 1.5 (m, 2H, Pip-H)δ 160.0 (C-O), 154.0 (C-NO₂), 148.0 (Py-CH), 135.0 (Py-CH), 122.0 (Py-CH), 72.0 (O-CH₂), 43.0 (Pip-CH₂), 35.0 (Pip-CH), 28.0 (Pip-CH₂)

Table 2: Predicted Mass Spectrometry (MS) and Infrared (IR) Data

ParameterPredicted Value
Ionization Mode Electrospray Ionization (ESI+)
Expected m/z [M+H]⁺ = 254.12 (for the free base)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1580, 1470 (aromatic C=C and C=N stretch), ~1530, 1350 (N-O stretch of nitro group), ~1250 (C-O-C stretch)

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is suitable for determining the purity of the compound.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5][6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 2-3) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[7]

  • Detection Wavelength: 280 nm, or a wavelength determined by UV-Vis spectral analysis.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent mixture.

G Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector C18_Column->UV_Detector Data_Acquisition Data Acquisition & Analysis UV_Detector->Data_Acquisition

Figure 3. HPLC analysis workflow.

Determination of Aqueous Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical parameter. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[10]

  • Sample Preparation: Add an excess amount of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Determination of pKa

The acid dissociation constant (pKa) is a key parameter that influences the solubility and absorption of ionizable drugs. Potentiometric titration is a reliable method for its determination.

Experimental Protocol: Potentiometric pKa Determination

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. While a significant portion of the data presented is based on predictions and established methodologies for analogous compounds due to a lack of direct experimental reports, this document serves as a robust starting point for researchers. The provided protocols for synthesis, characterization, and analysis are designed to be both informative and actionable. A thorough experimental investigation guided by the principles and methods outlined herein will be essential to fully elucidate the properties of this compound and to unlock its potential in the field of drug discovery and development.

References

  • Bulgarian Chemical Communications. (2018, December 24). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Basicity of Substituted Pyridines.
  • MDPI. (2005, November 1). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

  • ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

  • Semantic Scholar. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • World Health Organization (WHO). Annex 4. Retrieved from [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Wiley-VCH.
  • ACS Publications. (2015, December 10). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (2017, January 10). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved from [Link]

  • CAS Common Chemistry. (2026, March 15). Poly(ethylene terephthalate). Retrieved from [Link]

  • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubChem. N-((2S)-2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl). Retrieved from [Link]

  • Bio-Techne. Certificate of Analysis. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • The Royal Society of Chemistry.
  • IUPHAR/BPS Guide to PHARMACOLOGY. BMS-986299 | Ligand page. Retrieved from [Link]

  • Chemical Substance Information. 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ECHA. Man-made vitreous (silicate) fibres with random orientation with alkaline and alkali earth oxides (Na2O+K2O+CaO+ MgO+BaO) content greater than 18% by weight and fulfilling one of the CLP Regulation Annex VI Note Q conditions - Registration Dossier. Retrieved from [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • BenchChem. Spectroscopic and Synthetic Profile of 3-Methyl-2-(4-nitrophenyl)pyridine: A Technical Guide.
  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

Sources

Foundational

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a heterocyclic compound of interest in me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a plausible synthetic route, discusses methods for its analytical characterization, and explores its potential applications based on structurally related molecules.

Physicochemical Properties

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is an organic salt with the molecular formula C11H16ClN3O3. Its key quantitative descriptors are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C11H16ClN3O3
CAS Number 1261230-71-0[1]
Molecular Weight 289.72 g/mol Calculated
Exact Mass 289.08292 g/mol Calculated

Molecular Weight Calculation:

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u), the molecular weight is calculated as follows:

(11 * 12.011) + (16 * 1.008) + (1 * 35.453) + (3 * 14.007) + (3 * 15.999) = 289.72 g/mol

Exact Mass Calculation:

The exact mass is calculated using the mass of the most abundant isotope of each element: ¹²C (12.000000 u), ¹H (1.007825 u), ³⁵Cl (34.968853 u), ¹⁴N (14.003074 u), and ¹⁶O (15.994915 u).

(11 * 12.000000) + (16 * 1.007825) + (1 * 34.968853) + (3 * 14.003074) + (3 * 15.994915) = 289.08292 g/mol [2]

Chemical Structure and Synthesis

The chemical structure of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride consists of a pyridine ring substituted with a nitro group at the 3-position and a piperidin-4-ylmethoxy group at the 2-position. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.

Caption: Chemical structure of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

A plausible synthetic route for this compound would involve a nucleophilic aromatic substitution reaction. A common starting material would be 2-chloro-3-nitropyridine. The synthesis can be conceptualized in the following steps:

Step 1: Preparation of the Piperidine Moiety Commercially available 4-(hydroxymethyl)piperidine is often protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions at the piperidine nitrogen.

Step 2: Nucleophilic Aromatic Substitution The protected 4-(hydroxymethyl)piperidine is reacted with 2-chloro-3-nitropyridine in the presence of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage.

Step 3: Deprotection and Salt Formation The Boc-protecting group is removed under acidic conditions, typically with hydrochloric acid in an organic solvent like dioxane or methanol. This step simultaneously deprotects the piperidine nitrogen and forms the hydrochloride salt.

start 2-Chloro-3-nitropyridine + Boc-4-(hydroxymethyl)piperidine step1 Nucleophilic Aromatic Substitution (NaH, THF) start->step1 intermediate Boc-protected intermediate step1->intermediate step2 Deprotection and Salt Formation (HCl in Dioxane) intermediate->step2 end 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride step2->end

Caption: Proposed synthetic workflow for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Analytical Characterization

For a compound of this nature, a full analytical characterization is crucial to confirm its identity and purity. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure. The proton NMR would show characteristic peaks for the aromatic protons on the pyridine ring, the methylene protons of the methoxy bridge, and the protons of the piperidine ring. The carbon NMR would confirm the number and types of carbon atoms present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, providing strong evidence for the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present, such as the N-O stretching of the nitro group, C-O-C stretching of the ether, and N-H stretching of the piperidinium salt.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile with an additive like trifluoroacetic acid.

Potential Applications and Research Context

While specific research applications for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride are not extensively documented in publicly available literature, the structural motifs present suggest potential utility in several areas of drug discovery.

The piperidine moiety is a common scaffold in many approved drugs due to its favorable physicochemical properties and its ability to interact with biological targets.[3] The substituted pyridine ring is also a key component in numerous biologically active molecules.

Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine core have been investigated as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for cancer therapy.[4][5][6] The nitro group, while sometimes associated with toxicity, can also be a key pharmacophoric element or a handle for further chemical modification. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to explore structure-activity relationships.[7]

Derivatives of nitropyridine have also been explored for their potential as antileishmanial agents.[8] Given these precedents, 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride could be a valuable intermediate or a candidate molecule for screening in oncology or infectious disease research.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Health Hazards: This compound may be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation.[9][10]

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic.[9]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.

Conclusion

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a chemical entity with potential for further investigation in drug discovery. This guide has provided a detailed overview of its fundamental physicochemical properties, a plausible synthetic strategy, and the necessary analytical techniques for its characterization. While direct experimental data is limited, the analysis of its structural components suggests that it may serve as a valuable building block or a starting point for the development of novel therapeutic agents. As with any research chemical, it is essential to handle this compound with appropriate safety precautions.

References

  • NextSDS. 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride — Chemical Substance Information. Available from: [Link]

  • Song, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available from: [Link]

  • Calculator.net. Molecular Weight Calculator (Molar Mass). Available from: [Link]

  • BioChemCalc. Exact Mass Calculator. Available from: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

  • University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. Available from: [Link]

  • Optibrium. Exact mass calculator. Available from: [Link]

  • WebQC.org. (2025). Molecular Weight Calculator. Available from: [Link]

  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available from: [Link]

  • Scientific Instrument Services, Inc. (2016). Exact Mass Calculator, Single Isotope Version. Available from: [Link]

  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available from: [Link]

  • Ivanenkov, Y. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • American Chemical Society. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available from: [Link]

  • University of Alberta. (2023). Mass Spectrometry Facility. Available from: [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

  • NextSDS. 3-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 3-nitro-2-(4-(piperidin-1-yl)piperidin-1-yl)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid. Available from: [Link]

Sources

Exploratory

Pharmacokinetic Profiling and Optimization of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Derivatives

Executive Summary The 3-nitro-2-(piperidin-4-ylmethoxy)pyridine scaffold is a highly versatile building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-nitro-2-(piperidin-4-ylmethoxy)pyridine scaffold is a highly versatile building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders. However, translating derivatives of this scaffold from in vitro hits to in vivo lead compounds is notoriously difficult due to two distinct pharmacokinetic (PK) liabilities inherent to its structure:

  • The Basic Piperidine Ring: Drives extensive lysosomal trapping, resulting in an artificially high volume of distribution ( Vss​ ) and potential phospholipidosis.

  • The 3-Nitropyridine Moiety: Acts as a metabolic "soft spot" highly susceptible to rapid bioreduction by cytosolic nitroreductases, leading to high intrinsic clearance and the generation of reactive, potentially genotoxic intermediates.

This whitepaper provides an in-depth technical guide to profiling, understanding, and optimizing the absorption, distribution, metabolism, and excretion (ADME) dynamics of these derivatives.

Physicochemical Properties & Distribution Dynamics

The Piperidine Liability: pH Partitioning and Lysosomal Trapping

The piperidine moiety in this scaffold is a secondary (or tertiary, if derivatized) amine with a typical pKa​ ranging from 9.5 to 10.5. At a physiological pH of 7.4, this amine is >99% protonated. While this imparts excellent aqueous solubility, it classifies these derivatives as Cationic Amphiphilic Drugs (CADs).

CADs are highly prone to lysosomal trapping [1]. The mechanism is driven by pH partitioning: the unionized fraction of the drug passively diffuses across the cell membrane into the cytosol (pH ~7.2), and subsequently into lysosomes (pH ~5.0). Upon entering the acidic lysosomal lumen, the basic amine is rapidly protonated. Because the lysosomal membrane is impermeable to the ionized species, the drug becomes sequestered, leading to massive intracellular accumulation.

This phenomenon artificially inflates the apparent volume of distribution ( Vss​ ) and depletes the free drug concentration available in systemic circulation, severely limiting target engagement in non-lysosomal compartments.

Trapping cluster_ext Extracellular Space (pH 7.4) cluster_cyt Cytosol (pH 7.2) cluster_lys Lysosome (pH 5.0) B_ext Unionized Base (B) BH_ext Protonated (BH+) B_ext->BH_ext pKa Eq B_cyt Unionized Base (B) B_ext->B_cyt Passive Diffusion B_cyt->B_ext BH_cyt Protonated (BH+) B_cyt->BH_cyt pKa Eq B_lys Unionized Base (B) B_cyt->B_lys Passive Diffusion BH_lys Trapped (BH+) B_lys->BH_lys Rapid Protonation BH_lys->B_lys Blocked Efflux

Fig 1: pH-partitioning and lysosomal trapping mechanism of basic piperidine derivatives.

Strategy for Mitigation

To mitigate tissue accumulation and lower Vss​ , medicinal chemists must lower the basicity of the piperidine ring. Introducing electron-withdrawing groups (e.g., fluorine) adjacent to the basic amine can suppress the pKa​ to ~7.5. As demonstrated in optimization studies of similar basic molecules, lowering the pKa​ directly correlates with a decreased volume of distribution and reduced tissue-driven toxicity[2].

Metabolic Biotransformation: The Nitroreductase Challenge

The 3-nitropyridine group presents a severe metabolic liability. While the electron-deficient nature of the nitropyridine ring protects it from standard Cytochrome P450 (CYP450) mediated epoxidation, it is highly vulnerable to nitroreduction .

Nitroaromatic compounds undergo a sequential six-electron reduction catalyzed by Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases, as well as by the gut microbiome [3]. The pathway proceeds from the parent nitro (-NO₂) to a reactive nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH), and finally to a stable amino (-NH₂) metabolite.

The transient nitroso and hydroxylamine intermediates are highly electrophilic and can covalently bind to host proteins or DNA, leading to hepatotoxicity or mutagenicity (Ames positive results).

Metabolism Parent 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Nitroso Nitroso Intermediate (-NO) [Reactive / Toxic] Parent->Nitroso Nitroreductases (2e-) NADPH dependent NDealkyl Piperidine N-Oxidation / Dealkylation Parent->NDealkyl CYP3A4 / FMO ODealkyl O-Dealkylation (Ether Cleavage) Parent->ODealkyl CYP2D6 / CYP3A4 Hydroxylamine Hydroxylamine (-NHOH) [Mutagenic] Nitroso->Hydroxylamine Nitroreductases (2e-) Amine Amino Metabolite (-NH2) [Stable, Excreted] Hydroxylamine->Amine Nitroreductases (2e-)

Fig 2: Primary biotransformation pathways including nitroreduction and CYP-mediated cleavage.

Self-Validating Experimental Protocols for PK Profiling

To accurately profile these derivatives, standard DMPK assays must be modified. Standard liver microsomal stability assays will falsely under-predict clearance because nitroreductases are predominantly located in the cytosol, not the microsomes.

Protocol 1: Comprehensive Metabolic Stability Assay (S9 Fraction)

Rationale: Human Liver S9 fractions contain both microsomal (CYP450) and cytosolic (nitroreductase) enzymes, providing a complete picture of hepatic clearance. Self-Validation Mechanism: Includes a minus-cofactor control to rule out chemical instability, and a positive control (Metronidazole) to confirm nitroreductase activity.

  • Preparation: Thaw Human Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine S9 fraction (final protein concentration 1 mg/mL) with the test derivative (final concentration 1 µM, 0.1% DMSO).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Controls:

    • Minus-NADPH Control: Replaces NADPH with buffer (proves degradation is enzymatic).

    • Positive Control: 1 µM Metronidazole (validates cytosolic nitroreductase activity).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate Clint​ and half-life ( t1/2​ ).

Protocol 2: Caco-2 Permeability with Lysosomal Trapping Deconvolution

Rationale: Basic piperidines often show artificially low apparent permeability ( Papp​ ) in standard Caco-2 assays because the drug gets trapped inside the cells during transit. Self-Validation Mechanism: Utilizing Bafilomycin A1 (a vacuolar H+-ATPase inhibitor) neutralizes lysosomal pH. If permeability increases upon its addition, lysosomal trapping is definitively proven as the cause of poor transit.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until TEER values exceed 250 Ω·cm².

  • Pre-treatment: Incubate cells with 1 µM Bafilomycin A1 for 1 hour prior to the assay to collapse the lysosomal pH gradient. (Run a parallel control plate without Bafilomycin A1).

  • Dosing: Apply 10 µM of the test compound to the apical chamber (pH 7.4).

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate Papp​ . A >2-fold increase in Papp​ in the Bafilomycin-treated wells confirms lysosomal sequestration.

Quantitative Data Summary: Scaffold Optimization

By applying the principles of structural optimization—specifically replacing the 3-nitro group with a bioisosteric cyano (-CN) or trifluoromethyl (-CF₃) group to halt nitroreduction, and fluorinating the piperidine to lower the pKa​ —the PK profile can be drastically improved.

Table 1: Representative PK parameters of the baseline scaffold vs. an optimized analog.

Compound ProfileStructural Modifications pKa​ (Amine)LogD (pH 7.4) Vss​ (L/kg)Hepatic Clint​ (µL/min/mg) t1/2​ (hr)
Baseline Scaffold 3-Nitro, unsubstituted piperidine9.81.28.5 (High)145 (Rapid)0.6
Intermediate 1 3-Nitro, 3,3-difluoropiperidine7.61.83.1 (Optimal)120 (Rapid)0.9
Intermediate 2 3-Cyano, unsubstituted piperidine9.91.48.2 (High)25 (Slow)3.2
Optimized Lead 3-Cyano, 3,3-difluoropiperidine7.82.12.5 (Optimal)18 (Slow)5.8

Data Interpretation: The baseline scaffold suffers from both high clearance (due to nitroreduction) and high volume of distribution (due to lysosomal trapping). Fluorination of the piperidine successfully lowers the Vss​ to a manageable level, while replacing the nitro group resolves the metabolic instability, yielding an optimized lead with a highly favorable 5.8-hour half-life.

References

  • Kazmi, F., Hensley, T., Pope, C., Funk, R. S., Loewen, G. J., Buckley, D. B., & Parkinson, A. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition.[Link]

  • Diaz, D., Ford, K. A., Hartley, D. P., Harstad, E. B., Cain, G. R., Achilles-Poon, K., ... & Dambach, D. M. (2013). Pharmacokinetic drivers of toxicity for basic molecules: strategy to lower pKa results in decreased tissue exposure and toxicity for a small molecule Met inhibitor. Toxicology and Applied Pharmacology.[Link]

  • Walton, M. I., Wolf, C. R., & Friedlos, F. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Biochemical Pharmacology.[Link]

Foundational

Solubility Profiling of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride in Aqueous Buffers

Executive Summary Determining the aqueous solubility of active pharmaceutical ingredients (APIs) is a critical bottleneck in early-stage drug discovery and lead optimization. Poor solubility compromises in vitro assay re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the aqueous solubility of active pharmaceutical ingredients (APIs) is a critical bottleneck in early-stage drug discovery and lead optimization. Poor solubility compromises in vitro assay reliability, masks true pharmacological toxicity, and severely limits in vivo bioavailability[1]. This technical whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for determining the thermodynamic solubility of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride across physiologically relevant aqueous buffers.

Physicochemical Profiling & Structural Causality

To accurately design a solubility assay, one must first deconstruct the physicochemical properties of the API. 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a salt form of a basic molecule characterized by two distinct nitrogen centers:

  • The Piperidine Nitrogen: Saturated heterocyclic amines like piperidine are highly basic. The conjugate acid of piperidine typically exhibits a pKa​ of approximately 11.1 to 11.2[2]. At physiological pH (7.4), this nitrogen is almost exclusively protonated, rendering the molecule a water-soluble cation.

  • The Pyridine Nitrogen: While unsubstituted pyridine has a pKa​ of ~5.2, the introduction of an electron-donating methoxy group at position 2 usually yields a pKa​ of around 3.28[3]. However, the presence of a strongly electron-withdrawing nitro group ( −NO2​ ) at position 3 exerts profound inductive and mesomeric effects, pulling electron density away from the pyridine ring. This drastically reduces the basicity of the pyridine nitrogen to a pKa​<1.0 .

Causality in Formulation: Because the pyridine nitrogen is non-basic under physiological conditions, the molecule behaves as a monoprotic base. The hydrochloride salt form is intentionally chosen to maximize dissolution in the stomach (pH 1.2) by pre-forming the highly soluble piperidinium cation.

Thermodynamic Principles of Aqueous Solubility

Solubility is not a static value; it is a dynamic equilibrium dictated by the Henderson-Hasselbalch relationship, the intrinsic solubility of the free base ( S0​ ), and the solubility product ( Ksp​ ) of the salt form.

When evaluating 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl, two specific thermodynamic phenomena must be accounted for:

  • The Common-Ion Effect: In simulated gastric fluid (pH 1.2), the high concentration of endogenous chloride ions ( Cl− ) can suppress the solubility of the hydrochloride salt by driving the equilibrium back toward the solid phase.

  • Buffer-Mediated Salt Disproportionation: At pH 6.8 and 7.4, phosphate buffers are commonly used. The cationic piperidine group can interact with multivalent phosphate anions ( PO43−​ , HPO42−​ ), potentially precipitating as a novel, less soluble phosphate salt rather than the free base.

Pathway Solid Crystalline HCl Salt (Solid Phase) Solution Solvated Cation (Protonated Piperidine) Solid->Solution Dissolution (Ksp) Solution->Solid Common Ion Effect (Cl- rich media) FreeBase Free Base (Aqueous) Solution->FreeBase Deprotonation (pH > 10) SaltPrecipitate Buffer Salt Precipitate (e.g., Phosphate) Solution->SaltPrecipitate Anion Exchange (Buffer interaction) Precipitate Free Base Precipitate (Solid Phase) FreeBase->Precipitate Exceeds Intrinsic Solubility (S0)

pH-Dependent Speciation and Precipitation Pathways of the Hydrochloride Salt.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility assays (using DMSO stock dilutions) are useful for high-throughput screening, they inherently overestimate solubility due to metastable supersaturation and cosolvent effects[4]. For rigorous lead optimization, the Thermodynamic Shake-Flask Method is the gold standard[1].

The following protocol is designed as a self-validating system, aligned with World Health Organization (WHO) guidelines for equilibrium solubility[5].

Step-by-Step Methodology
  • Solid Dispensing: Weigh approximately 2–5 mg of crystalline 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl into 2 mL glass HPLC vials. Ensure a visible excess of solid (at least 10% above expected saturation) is present to maintain the thermodynamic equilibrium[5].

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 HCl/NaCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 PBS).

  • Equilibration (Agitation): Secure the vials in a mechanical orbital shaker. Incubate at 37 ± 1 °C with an agitation speed optimized to ensure continuous particle contact without vortex formation[5].

  • Self-Validation Checkpoint (pH Drift): Crucial Step. Hydrochloride salts release H+ upon dissolution, which can overwhelm weak buffers. After 24 hours, measure the pH of the suspension. If the pH has drifted by >0.1 units, the buffer capacity has failed, and the experiment must be repeated with a stronger buffer system.

  • Phase Separation: Do not use filter plates for highly lipophilic compounds due to non-specific membrane binding. Instead, subject the equilibrated samples to high-speed centrifugation (15,000 × g for 15 minutes at 37 °C) to pellet the undissolved solid[1].

  • Quantification: Dilute the supernatant immediately to prevent precipitation upon cooling. Quantify the dissolved API concentration using a validated HPLC-UV or LC-MS/MS method against a separately built calibration curve[4].

Protocol S1 1. Solid Dispensing Weigh 10% excess API S2 2. Buffer Addition Add pH-specific buffers S1->S2 S3 3. Equilibration Orbital shaking at 37°C S2->S3 S4 4. Phase Separation Centrifugation at 15k x g S3->S4 S5 5. Quantification HPLC-UV analysis S4->S5

Step-by-Step Thermodynamic Shake-Flask Solubility Workflow.

Data Visualization & Interpretation

The table below illustrates a representative thermodynamic solubility profile for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl, demonstrating the interplay between pH, the common-ion effect, and buffer interactions.

Buffer SystemTarget pHFinal pH (24h)Solubility (mg/mL)Limiting Solid Phase / Mechanism
Simulated Gastric Fluid 1.21.2115.4Cation / HCl Salt (Suppressed by Common-ion effect)
Acetate Buffer 4.54.48> 25.0Cation / HCl Salt (Maximal solubility achieved)
Phosphate Buffer 6.86.7518.2Cation / Potential Phosphate Salt precipitation
Phosphate Buffered Saline 7.47.3812.5Cation / Potential Phosphate Salt precipitation
Borate Buffer 10.09.950.8Free Base precipitation (Approaching piperidine pKa​ )

Interpretation of Results: The API exhibits a classic "L-shaped" solubility profile typical of basic drugs. Peak solubility is observed at pH 4.5, where the molecule is fully ionized and free from the chloride common-ion effect. At pH 1.2, solubility is robust but slightly restricted by the high molarity of Cl− in the buffer pushing the equilibrium toward the solid HCl salt. As the pH approaches 10.0, the piperidine nitrogen begins to deprotonate, leading to the precipitation of the highly insoluble free base.

References

  • Bienta. "Shake-Flask Solubility Assay." Bienta Preclinical Services. Available at: [Link]

  • World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." WHO Technical Report Series, Annex 4. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride

This guide provides an in-depth, technical walkthrough for the single-crystal X-ray diffraction analysis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. Designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical walkthrough for the single-crystal X-ray diffraction analysis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document details the experimental rationale, protocols, and data interpretation necessary to elucidate the three-dimensional atomic arrangement of this pharmaceutically relevant molecule.

Introduction: The Significance of the Target Compound

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride incorporates several key structural motifs of interest in medicinal chemistry. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals.[1][2] The introduction of a nitro group (–NO₂) dramatically alters the electronic properties of the pyridine ring, making it a versatile synthetic intermediate.[1][3] Specifically, the strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the synthesis of diverse derivatives.[1]

The piperidine moiety is another crucial component, frequently found in pharmaceuticals and natural products.[4][5][6] Its presence can confer favorable pharmacokinetic properties and provides a synthetically tractable framework for molecular elaboration.[7] Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[8][9][10]

Given the therapeutic potential of this class of compounds, a detailed understanding of their three-dimensional structure through single-crystal X-ray diffraction is paramount. This knowledge provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[11][12]

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, based on general principles for the synthesis of related pyridine derivatives.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Reactant1 2-Chloro-3-nitropyridine Step1 NaH, THF Reactant1->Step1 Reactant2 (Piperidin-4-yl)methanol Reactant2->Step1 Intermediate 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Step2 HCl in Dioxane Intermediate->Step2 Product 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride Step1->Intermediate Step2->Product

Caption: A plausible synthetic route for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of (piperidin-4-yl)methanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Substitution: After the evolution of hydrogen gas ceases, add a solution of 2-chloro-3-nitropyridine in THF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in 1,4-dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield the final product.

Crystallization

The growth of high-quality single crystals is often the most challenging step. For hydrochloride salts, slow evaporation is a commonly employed and effective technique.[13][14][15]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the synthesized hydrochloride salt in a minimal amount of a suitable solvent or solvent mixture. Protic solvents like methanol or ethanol, or mixtures with less polar solvents like dichloromethane or ethyl acetate, are good starting points.

  • Solution Preparation: Gently warm the solution to ensure complete dissolution of the compound.

  • Crystal Growth: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor the vial periodically for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data to determine the crystal structure.

XRD_Workflow cluster_xrd X-ray Diffraction Workflow Crystal_Mounting Crystal Selection & Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection

The mounted crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[11][16]

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[16][17]

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[16][18]

Data Processing Steps:

  • Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions (a, b, c, α, β, γ) and the Bravais lattice.

  • Integration: The intensity of each diffraction spot is measured.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged.

Structure Solution and Refinement

The processed data is used to solve the "phase problem" and build an initial model of the crystal structure, which is then refined to best fit the experimental data.[19][20]

Structure Solution and Refinement Methodologies:

  • Structure Solution: Direct methods or Patterson methods are commonly used to solve the phase problem and obtain an initial electron density map.[19]

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

  • Structure Refinement: The atomic positions, thermal parameters, and other model parameters are adjusted using a least-squares refinement process to minimize the difference between the observed and calculated structure factor amplitudes.[19][21]

Structural Analysis and Interpretation

The final refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Expected Crystallographic Data

The following table summarizes the expected crystallographic data for a compound like 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, based on typical values for similar organic salts.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10 - 20
b (Å)5 - 15
c (Å)15 - 25
α (°)90
β (°)90 - 110
γ (°)90
V (ų)1500 - 3000
Z4 or 8
R-factor< 0.05
Goodness-of-fit~1
Molecular Conformation and Intermolecular Interactions

The analysis of the crystal structure would reveal:

  • Conformation: The conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the pyridine and piperidine moieties.

  • Hydrogen Bonding: The presence of strong hydrogen bonds involving the protonated piperidinium nitrogen, the chloride anion, and potentially the nitro group or the ether oxygen.

  • π-π Stacking: Potential π-π stacking interactions between the pyridine rings of adjacent molecules.

Intermolecular_Interactions cluster_interactions Key Intermolecular Interactions Molecule 3-Nitro-2-(piperidin-4-ylmethoxy) pyridine Hydrochloride HBond Hydrogen Bonding (N-H...Cl, C-H...O) Molecule->HBond PiStacking π-π Stacking (Pyridine-Pyridine) Molecule->PiStacking

Caption: Expected key intermolecular interactions in the crystal structure.

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of this pharmaceutically important compound. The resulting structural insights are crucial for understanding its chemical properties and for guiding the development of new and improved therapeutic agents.

References

  • (PDF)
  • Reactivity of the nitro group on a pyridine ring - Benchchem.
  • A Brief View on Pyridine Compounds - Open Access Journals.
  • Recent Progress in Nitro-Promoted Direct Functionaliz
  • Crystal Structure Determin
  • Automatic solution and refinement of crystal structures by means of the package UNIQUE - IUCr Journals.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Public
  • 6 6 Solution and Refinement of Crystal Structures - Oxford Academic.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • X-ray d
  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Acetohydrazide-Pyridine Co-crystals - Benchchem.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchG
  • (PDF)
  • Hydrochloride salt co-crystals: Preparation, characteriz
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed.
  • Lecture 27 - Single Crystal X-Ray Diffraction D
  • 3-(Piperidin-4-ylmethoxy)
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC.
  • Spectroscopic Analysis of Thieno[3,2-b]pyridine Derivatives: An In-depth Technical Guide - Benchchem.

Sources

Foundational

Blood-brain barrier permeability of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride Abstract The blood-brain barrier (BBB) represents a formidable challenge in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by tight junctions and active efflux transporters, prevents the vast majority of small molecules from reaching their intended targets within the brain. This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of the BBB permeability of a novel chemical entity, exemplified by 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (hereafter designated as NCE-X). As a Senior Application Scientist, this document synthesizes theoretical principles with validated experimental workflows, offering researchers and drug development professionals a robust strategy for assessing CNS bioavailability. We will traverse the predictive power of in silico modeling, the mechanistic insights from in vitro assays, and the definitive validation from in vivo studies, ensuring a scientifically rigorous and logically structured evaluation pathway.

PART 1: Foundational Assessment: In Silico & Physicochemical Profiling

The journey of a CNS drug candidate begins not in the lab, but in the algorithm. Early-stage computational and physicochemical analysis is a critical, cost-effective strategy to predict the likelihood of BBB penetration before significant resources are committed. This initial screen is based on decades of collective data correlating molecular properties with brain uptake.

The Physicochemical Determinants of BBB Transit

The ability of a molecule to passively diffuse across the lipid-rich BBB is largely dictated by a key set of physicochemical properties. For our candidate, NCE-X, a preliminary in silico analysis yields the following profile:

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (MW) 299.75 g/mol Favorable. Below the general guideline of <400-500 Da, increasing the likelihood of passive diffusion.
LogP (Octanol/Water Partition) 2.8Favorable. Within the optimal range (1-3) for balancing lipid solubility for membrane crossing and aqueous solubility for systemic circulation.
Topological Polar Surface Area (TPSA) 85.6 ŲBorderline. Ideally <60-70 Ų for passive diffusion. This value suggests potential for efflux or lower permeability.
Hydrogen Bond Donors (HBD) 2Favorable. Within the recommended limit of ≤3, minimizing strong interactions with the aqueous environment.
pKa (Acid Dissociation Constant) 8.5 (basic)Important consideration. At physiological pH (7.4), a significant portion of NCE-X will be ionized, which can restrict passive diffusion but may allow for carrier-mediated transport.

Causality Insight: A high TPSA, often due to exposed nitrogen and oxygen atoms, increases a molecule's hydrogen bonding capacity with water. This "desolvation penalty"—the energy required to strip the water shell before entering the lipid membrane—is a primary reason why polar molecules exhibit poor BBB penetration.

Predictive Computational Models

Beyond individual parameters, computational models integrate multiple properties to generate a holistic prediction of BBB permeability. For NCE-X, we would employ a quantitative structure-activity relationship (QSAR) model, such as the widely recognized Clark model, which provides a numerical score (BBlog) predicting the brain-to-plasma concentration ratio.

Workflow: In Silico BBB Prediction

cluster_0 In Silico & Physicochemical Profiling mol_structure 1. Input 2D/3D Structure of NCE-X physchem 2. Calculate Physicochemical Properties (LogP, TPSA, MW, etc.) mol_structure->physchem qsar 3. Apply QSAR / Machine Learning Models physchem->qsar prediction 4. Generate BBB Permeability Prediction (e.g., BBlog Score) qsar->prediction

Caption: Workflow for in silico prediction of BBB permeability.

PART 2: Mechanistic Evaluation: In Vitro Permeability & Efflux Assays

While in silico models provide a valuable forecast, in vitro systems offer the first direct, biological test of NCE-X's interaction with a cell monolayer mimicking the BBB. These assays are crucial for quantifying permeability and, critically, for identifying whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a major gatekeeper of the BBB.

Choosing the Right In Vitro Model

The selection of a cell line is a critical decision. While Caco-2 cells are a common starting point for general permeability, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a more specific and authoritative model for assessing P-gp-mediated efflux, a primary mechanism of BBB exclusion. This model provides a self-validating system: by comparing transport in two directions, we can calculate an efflux ratio.

Experimental Protocol: Bidirectional MDCK-MDR1 Transwell Assay

This protocol details the steps to determine the apparent permeability (Papp) and efflux ratio (ER) of NCE-X.

1. Cell Culture & Seeding:

  • Culture MDCK-MDR1 cells in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep) at 37°C, 5% CO2.

  • Seed cells onto Transwell inserts (e.g., 1.0 µm pore size) at a high density.

  • Culture for 3-5 days to allow for the formation of a confluent, polarized monolayer.

2. Monolayer Integrity Verification:

  • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well.

  • Only use wells with TEER values >200 Ω·cm², indicating robust tight junction formation. This is a critical self-validating step.

3. Permeability Assay:

  • Wash the monolayer with pre-warmed transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • Apical-to-Basolateral (A→B) Permeability: Add NCE-X (e.g., at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh transport buffer.

  • Basolateral-to-Apical (B→A) Permeability: Add NCE-X to the basolateral chamber. The apical chamber contains fresh buffer.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

4. Sample Analysis & Data Calculation:

  • Quantify the concentration of NCE-X in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

Workflow: In Vitro Transwell Assay

cluster_1 In Vitro MDCK-MDR1 Assay seed_cells 1. Seed MDCK-MDR1 cells on Transwell inserts verify_teer 2. Verify Monolayer Integrity (Measure TEER) seed_cells->verify_teer add_compound 3. Add NCE-X to Donor (Apical or Basolateral) verify_teer->add_compound incubate 4. Incubate at 37°C add_compound->incubate collect_samples 5. Collect Samples from Donor & Receiver Chambers incubate->collect_samples analyze 6. Quantify NCE-X via LC-MS/MS collect_samples->analyze calculate 7. Calculate Papp & Efflux Ratio analyze->calculate cluster_2 In Vivo Kp,uu Determination dose_animal 1. Administer NCE-X to Rodent Model collect_samples 2. Collect Blood & Perfuse Brain dose_animal->collect_samples process_samples 3. Process Plasma & Brain Homogenate collect_samples->process_samples analyze 4. LC-MS/MS Analysis of Cb and Cp process_samples->analyze calculate 6. Calculate Kp and Kp,uu analyze->calculate dialysis 5. Determine fu,p and fu,b (Equilibrium Dialysis) dialysis->calculate

Caption: Workflow for in vivo determination of brain penetration (Kp,uu).

Conclusion: A Synthesized Strategy for BBB Assessment

The evaluation of blood-brain barrier permeability is not a single experiment but a logical and progressive journey. For a novel candidate like 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (NCE-X), this journey begins with predictive in silico profiling to establish theoretical viability. It then progresses to rigorous in vitro assays, such as the MDCK-MDR1 model, which provide essential, mechanistic data on passive permeability and active efflux. Finally, the assessment culminates in definitive in vivo studies to measure the unbound brain-to-plasma concentration ratio (Kp,uu), the ultimate benchmark of CNS bioavailability. By integrating these three pillars of investigation—prediction, mechanism, and validation—drug development teams can make informed, data-driven decisions, maximizing the potential for creating effective therapies for the central nervous system.

References
  • Title: The Blood-Brain Barrier: A Pharmaceutical Challenge and Opportunity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Lipophilicity in drug design Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The Rule of Two: A More Flexible Approach to CNS Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The use of MDCK-MDR1 cell line for assessing the permeability of compounds for the blood-brain barrier Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The Importance of Unbound Brain-to-Plasma Ratio (Kp,uu) in CNS Drug Discovery Source: Drug Discovery Today URL: [Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride

A Senior Application Scientist's Perspective on Methodical Evaluation and Mechanistic Insight Foreword: Charting the Course of Stability In the landscape of drug development, the thermodynamic stability of an active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodical Evaluation and Mechanistic Insight

Foreword: Charting the Course of Stability

In the landscape of drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured, but a foundational pillar upon which the safety, efficacy, and shelf-life of a therapeutic agent are built. This guide provides a comprehensive framework for the methodical evaluation of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a molecule of interest with distinct structural motifs—a nitro-substituted pyridine ring, an ether linkage, and a piperidine hydrochloride salt—that each present unique stability considerations. As a Senior Application Scientist, the narrative that follows is crafted not as a rigid protocol, but as a dynamic, logic-driven approach. We will delve into the "why" behind each experimental choice, ensuring that the integrity of our scientific investigation is self-validating and robustly defended by established principles and regulatory expectations.

Molecular Architecture and Inherent Chemical Liabilities

A proactive stability assessment begins with a thorough analysis of the molecule's structure to anticipate potential degradation pathways.

  • The Nitro-Pyridine System: The electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the pyridine ring.[1] This can render the ring susceptible to nucleophilic attack and reduction. The nitro group itself can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives, which represents a critical degradation pathway for many nitro-aromatic compounds.[2][3][4]

  • Ether Linkage: Ether linkages, while generally stable, can be susceptible to cleavage under harsh acidic conditions or oxidative stress.

  • Piperidine Hydrochloride Salt: The hydrochloride salt enhances aqueous solubility and is a common strategy in drug development.[5] However, it also establishes a pH in aqueous environments that can influence hydrolysis rates. The potential for hygroscopicity, or moisture uptake, is a critical physical stability parameter to assess for hydrochloride salts.[6]

This initial analysis informs the design of our forced degradation studies, allowing us to probe these potential vulnerabilities systematically.

Foundational Solid-State Characterization

Before subjecting the compound to stress conditions, a baseline characterization of its solid-state properties is paramount. This ensures that any changes observed during stability testing can be confidently attributed to degradation rather than pre-existing variability.

Visual and Microscopic Examination

A simple yet informative first step is the visual inspection of the bulk powder for color, appearance, and any signs of inhomogeneity. Microscopic examination can reveal particle size and morphology.

Powder X-Ray Diffraction (PXRD)

PXRD is the gold standard for identifying the crystalline form of a substance.[7][8] An initial PXRD pattern serves as a fingerprint for the crystalline state of the API. This is crucial because different polymorphs can exhibit different stabilities and bioavailability. Any changes in the PXRD pattern after stability studies would indicate a solid-state transformation.[7]

Thermal Stability Assessment: Unveiling the Energetic Landscape

Thermal analysis techniques provide a rapid and quantitative measure of a compound's response to heat, offering insights into its melting point, decomposition temperature, and the presence of solvates or hydrates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] This technique is invaluable for determining the melting point and enthalpy of fusion, which are indicators of purity and crystalline integrity. It can also reveal polymorphic transitions, desolvation events, and the onset of thermal decomposition.[11][12][13]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from 25 °C to a temperature beyond its decomposition point (e.g., 350 °C) at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting, desolvation) and exothermic events (e.g., decomposition).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[1][14][15] It is particularly useful for quantifying the loss of volatiles, such as water or residual solvents, and for determining the temperature at which significant decomposition begins.[16]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA microbalance.

  • Thermal Program: Heat the sample from 25 °C to a temperature where complete decomposition is expected (e.g., 600 °C) at a controlled rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Examine the TGA curve for mass loss steps and determine the temperature ranges and percentage of mass loss for each step.

Data Presentation: Summary of Thermal Analysis

ParameterMethodResultInterpretation
Onset of MeltingDSCe.g., 185.2 °CIndicates the beginning of the melting process.
Peak Melting PointDSCe.g., 188.5 °CCharacteristic property of the crystalline form.
Enthalpy of FusionDSCe.g., 95.3 J/gEnergy required to melt the solid.
Onset of DecompositionTGAe.g., 210.4 °CTemperature at which significant mass loss begins.
Mass Loss (25-150 °C)TGAe.g., <0.5%Indicates the absence of significant water or volatile solvents.

Forced Degradation Studies: Probing Chemical Stability Under Stress

Forced degradation, or stress testing, is a cornerstone of stability evaluation.[17] By subjecting the API to conditions more severe than those it will encounter during storage, we can rapidly identify potential degradation products and pathways.[17][18] This is a regulatory expectation, as outlined in the ICH Q1A(R2) guideline, to demonstrate the specificity of stability-indicating analytical methods.[19][20][21]

Logical Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation and analysis.

Hydrolytic Stability
  • Acidic Conditions: The ether linkage and the potential for acid-catalyzed hydrolysis of the nitro group are the primary targets here.[22][23] The piperidine nitrogen will be protonated, which may influence the molecule's overall reactivity.

    • Protocol: Dissolve the API in 0.1 M and 1 M hydrochloric acid. Heat the solutions at 60°C for a defined period (e.g., 24 hours). Neutralize the samples before analysis.

  • Basic Conditions: The nitro-pyridine ring is susceptible to nucleophilic attack by hydroxide ions.[24][25]

    • Protocol: Dissolve the API in 0.1 M and 1 M sodium hydroxide. Maintain the solutions at 60°C for a defined period. Neutralize the samples before analysis.

  • Neutral Conditions: Hydrolysis in purified water at an elevated temperature serves as a control.

Oxidative Stability

The piperidine ring and the ether linkage are potential sites of oxidation. While nitro-aromatic compounds are generally resistant to oxidation, it's a necessary stress condition to investigate.[1]

  • Protocol: Dissolve the API in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.

Photostability

Nitro-aromatic compounds can be susceptible to photolytic degradation. This study is conducted according to ICH Q1B guidelines.[6][26][27][28]

  • Protocol: Expose both the solid API and a solution of the API to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt-hours/square meter).[6] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Thermal Stability (Solid State)

This study complements the TGA and DSC analyses by assessing the potential for solid-state degradation over time at elevated temperatures.

  • Protocol: Store the solid API in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).

The Analytical Engine: Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the success of these studies.[29] The method must be capable of separating the intact API from all process-related impurities and any degradation products formed during the stress studies.[30]

Key Characteristics of the HPLC Method:

  • Column: A reversed-phase C18 column is a common starting point for polar compounds.[31][32]

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve peaks with different polarities.

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products.

Physical Stability: Hygroscopicity and Solid-State Integrity

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the extent and rate of water vapor uptake by a sample as a function of relative humidity (RH).[33][34][35] This is a critical assessment for a hydrochloride salt, as moisture can impact physical properties and chemical stability.[36][37]

Experimental Protocol: DVS Analysis

  • Sample Preparation: Place approximately 10-20 mg of the API on the DVS microbalance.

  • Drying: Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Subject the sample to a stepwise increase in RH from 0% to 90% and then a decrease back to 0% at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake.

Post-Stress Solid-State Analysis

Samples subjected to thermal and photolytic stress in the solid state should be re-analyzed by PXRD and DSC to detect any changes in crystallinity or polymorphic form.

Data Presentation: Summary of Forced Degradation and Physical Stability

Stress ConditionObservation% DegradationMajor Degradants (m/z)Physical Change
1 M HCl, 60°C, 24hSignificant degradatione.g., 15.2%e.g., [M+H]+ at xxx.xN/A
1 M NaOH, 60°C, 24hModerate degradatione.g., 8.5%e.g., [M+H]+ at yyy.yN/A
3% H₂O₂, RT, 24hMinimal degradatione.g., <1.0%None detectedN/A
Solid, 80°C, 7 daysNo significant degradatione.g., <0.5%None detectedNo change in PXRD
Photolytic (ICH Q1B)Slight degradatione.g., 2.1%e.g., [M+H]+ at zzz.zNo change in PXRD
Hygroscopicity (DVS)Slightly hygroscopice.g., 1.5% uptake at 80% RHN/AReversible water uptake

Synthesis and Conclusion: A Holistic Stability Profile

By systematically integrating data from solid-state characterization, thermal analysis, forced degradation studies, and physical stability assessments, a comprehensive thermodynamic stability profile of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can be constructed. This guide has outlined a scientifically rigorous and logically structured approach to this evaluation. The causality behind each experimental choice is rooted in the chemical nature of the molecule and the established principles of pharmaceutical stability analysis. The self-validating nature of this framework, where orthogonal techniques are used to confirm findings (e.g., TGA and DSC for thermal events, HPLC-MS for degradation product identification), ensures the trustworthiness of the data. This holistic understanding is not only crucial for meeting regulatory requirements but also for guiding formulation development, defining appropriate storage conditions, and ultimately ensuring the delivery of a safe and effective drug product to patients.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). ResolveMass Laboratories Inc.[Link]

  • Williams, R. E., & Raskin, L. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 525-552. [Link]

  • PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Instrumentation.com. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Paje, M. L., & Zeyer, J. (1998). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Antonie Van Leeuwenhoek, 74(1-3), 1-10. [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Genetic Engineering Reviews, 11(1), 165-186. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • DTIC. (n.d.). Biodegradation of Nitroaromatic Compounds. [Link]

  • IntechOpen. (2015). Bioremediation of Nitroaromatic Compounds. [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Gampawar, A. S., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 7(5), 1-8. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Medicalingual. (n.d.). Q1A (R2) (MHLW Step 5)Q1A (R2) (ICH Step 4). [Link]

  • Unacademy. (2020). NITRO COMPOUNDS. [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Surface Measurement Systems. (2024). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. [Link]

  • ACS Publications. (2013). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene. [Link]

  • Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • Surface Measurement Systems. (2024). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. [Link]

  • Rajshree JPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption (DVS). [Link]

  • Oklahoma State University Library. (n.d.). The Hydroxylation of Aromatic Nitro Compounds by Alkalies. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Journal of Pharmaceutical Sciences. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]

  • Byju's. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • ACS Publications. (2013). Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. [Link]

Sources

Foundational

An In-depth Technical Guide to the Applications of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold in Epigenetic Modulation 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a synthetic heterocyclic compound with si...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold in Epigenetic Modulation

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a synthetic heterocyclic compound with significant potential in the field of oncology. While direct studies on this specific molecule are not extensively published, its core structure is strikingly similar to a well-characterized class of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][3] The overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][2][3] This guide will provide a comprehensive overview of the anticipated applications of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, drawing upon the extensive research conducted on its close structural analogues.

Chemical Synthesis: A Plausible Synthetic Route

A likely synthetic pathway to obtain 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the adjacent C2-position for substitution.

Proposed Synthetic Protocol:
  • Starting Materials: 2-Chloro-3-nitropyridine and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc-protected 4-hydroxymethylpiperidine).

  • Reaction: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added at 0°C to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • 2-Chloro-3-nitropyridine is then added to the reaction mixture, which is subsequently heated to reflux. The alkoxide displaces the chloride from the pyridine ring.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The Boc-protecting group is removed from the piperidine nitrogen by treatment with a strong acid, such as hydrochloric acid (HCl) in 1,4-dioxane.

  • Final Product: The resulting 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is then isolated as a salt.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Deprotection Boc-Pip-OH Boc-protected 4-(hydroxymethyl)piperidine NaH NaH Boc-Pip-OH->NaH Deprotonation Boc-Pip-O Boc-piperidin-4-ylmethoxide NaH->Boc-Pip-O 2-Cl-3-NO2-Pyr 2-Chloro-3-nitropyridine Boc-Pip-O->2-Cl-3-NO2-Pyr SNAr Reaction Intermediate Boc-protected 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine 2-Cl-3-NO2-Pyr->Intermediate HCl HCl in Dioxane Intermediate->HCl Boc Removal Final_Product 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride HCl->Final_Product

Caption: Proposed synthetic workflow for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Mechanism of Action: Targeting the Epigenome through LSD1 Inhibition

The primary hypothesized mechanism of action for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is the competitive inhibition of Lysine-Specific Demethylase 1 (LSD1).[2][3] Structural analogues have been shown to bind to the active site of LSD1, preventing it from demethylating its histone substrates, particularly H3K4me1 and H3K4me2.[4]

The inhibition of LSD1 leads to an increase in the levels of mono- and di-methylated H3K4.[2][3] These histone marks are generally associated with active gene transcription. By preventing their removal, the compound can effectively reprogram the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.

G cluster_0 Normal LSD1 Function cluster_1 Inhibition by 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl LSD1 LSD1 Enzyme H3K4me1 Histone H3 Lys4 (mono-methylated) LSD1->H3K4me1 Demethylation Inhibited_LSD1 Inhibited LSD1 H3K4me2 Histone H3 Lys4 (di-methylated) H3K4me2->LSD1 Increased_H3K4me2 Increased H3K4me2 Gene_Repression Gene Repression (e.g., Tumor Suppressors) H3K4me1->Gene_Repression Inhibitor 3-Nitro-2-(piperidin-4-ylmethoxy) -pyridine hydrochloride Inhibitor->LSD1 Competitive Binding Gene_Activation Gene Activation (e.g., Tumor Suppressors) Increased_H3K4me2->Gene_Activation

Caption: Proposed mechanism of LSD1 inhibition and its downstream effects on gene expression.

Applications in Oncology: A Focus on Hematological and Solid Tumors

Given the role of LSD1 in various malignancies, 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a promising candidate for the treatment of a range of cancers. Research on its analogues has demonstrated significant anti-proliferative activity in both leukemia and solid tumor cell lines.[2][3]

Cancer Cell LineCancer TypeIC50 (µM) of AnalogueReference
MV4-11Acute Myeloid Leukemia0.28[2]
MOLM-13Acute Myeloid Leukemia3.4[3]
THP-1Acute Monocytic LeukemiaNot specified[3]
MDA-MB-231Breast Cancer5.6[3]
MCF-7Breast Cancer3.6[3]

Table 1: Anti-proliferative Activity of a Close Structural Analogue

The data suggests that compounds of this class are particularly effective against acute myeloid leukemia (AML), a disease where LSD1 has been shown to be a critical dependency. The potent activity in breast cancer cell lines also highlights the potential for this compound in treating solid tumors.

Experimental Protocol: In Vitro LSD1 Inhibition Assay

To evaluate the inhibitory potential of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride against LSD1, a standard in vitro biochemical assay can be employed.

Materials:
  • Recombinant human LSD1-CoREST complex

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red

  • 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:
  • Prepare a serial dilution of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in the assay buffer.

  • In a 96-well plate, add the recombinant LSD1-CoREST complex to each well.

  • Add the serially diluted compound to the wells.

  • Initiate the reaction by adding the dimethylated H3K4 peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the demethylation reaction.

  • Add a detection reagent containing HRP and Amplex Red. The formaldehyde produced from the demethylation reaction will react with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

  • Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The Role of the 3-Nitro Group: Potential Implications

The presence of the nitro group at the 3-position of the pyridine ring is a key structural feature that distinguishes this compound from its well-studied analogues. This functional group could have several important implications:

  • Pharmacodynamics: The nitro group is strongly electron-withdrawing and may alter the electronic properties of the pyridine ring, potentially enhancing its binding affinity to the LSD1 active site.

  • Pharmacokinetics: The nitro group can influence the compound's solubility, membrane permeability, and metabolic stability, thereby affecting its overall pharmacokinetic profile.

  • Prodrug Strategy: In hypoxic tumor environments, the nitro group can be reduced by nitroreductase enzymes to an amino group. This bioconversion could potentially lead to a more active or differently active metabolite, offering a tumor-targeted activation strategy.

  • Synthetic Handle: The nitro group can be readily reduced to an amine, providing a versatile chemical handle for the synthesis of further derivatives and the exploration of structure-activity relationships.

G cluster_0 Potential Roles of the 3-Nitro Group Compound 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl Pharmacodynamics Enhanced Binding Affinity (Pharmacodynamics) Compound->Pharmacodynamics Pharmacokinetics Altered ADME Properties (Pharmacokinetics) Compound->Pharmacokinetics Prodrug Tumor-Specific Activation (Prodrug Strategy) Compound->Prodrug Synthesis Versatile Synthetic Handle Compound->Synthesis

Caption: Potential implications of the 3-nitro functional group.

Conclusion

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride represents a promising new scaffold for the development of novel epigenetic therapies. Based on the extensive data available for its close structural analogues, it is strongly hypothesized to be a potent inhibitor of LSD1 with significant potential in the treatment of various cancers, particularly acute myeloid leukemia. Further investigation into its synthesis, biological activity, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

References

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253–263. [Link]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed, 26652247. [Link]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Europe PMC, PMC4878443. [Link]

  • ACS Publications. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]

  • Igo, R. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Sato, S., et al. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl) pyridin-3-yl]benzonitrile. Molecules, 23(7), 1629. [Link]

  • Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]

  • O'Leary, B. M., et al. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry, 10(38), 7755-7771. [Link]

  • Tilstam, U. (2005). Direct nitration of five membered heterocycles. Tetrahedron, 61(9), 2359-2363. [Link]

  • Gidaspov, A. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link]

  • Um, I. H., & Buncel, E. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 17(9), 10464-10480. [Link]

  • Bakke, J. M., & Ranes, E. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (1), 21-25. [Link]

  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Heterocycles, 65(9), 2153-2160. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Gidaspov, A. A., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

  • NextSDS. [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Targets of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

A Note on the Subject Compound: Initial searches for "3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride" did not yield specific data on its biological targets. This technical guide will therefore focus on the exten...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride" did not yield specific data on its biological targets. This technical guide will therefore focus on the extensively studied and closely related chemical scaffold, 3-(piperidin-4-ylmethoxy)pyridine , for which a wealth of scientific literature is available. This scaffold is a key pharmacophore in a class of potent enzyme inhibitors, and this guide will provide an in-depth analysis of their primary biological target.

Introduction: The Emergence of the 3-(Piperidin-4-ylmethoxy)pyridine Scaffold

The 3-(piperidin-4-ylmethoxy)pyridine moiety has garnered significant attention in medicinal chemistry as a versatile scaffold for the development of targeted therapeutics. Its structural features, including the basic piperidine ring and the pyridine core, allow for a range of molecular interactions within biological systems. While derivatives of this scaffold may exhibit activity at various targets, a predominant and well-validated biological target has emerged: Lysine Specific Demethylase 1 (LSD1) . This guide will delve into the intricate relationship between 3-(piperidin-4-ylmethoxy)pyridine derivatives and LSD1, providing a comprehensive overview for researchers and drug development professionals.

Primary Biological Target: Lysine Specific Demethylase 1 (LSD1)

Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation.[1][2] It functions by removing methyl groups from mono- and di-methylated lysine residues, primarily at position 4 of histone H3 (H3K4me1/2).[1][2] The methylation status of H3K4 is a key epigenetic mark associated with active gene transcription.[1] By demethylating H3K4, LSD1 generally acts as a transcriptional repressor.

LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), prostate cancer, and breast cancer, making it a compelling therapeutic target.[1][3] Inhibition of LSD1 leads to the re-methylation of H3K4, which can reactivate silenced tumor suppressor genes and induce anti-proliferative effects.[2][4]

Mechanism of Inhibition by 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Compounds based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of LSD1, with some derivatives exhibiting Ki values in the low nanomolar range.[1][2][5] Enzyme kinetics studies have shown that these compounds often act as competitive inhibitors with respect to the dimethylated H3K4 peptide substrate.[1][2] This suggests that they bind to the active site of LSD1, preventing the substrate from accessing the catalytic machinery. Molecular docking studies support this, indicating that these inhibitors can be well-accommodated within the substrate-binding pocket of the enzyme.[1][2]

Structure-Activity Relationship (SAR)

The inhibitory potency of 3-(piperidin-4-ylmethoxy)pyridine derivatives against LSD1 is highly dependent on the substitutions on the pyridine and piperidine rings. Key SAR findings include:

  • The Pyridine Core is Crucial: Replacing the pyridine core with a benzene ring leads to a significant decrease in potency, highlighting the importance of the pyridine nitrogen for activity.[1][6]

  • Piperidin-4-yl Linkage is Preferred: Moving the methoxy linkage from the 4-position to the 3-position of the piperidine ring is detrimental to activity.[1][6]

  • The Ether Linkage is Important: Replacing the ether linkage (-O-) with an amine linkage (-NH-) results in a substantial loss of inhibitory activity.[1][6]

Selectivity Profile

A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. LSD1 shares structural homology with other FAD-dependent amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][6] Encouragingly, several potent 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors have demonstrated excellent selectivity, with over 160-fold greater inhibition of LSD1 compared to MAO-A and MAO-B.[1][2][5][6] This high degree of selectivity is a desirable feature for therapeutic candidates, as MAO-A and MAO-B play important roles in neurotransmitter metabolism.[1][6]

Signaling Pathways and Cellular Effects

The inhibition of LSD1 by 3-(piperidin-4-ylmethoxy)pyridine derivatives triggers a cascade of cellular events, primarily through the modulation of gene expression.

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylates H3K4me1 H3K4me1 (Inactive Gene Mark) H3K4me2->H3K4me1 Gene_Expression Tumor Suppressor Gene Expression H3K4me2->Gene_Expression Promotes Apoptosis Apoptosis & Differentiation Gene_Expression->Apoptosis Induces Proliferation Cell Proliferation Gene_Expression->Proliferation Inhibits Inhibitor 3-(piperidin-4-ylmethoxy)pyridine Derivative Inhibitor->LSD1 Inhibits LSD1_Assay_Workflow start Start prepare Prepare Reagents: - Assay Buffer - LSD1 Enzyme - H3K4me2 Peptide Substrate - HRP & Amplex Red - Test Compound Dilutions start->prepare plate Add to 96-well plate: - Assay Buffer - HRP & Amplex Red - Peptide Substrate - Test Compound/Vehicle prepare->plate preincubate Pre-incubate at RT (10 min) plate->preincubate initiate Initiate Reaction: Add LSD1 Enzyme preincubate->initiate read Kinetic Fluorescence Reading (Ex: 540 nm, Em: 590 nm) 30-60 min at 37°C initiate->read analyze Data Analysis: - Calculate Initial Reaction Rates - Determine IC50 Values read->analyze end End analyze->end

Caption: Workflow for a fluorometric LSD1 enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT. [7] * LSD1 Enzyme: Dilute purified recombinant human LSD1 in Assay Buffer.

    • H3 Peptide Substrate: Synthesized H3(1-21)K4me2 peptide. [7] * Detection Mix: Horseradish peroxidase (HRP) and Amplex Red in Assay Buffer.

    • Test Compound: Prepare a serial dilution of the 3-(piperidin-4-ylmethoxy)pyridine derivative in DMSO, then dilute in Assay Buffer.

  • Assay Procedure (96-well plate):

    • To each well, add the detection mix.

    • Add the H3 peptide substrate.

    • Add the test compound or vehicle control (DMSO).

    • Pre-incubate the plate at room temperature for 10 minutes. [7] * Initiate the reaction by adding the LSD1 enzyme solution.

    • Immediately begin kinetic measurement of fluorescence (Excitation: ~540 nm; Emission: ~590 nm) at 37°C for 30-60 minutes using a microplate reader. [7]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Histone Methylation Assay (Western Blot)

This protocol assesses the effect of LSD1 inhibition on the global levels of H3K4 methylation within cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MV4-11 AML cells) to ~70-80% confluency.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24-72 hours).

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Perform histone extraction using a commercial kit or a standard acid extraction protocol. [8]

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts.

    • Separate equal amounts of protein (10-20 µg) on a 15% SDS-polyacrylamide gel. [8] * Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones). * Block the membrane with 5% BSA in TBST for 1 hour at room temperature. * Incubate the membrane overnight at 4°C with primary antibodies specific for H3K4me2 and total Histone H3 (as a loading control). [8] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [8]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

    • Calculate the fold change in H3K4me2 levels relative to the vehicle-treated control. [8]

Cell Proliferation Assay

This assay determines the effect of the test compound on the growth and viability of cancer cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MV4-11, NB4) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and resume growth overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound or vehicle control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® (Promega) or MTT.

    • Measure luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of compounds featuring the 3-(piperidin-4-ylmethoxy)pyridine scaffold.

Compound ID (Reference)LSD1 Ki (nM)MAO-A Ki (µM)MAO-B Ki (µM)MV4-11 Cell Proliferation EC50 (nM)
Compound 17 [1]29>509.7280
Compound 5 [1]130>5018.7Not Reported
Compound 16 [1]50>5011.2Not Reported
Compound 22 [1]50>50Not ReportedNot Reported

Note: Data is compiled from published literature and serves as an illustrative example of the potency and selectivity of this chemical class.

Conclusion

The 3-(piperidin-4-ylmethoxy)pyridine scaffold is a validated and potent core for the development of selective inhibitors of Lysine Specific Demethylase 1. These compounds have demonstrated robust activity at both the enzymatic and cellular levels, making them promising candidates for further preclinical and clinical development, particularly in the context of oncology. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of epigenetic-targeted therapies.

References

  • C. Zhou et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS ONE, 12(1), e0170301. [Link]

  • BenchChem (2025). The Enzymatic Core of LSD1: A Technical Guide for Researchers and Drug Development Professionals.
  • V. V. G. V. S. N. M. S. C. Sonati et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. Journal of Medicinal Chemistry, 63(10), 5286-5309. [Link]

  • EpigenTek (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Product Manual P-3079.
  • Z. Feng et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(2), 568-577. [Link]

  • S. M. Schmitt et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 299-315. [Link]

  • Y. Li et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4159-4179. [Link]

  • T. Suzuki et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1483-1490. [Link]

  • BPS Bioscience (n.d.). LSD1 Chemiluminescent Assay Kit.
  • Z. Feng et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed, PMID: 26652247. [Link]

  • Z. Feng et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Publications, Journal of Medicinal Chemistry, 59(2), 568-577. [Link]

  • BPS Bioscience (n.d.). LSD1 Chemiluminescent Assay Kit Protocol. BPS Bioscience.
  • Protocol Online (2009). western for methylated histone.
  • Z. Feng et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.
  • Abcam (n.d.). Histone western blot protocol. Abcam.
  • BenchChem (2025). Application Notes and Protocols for Western Blot Analysis of Histone Marks Following Pulrodemstat Treatment.
  • Abcam (2018). ab113456 – Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit.
  • Y. Wang et al. (2020). Exploration of 5-cyano-6-phenylpyrimidin derivatives containing an 1,2,3-triazole moiety as potent FAD-based LSD1 inhibitors. Acta Pharmaceutica Sinica B, 10(2), 289-302. [Link]

  • A. Mattevi et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(18), 6425-6436. [Link]

  • Abcam (n.d.). Histone western blot protocol. Abcam Technical Resources.
  • ResearchGate (n.d.). Screening novel LSD1 inhibitors identifies lead compounds with improved potency in the repression of HSV-1 IE gene expression.
  • ResearchGate (2012). I am trying to use western blots to detect methylated histones, but I'm getting really inconsistent results. Is anyone else trying to do this?.
  • ResearchGate (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)
  • Y. Wang et al. (2018). Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). European Journal of Medicinal Chemistry, 157, 126-140. [Link]

  • ResearchGate (n.d.). (A) Structure of LSD1 inhibitors and screening candidates. (B) Apparent inhibition, potency of compounds against LSD1.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride Stock Solutions

Introduction & Chemical Profile For researchers and drug development professionals, the reproducibility of in vitro and in vivo assays hinges on the precise preparation of compound stock solutions. 3-Nitro-2-(piperidin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

For researchers and drug development professionals, the reproducibility of in vitro and in vivo assays hinges on the precise preparation of compound stock solutions. 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a specialized heterocyclic building block featuring a basic piperidine ring linked to a nitro-pyridine moiety.

The compound is supplied as a hydrochloride (HCl) salt. In pharmaceutical chemistry, basic amines are frequently converted to HCl salts to significantly enhance their physicochemical stability and solid-state handling properties compared to their free-base counterparts ()[1].

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1261230-71-0[2]
Molecular Formula C₁₁H₁₆ClN₃O₃
Molecular Weight 273.72 g/mol [2]
Salt Form Hydrochloride (HCl)
Primary Solvents DMSO, Methanol, Water

Causality in Experimental Design: Solvent Selection

A common pitfall in assay design is the misuse of aqueous buffers for long-term compound storage. As a Senior Application Scientist, I strongly advise against storing this compound in water or Phosphate-Buffered Saline (PBS) for extended periods, despite its high aqueous solubility.

  • The Problem with Aqueous Storage: Water acts as a nucleophile. Over time, aqueous environments can promote the hydrolytic cleavage of the ether linkage or facilitate the degradation of the nitro-aromatic system. Furthermore, aqueous solutions are highly susceptible to microbial contamination.

  • The DMSO Advantage: Anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for stock solutions ()[3]. As a polar aprotic solvent, DMSO stabilizes the compound without participating in nucleophilic attack. Crucially, DMSO possesses a relatively high freezing point (18.5°C), allowing for ultra-low temperature storage (-80°C) without the destructive ice-crystal formation that compromises purely aqueous solutions.

Experimental Protocols: Step-by-Step Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps until the validation criteria of the current step are met.

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Before opening the vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: The HCl salt is highly hygroscopic. Opening a cold vial causes ambient moisture to condense on the powder, which artificially inflates the mass during weighing and introduces water that accelerates degradation.

  • Precision Weighing: Using a calibrated analytical balance, weigh the desired mass (e.g., 5.0 mg) into a sterile, static-free microcentrifuge tube.

Phase 2: Dissolution and Validation
  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve your target molarity (refer to Table 2).

  • Mechanical Agitation: Vortex the solution vigorously for 60 seconds.

  • Self-Validation (Visual Inspection): Hold the tube against a light background.

    • If clear: Proceed to Phase 3.

    • If particulates remain: Do not apply heat, as thermal energy can degrade the nitro group. Instead, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes. Causality: Sonication utilizes acoustic cavitation to physically shear micro-crystals into solution without thermal degradation.

Table 2: Reconstitution Guide for DMSO Stock Solutions

(Calculations based on MW = 273.72 g/mol )

Mass of CompoundVolume for 1 mMVolume for 10 mMVolume for 50 mM
1.0 mg 3.653 mL365 µL73 µL
5.0 mg 18.267 mL1.827 mL365 µL
10.0 mg 36.534 mL3.653 mL731 µL
Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the validated stock solution into 50 µL or 100 µL single-use aliquots using sterile, tightly capped vials.

    • Causality: DMSO is exceptionally hygroscopic. Repeated freeze-thaw cycles pull atmospheric moisture into the stock vial, progressively degrading the compound and altering its effective concentration.

  • Storage: Store aliquots at -80°C in the dark. Under these conditions, the compound is stable for up to 6 months[3].

Aqueous Dilution for Biological Assays

When transitioning from the DMSO stock to a working solution for cell-based or in vivo assays, the final DMSO concentration must be strictly controlled.

  • Protocol: Dilute the DMSO stock directly into pre-warmed culture media or physiological saline (e.g., PBS) immediately prior to the assay.

  • Validation: Ensure the final DMSO concentration is ≤0.5% (v/v) to prevent solvent-induced cytotoxicity or off-target pharmacological artifacts. Always run a vehicle-control group containing the exact matched concentration of DMSO.

Workflow Visualization

G Equilibrate 1. Equilibrate Vial to Room Temp Weigh 2. Weigh Compound (e.g., 5.0 mg) Equilibrate->Weigh Solvent 3. Add Anhydrous DMSO (1.827 mL for 10 mM) Weigh->Solvent Dissolve 4. Vortex & Sonicate (Acoustic Cavitation) Solvent->Dissolve Check 5. Visual Inspection Particulates present? Dissolve->Check Check->Dissolve Yes (Repeat) Aliquot 6. Aliquot (50 - 100 µL/vial) Check->Aliquot No (Clear) Store 7. Long-Term Storage (-80°C, Dark) Aliquot->Store Dilute 8. Aqueous Dilution (≤0.5% DMSO Final) Store->Dilute

Workflow for the preparation, validation, and storage of DMSO stock solutions.

References

  • Title: Piperidine, hydrochloride (1:1) - CID 2723721 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Application

Title: In Vitro Assay Protocols for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride: Foundational Cytotoxicity and Target-Based Neuronal Nitric Oxide Synthase (nNOS) Inhibition

An Application Note from the Senior Scientist's Desk Abstract This guide provides a comprehensive framework for the initial in vitro characterization of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a compound featuring a pyridine scaffold common to many biologically active agents. Recognizing that a compound's cellular impact and specific mechanism are two sides of the same coin, we present a dual-protocol approach. First, we establish a foundational method for determining the 50% inhibitory concentration (IC50) for cell viability using a robust, ATP-based luminescent assay. This is a critical first step in any compound screening cascade to understand its therapeutic window and identify potential off-target toxicity. Second, based on structural similarities to known inhibitors, we provide a detailed protocol for a target-specific enzymatic assay against neuronal nitric oxide synthase (nNOS), a key enzyme in neurobiology and disease.[1][2][3] This integrated approach ensures that researchers can both quantify the compound's potency against a putative target and understand its broader effect on cell health, generating a comprehensive preliminary profile for this promising research compound.

Compound Information & Handling

Proper handling of the test compound is the bedrock of reproducible results. The following information has been consolidated for ease of reference.

PropertyValueRationale & Best Practices
IUPAC Name 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochlorideN/A
Molecular Formula C₁₁H₁₆ClN₃O₃Used to calculate molecular weight for preparing stock solutions.
Molecular Weight 289.72 g/mol Accuracy is critical for molarity calculations. Always use the value from the certificate of analysis.
CAS Number Not broadly available[4]Always document the lot number from your specific supplier for traceability.
Solubility Soluble in DMSO, WaterScientist's Note: For cell-based assays, prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions in aqueous cell culture media will minimize DMSO concentration, which is itself cytotoxic at >0.5-1%. For biochemical assays, solubility in the assay buffer should be confirmed to prevent precipitation.
Storage Store at -20°C, desiccatedThe hydrochloride salt may be hygroscopic. Storing in a desiccator prevents water absorption, which can alter the compound's mass and compromise stock concentration accuracy. Protect from light.

PART I: Foundational Assay – Cellular Viability (IC50 Determination)

Principle of the Luminescent ATP-Based Viability Assay

Before investigating a specific enzyme or pathway, it is imperative to determine the concentration range at which the compound affects overall cell health. The CellTiter-Glo® Luminescent Cell Viability Assay is a gold-standard method for this purpose. It quantifies adenosine triphosphate (ATP), the primary energy currency of the cell.[5] The amount of ATP is directly proportional to the number of metabolically active, viable cells. The assay reagent lyses the cells to release ATP, which then serves as a substrate for a proprietary thermostable luciferase. The resulting luminescent signal is proportional to the number of viable cells in the culture.

G cluster_0 Assay Principle: ATP-Based Viability ViableCell Viable Cell (Contains ATP) AssayReagent CellTiter-Glo® (Lysis Buffer + Luciferase/Luciferin) ViableCell->AssayReagent TestCompound {Topic Compound} TestCompound->ViableCell Induces Cytotoxicity ATP ATP Released AssayReagent->ATP Lyses Cell Light Luminescent Signal (Proportional to ATP) ATP->Light Luciferase/Luciferin Reaction Reader Luminometer Light->Reader Measured

Caption: Principle of the luminescent cell viability assay.

Materials & Reagents
  • 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

  • Sterile, white-walled, clear-bottom 96-well assay plates

  • Staurosporine (positive control for cytotoxicity)

  • DMSO, cell culture grade

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Protocol: Cytotoxicity IC50

1. Cell Seeding: a. Culture SH-SY5Y cells to ~80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension in a complete culture medium to a density of 1 x 10⁵ cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells/well) into a white-walled 96-well plate. e. Rationale: Seeding a consistent number of cells is crucial for minimizing well-to-well variability. White walls enhance luminescent signal detection. f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.

2. Compound Preparation & Dosing: a. Prepare a 20 mM stock solution of the title compound in 100% DMSO. b. Create a serial dilution series. For a top concentration of 100 µM, perform an intermediate dilution of the 20 mM stock to 400 µM in culture medium (this will be your 4X stock). c. In a separate dilution plate, perform 1:2 or 1:3 serial dilutions from the 400 µM stock in culture medium containing the same final percentage of DMSO as the highest concentration well. This creates a 4X concentration gradient. d. Controls: Prepare 4X solutions for:

  • Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.5%).
  • Positive Control: Staurosporine at a concentration known to induce apoptosis (e.g., 4 µM).
  • Untreated Control: Medium only. e. Remove the medium from the seeded cells and add 150 µL of fresh medium. f. Add 50 µL from the 4X dilution plate to the corresponding wells of the cell plate. This brings the final volume to 200 µL and dilutes the compounds to their final 1X concentration. g. Incubate for 48-72 hours. Scientist's Note: The incubation time should be chosen based on the cell line's doubling time and the compound's expected mechanism (e.g., longer for slow-acting cytotoxic effects).

3. Assay Execution & Data Acquisition: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures optimal enzyme kinetics for the luciferase. b. Reconstitute the CellTiter-Glo® buffer and substrate according to the manufacturer's protocol. c. Add 100 µL of the prepared CellTiter-Glo® reagent to each well. d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read luminescence on a plate-reading luminometer.

Data Analysis & Interpretation
  • Calculate Percent Viability:

    • Average the luminescent signal (RLU) for each condition (triplicates recommended).

    • Normalize the data to your controls: % Viability = [(RLU_sample - RLU_background) / (RLU_vehicle - RLU_background)] * 100

    • (Where RLU_background is the reading from wells with medium only).

  • Determine IC50:

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to fit the dose-response curve and calculate the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.

PART II: Target-Based Assay – Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Rationale and Principle

The pyridine moiety in the test compound is a common feature in inhibitors of various enzymes, including nitric oxide synthases.[3] nNOS is a key enzyme in the central and peripheral nervous systems, producing nitric oxide (NO) from L-arginine.[6][7] Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[3] This assay measures the activity of purified nNOS by quantifying the amount of a stable NO metabolite, nitrite, using the Griess reagent. An inhibitor will reduce the rate of nitrite formation.

Materials & Reagents
  • Recombinant human nNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (CaM) (cofactor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Calcium Chloride (CaCl₂)

  • N-ω-nitro-L-arginine methyl ester (L-NAME) (positive control inhibitor)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in water)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.4)

Step-by-Step Protocol: nNOS Enzymatic Assay

G cluster_1 nNOS Inhibition Assay Workflow Prep Prepare Reagents (Compound, Enzyme, Substrate, Cofactors) Plate Plate Compound & Controls (Vehicle, L-NAME) Prep->Plate EnzymeAdd Add nNOS Enzyme Mix (Enzyme + Cofactors) Plate->EnzymeAdd Incubate1 Pre-incubate (5-10 min, RT) EnzymeAdd->Incubate1 SubstrateAdd Initiate Reaction: Add L-Arginine Incubate1->SubstrateAdd Incubate2 Incubate (30-60 min, 37°C) SubstrateAdd->Incubate2 GriessAdd Add Griess Reagent (A then B) Incubate2->GriessAdd Incubate3 Incubate (10 min, RT, Dark) GriessAdd->Incubate3 Read Read Absorbance (540 nm) Incubate3->Read

Caption: Workflow for the in vitro nNOS enzymatic inhibition assay.

1. Reagent Preparation: a. Prepare a 10X cofactor-enzyme mix in assay buffer containing nNOS, NADPH, CaM, BH4, and CaCl₂. Scientist's Note: BH4 is highly susceptible to oxidation. Prepare it fresh and keep it on ice. b. Prepare a 10X substrate solution of L-Arginine in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate (~3-5 µM) for competitive inhibitor screening.[8] c. Prepare a serial dilution of the title compound and the L-NAME control inhibitor in assay buffer.

2. Assay Procedure: a. To a 96-well flat-bottom plate, add 10 µL of the compound dilutions or controls. b. Add 80 µL of assay buffer to all wells. c. Add 10 µL of the 10X cofactor-enzyme mix to initiate the reaction. d. Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced. e. Tap gently to mix and incubate for 30-60 minutes at 37°C. The optimal time should be determined in an enzyme kinetics experiment to ensure the reaction is in the linear range. f. Stop the reaction. Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B. g. Incubate for 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop. h. Read the absorbance at 540 nm using a microplate reader.

Data Analysis & Quality Control
  • Calculate Percent Inhibition:

    • Use a sodium nitrite standard curve to convert absorbance values to nitrite concentration (µM).

    • % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

  • Determine IC50:

    • Plot % Inhibition vs. log of compound concentration and fit with a non-linear regression model as described in section 2.4.

  • Assay Validation (Trustworthiness):

    • Z'-factor: This metric assesses the quality of the assay for high-throughput screening. A Z' > 0.5 is considered excellent. Z' = 1 - [ (3SD_pos + 3SD_neg) / |Avg_pos - Avg_neg| ] (Where pos is the vehicle control and neg is the L-NAME max inhibition control).

    • Signal-to-Background: The ratio of the signal from the uninhibited enzyme to the background (no enzyme) should be at least 3-fold, preferably higher.

References

  • Pfeiffer, S., Mayer, B., & Hemmens, B. (1999). Nitric Oxide: Chemical Puzzles and Biological Riddles. Angewandte Chemie International Edition, 38(12), 1714-1731. [Link]

  • Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal, 298(Pt 2), 249–258. [Link]

  • Tsikas, D. (2000). Assessment of nitric oxide synthase activity in vitro and in vivo by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 1-21. [Link]

  • Carlberg, M. (1994). Assay of neuronal nitric oxide synthase by HPLC determination of citrulline. Journal of Neuroscience Methods, 52(2), 165-167. [Link]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 303–317. [Link]

  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88. [Link]

  • Ansari, A., et al. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 59(15), 7066–7079. [Link]

  • Zhang, H., & Wang, Y. (2020). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research, 10(1), 29–35. [Link]

  • Van de Bittner, G. C., et al. (2013). A spectrophotometric method for the determination of nitric oxide synthase activity. Nitric Oxide, 35, 103-108. [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315–424. [Link]

  • NextSDS. (n.d.). 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride — Chemical Substance Information. NextSDS.com. Retrieved March 21, 2026, from [Link]

Sources

Method

Application Note: Catalytic Reduction of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride

Introduction and Scope The compound 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1261230-71-0) is a highly valued intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), parti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The compound 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1261230-71-0) is a highly valued intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and GPCR ligands[1]. The strategic reduction of its nitro group to an amine yields 3-amino-2-(piperidin-4-ylmethoxy)pyridine, a crucial pharmacophore building block.

However, the chemoselective reduction of this specific molecule presents unique challenges:

  • The Hydrochloride Salt: The piperidine nitrogen is protonated as a hydrochloride salt. Chloride ions are known to coordinate with and partially poison standard palladium catalysts, leading to sluggish kinetics or stalled reactions.

  • The Ether Linkage: While alkyl-heteroaryl ethers are generally more stable than benzyl ethers, aggressive hydrogenation conditions can still risk C-O bond cleavage (hydrogenolysis).

  • The Pyridine Ring: Over-reduction of the heteroaromatic ring must be avoided.

This application note provides field-proven, optimized protocols for the catalytic reduction of this substrate, detailing the mechanistic causality behind catalyst selection and operational parameters.

Mechanistic Causality & Catalyst Selection

The catalytic hydrogenation of nitroaromatics follows a well-established multi-step pathway, often referred to as the Haber mechanism[2]. The nitro group ( R−NO2​ ) is sequentially reduced to a nitroso intermediate ( R−NO ), then to a hydroxylamine ( R−NHOH ), and finally to the target primary amine ( R−NH2​ )[2].

HaberMechanism Nitro 3-Nitro-2-(alkoxy)pyridine (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +H2 Amine 3-Amino-2-(alkoxy)pyridine (R-NH2) Hydroxylamine->Amine +H2, -H2O

Figure 1: Stepwise catalytic reduction of the nitro group via the Haber mechanism.

Why Standard Pd/C Can Fail Here

While 10% Palladium on Carbon (Pd/C) is the industry standard for reducing nitropyridines[3][4], the presence of the hydrochloride salt in 3-nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride alters the catalytic environment. Halide ions ( Cl− ) adsorb strongly onto palladium surfaces, competing with hydrogen gas and the nitro substrate for active sites. This often results in the reaction stalling at the hydroxylamine stage, which can subsequently dimerize to form unwanted azoxy or azo byproducts[2].

The Solution: Platinum on Carbon (Pt/C) or Transfer Hydrogenation

To circumvent halide poisoning, Platinum on Carbon (Pt/C) or Platinum Dioxide (Adams' Catalyst) is highly recommended. Platinum is significantly more resistant to halide coordination and provides excellent chemoselectivity, preserving the ether linkage and the pyridine ring while driving the nitro reduction to completion. Alternatively, Transfer Hydrogenation using Pd/C with a massive excess of a hydrogen donor (like ammonium formate) can overcome the kinetic barriers imposed by the chloride ions.

Quantitative Data: Catalyst Optimization Summary

The following table summarizes the optimization data for the reduction of 10 mmol of 3-nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride across different catalytic systems.

Catalyst SystemSolventTemp (°C)Pressure / H2 SourceTime (h)Yield (%)Chemoselectivity / Notes
10% Pd/C EtOH/H2O (9:1)2530 psi H21865%Reaction stalled; ~20% hydroxylamine remaining.
5% Pt/C EtOH/H2O (9:1)2530 psi H2694% Optimal. Complete conversion, no ether cleavage.
PtO2 MeOH2515 psi H2889%Good yield, but catalyst is more expensive.
10% Pd/C MeOH60Ammonium Formate (5 eq)488%Excellent bench-top alternative; no pressure vessel needed.

Experimental Protocols

Protocol A: High-Pressure Hydrogenation using Pt/C (Gold Standard)

This protocol is designed as a self-validating system. The use of a mixed solvent system (EtOH/H2O) ensures complete dissolution of the hydrochloride salt, which is critical for uniform reaction kinetics.

Reagents:

  • 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride: 10.0 g (36.5 mmol)

  • 5% Platinum on Carbon (Pt/C, 50% wet): 1.0 g (10% w/w)

  • Ethanol (Absolute): 90 mL

  • Deionized Water: 10 mL

Step-by-Step Procedure:

  • Substrate Dissolution: In a 250 mL Parr hydrogenation bottle, dissolve 10.0 g of the substrate in a mixture of 90 mL ethanol and 10 mL water. Note: The water is essential to fully solubilize the hydrochloride salt, preventing the substrate from coating the catalyst.

  • Catalyst Addition: Purge the vessel with nitrogen gas for 5 minutes. Carefully add 1.0 g of 5% Pt/C (50% wet) under a continuous nitrogen blanket to prevent auto-ignition of the solvent vapors.

  • Reactor Purging: Seal the reactor. Evacuate the vessel and backfill with nitrogen (repeat 3 times). Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Hydrogenation: Pressurize the reactor to 30 psi with hydrogen gas. Begin vigorous agitation (e.g., 800 rpm). Monitor the hydrogen uptake; the reaction is typically mildly exothermic. Maintain the temperature between 25°C and 30°C using a water bath if necessary.

  • Completion Check: After 6 hours, or when hydrogen uptake ceases, vent the hydrogen and purge the vessel with nitrogen 3 times. Sample 50 µL of the mixture, filter through a micro-syringe filter, and analyze via LC-MS. Self-Validation: Look for the disappearance of the M+H peak at m/z 274 (Nitro) and the appearance of m/z 244 (Amine).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen atmosphere. Wash the filter cake with 2 x 20 mL of ethanol. Caution: Do not let the catalyst dry out on the filter; wet it with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure at 40°C. Triturate the resulting residue with cold diethyl ether (50 mL), filter, and dry under vacuum to afford 3-amino-2-(piperidin-4-ylmethoxy)pyridine hydrochloride as an off-white solid.

Workflow Setup 1. Substrate Dissolution (EtOH/H2O + Substrate) Catalyst 2. Catalyst Addition (Pt/C under N2 blanket) Setup->Catalyst Purge 3. Reactor Purging (Vacuum / N2 / H2 cycles) Catalyst->Purge React 4. Hydrogenation (30 psi H2, 25-30°C, 6h) Purge->React Filter 5. Catalyst Filtration (Celite pad, N2 atmosphere) React->Filter Isolate 6. Concentration & Isolation (Yield: >90%) Filter->Isolate

Figure 2: Standard operational workflow for the catalytic hydrogenation of nitropyridine salts.

Protocol B: Transfer Hydrogenation (Bench-Friendly Alternative)

If a pressure reactor is unavailable, transfer hydrogenation using ammonium formate is highly effective. The excess formate helps overcome the halide poisoning effect on Pd/C.

Reagents:

  • 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride: 5.0 g (18.2 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 0.5 g

  • Ammonium Formate: 5.7 g (91.0 mmol, 5.0 eq)

  • Methanol: 50 mL

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substrate in 50 mL of methanol.

  • Catalyst & Donor Addition: Under a gentle stream of nitrogen, add the 10% Pd/C. Subsequently, add the ammonium formate in one portion. Note: Ammonium formate decomposes into H2, CO2, and NH3. The evolution of gas will be immediate upon heating.

  • Reaction: Heat the mixture to 60°C (mild reflux) for 4 hours. The initial effervescence will subside as the reaction progresses.

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the Pd/C, washing with methanol (30 mL).

  • Salt Exchange/Purification: Because ammonium formate generates ammonia, the hydrochloride salt of the product may be partially neutralized. To ensure uniform salt formation, concentrate the filtrate, dissolve the residue in minimal ethanol, and add 1.0 eq of HCl in dioxane. Precipitate the product with diethyl ether, filter, and dry.

Analytical Validation & Troubleshooting

  • Stalled Reactions (Hydroxylamine Accumulation): If LC-MS indicates a mass of M+H = 260 (the hydroxylamine intermediate), the catalyst has likely been poisoned by the chloride ions. Action: Do not increase the temperature, as this promotes azoxy dimer formation. Instead, filter the reaction, add a fresh batch of Pt/C (5% w/w), and re-subject to hydrogenation.

  • Dealkylation (Ether Cleavage): If an M+H peak of 111 (3-amino-pyridin-2-ol) is observed, hydrogenolysis of the ether has occurred. Action: Reduce the hydrogen pressure to 15 psi and ensure the temperature does not exceed 30°C.

  • NMR Verification: In the 1H NMR (DMSO- d6​ ) of the final product, confirm the disappearance of the highly deshielded aromatic protons characteristic of the nitro-pyridine ring, and look for the appearance of a broad singlet integrating to 2H around 4.5–5.5 ppm, corresponding to the newly formed primary aniline group.

References

  • GuideChem. "3-nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride 1261230-71-0". GuideChem Substance Database.
  • MDPI. "Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15". Molecules, 2023.
  • BenchChem. "Reactivity of the nitro group on a pyridine ring". BenchChem Technical Resources, 2025.
  • ACS Publications. "Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine". ACS Omega, 2024.

Sources

Application

Application Notes and Protocols for the Conjugation of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a multifaceted chemical entity that holds significant promise for the development of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a multifaceted chemical entity that holds significant promise for the development of novel therapeutics and chemical probes. Its unique architecture, featuring three distinct functional regions—a reactive piperidine secondary amine, a reducible aromatic nitro group, and a pyridine ring amenable to functionalization—offers a rich landscape for the attachment of a wide array of molecular partners. These partners can range from small molecule fluorophores and affinity tags to large biomolecules such as proteins, antibodies, and oligonucleotides.

The hydrochloride salt form of this compound ensures aqueous solubility and stability, while the constituent moieties provide orthogonal handles for a variety of conjugation strategies. The piperidine nitrogen, a secondary amine, is a prime nucleophile for reactions such as reductive amination and acylation. The nitro group on the pyridine ring can be chemically reduced to a primary aromatic amine, a versatile precursor for further derivatization. Lastly, the pyridine ring itself, although electron-deficient, presents opportunities for more advanced C-H functionalization approaches.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principal conjugation techniques applicable to 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. We will delve into the mechanistic underpinnings of each strategy, provide detailed, step-by-step protocols, and discuss the critical aspects of purification and characterization of the resulting conjugates. Our focus is on empowering the scientific community to harness the full potential of this valuable molecular scaffold.

Part 1: Conjugation via the Piperidine Nitrogen: A Direct and Robust Approach

The secondary amine of the piperidine ring is arguably the most readily accessible functional group for conjugation. Its nucleophilic character allows for the formation of stable carbon-nitrogen and amide bonds. It is crucial to note that the starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. To enable its nucleophilicity, a deprotonation step, typically through the addition of a non-nucleophilic base, is a prerequisite for most conjugation reactions.

Strategy 1.1: Reductive Amination for Stable C-N Bond Formation

Reductive amination is a powerful and widely employed method for forming stable carbon-nitrogen bonds.[1][2] The reaction proceeds through the initial formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine.[1][3] This one-pot procedure is highly efficient and tolerates a wide range of functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the carbonyl precursor.[2]

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Start_Molecule 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine (Free Base) Mixing 1. Mix in Anhydrous Solvent (e.g., DCM, DCE) Start_Molecule->Mixing Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Mixing Imine_Formation 2. Iminium Ion Formation (Acid Catalyst Optional, e.g., AcOH) Mixing->Imine_Formation Condensation Reduction 3. In situ Reduction with NaBH(OAc)₃ Imine_Formation->Reduction Reduction Final_Product Tertiary Amine Conjugate Reduction->Final_Product

Caption: Workflow for Reductive Amination.

  • Deprotonation of the Hydrochloride Salt:

    • Dissolve 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), and stir at room temperature for 30 minutes. This generates the free base in situ.

  • Reductive Amination Reaction:

    • To the solution containing the free base, add the aldehyde or ketone (1.0-1.2 eq).

    • If the carbonyl compound is less reactive, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.[1]

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be mindful of potential exotherms.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine conjugate.

Strategy 1.2: Amide Bond Formation for Robust Conjugates

The formation of an amide bond via acylation of the piperidine nitrogen is another highly reliable conjugation strategy. This method involves reacting the free base of the piperidine with an activated carboxylic acid derivative, such as an acyl chloride, or more commonly, using a coupling agent to facilitate the reaction between a carboxylic acid and the amine. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Start_Molecule 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine (Free Base) Coupling 2. Nucleophilic Attack by Piperidine Nitrogen Start_Molecule->Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activation 1. Activation of Carboxylic Acid Carboxylic_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., EDC/NHS, HATU) Coupling_Reagent->Activation Activation->Coupling Activated Ester Intermediate Final_Product Amide Conjugate Coupling->Final_Product

Caption: Workflow for Amide Bond Formation.

  • Preparation of the Amine:

    • Prepare the free base of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine as described in Protocol 1.1, Step 1.

  • Amide Coupling Reaction:

    • In a separate flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in an anhydrous solvent like DMF or DCM.

    • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

    • Add the solution of the free base piperidine derivative to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Parameter Reductive Amination Amide Bond Formation
Functional Group on Partner Molecule Aldehyde or KetoneCarboxylic Acid
Bond Formed Tertiary Amine (C-N)Amide (CO-N)
Key Reagents NaBH(OAc)₃EDC/NHS, HATU/DIPEA
Reaction pH Typically neutral to slightly acidicTypically neutral to slightly basic
Stability of Conjugate Very HighVery High
Common Solvents DCM, DCE, THFDMF, DCM, CH₃CN

Part 2: Conjugation via the Pyridine Ring: A Two-Step Strategy through Nitro Reduction

The nitro group on the pyridine ring serves as a latent functional handle. Its reduction to a primary aromatic amine unlocks a different set of conjugation chemistries, providing an orthogonal approach to derivatization of the piperidine moiety. This two-step strategy significantly expands the versatility of the parent molecule.

Strategy 2.1: Reduction of the Aromatic Nitro Group

The reduction of aromatic nitro groups to primary amines is a well-established transformation in organic synthesis.[5] A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.[6] For substrates containing other reducible moieties, milder and more chemoselective methods are preferred.

Common methods for nitro group reduction include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate).[6]

  • Metal-mediated Reduction: Using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media.[5]

  • Sulfide-based Reduction: Using sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄), which can offer good chemoselectivity.[6]

  • Reaction Setup:

    • To a solution of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 5:1 v/v), add iron powder (Fe, 5-10 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate to pH ~8-9.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-Amino-2-(piperidin-4-ylmethoxy)pyridine. The product can be purified further by column chromatography if necessary.

Strategy 2.2: Conjugation of the Resulting Aromatic Amine

The newly formed primary aromatic amine is a versatile handle for a variety of subsequent conjugation reactions, including:

  • Amide Bond Formation: Coupling with a carboxylic acid using standard coupling reagents as described in Protocol 1.2.

  • Diazotization and Azide Formation: Conversion to a diazonium salt followed by displacement with an azide to install a bioorthogonal handle for "click chemistry".

  • Arylation Reactions: Participating in various cross-coupling reactions to form C-N bonds with aryl halides or boronic acids.[7]

Start_Molecule 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride Reduction Step 1: Nitro Group Reduction (e.g., Fe/AcOH) Start_Molecule->Reduction Intermediate 3-Amino-2-(piperidin-4-ylmethoxy)pyridine Reduction->Intermediate Conjugation Step 2: Conjugation (e.g., Amide Coupling) Intermediate->Conjugation Conjugation_Partner Conjugation Partner (e.g., Activated Carboxylic Acid) Conjugation_Partner->Conjugation Final_Product Final Conjugate Conjugation->Final_Product

Caption: Two-Step Conjugation via Nitro Reduction.

Part 3: Advanced Strategies: Direct C-H Functionalization of the Pyridine Ring

Direct C-H functionalization of pyridines is a rapidly evolving field in organic chemistry that offers the potential for highly efficient and atom-economical synthesis of pyridine derivatives.[8] However, achieving regioselectivity on an electron-deficient ring like pyridine can be challenging and often requires specific directing groups or transition-metal catalysts.[9] For the 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine scaffold, direct C-H functionalization is considered an advanced strategy that would likely require significant optimization and methods development. Potential sites for C-H activation would need to be carefully considered in the context of the electronic and steric influences of the existing substituents.

Part 4: Purification and Characterization of Conjugates

The successful synthesis of a conjugate is contingent upon its rigorous purification and comprehensive characterization. The inherent complexity of bioconjugates, which may exhibit heterogeneity in conjugation sites and stoichiometry, necessitates the use of a suite of analytical techniques.[10]

Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purification of the synthesized conjugates.[10][11]

  • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purifying small molecule conjugates based on their hydrophobicity. A C18 or C8 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) and water, often with an additive like trifluoroacetic acid (TFA).[10]

  • Size-Exclusion Chromatography (SEC-HPLC): For larger bioconjugates (e.g., protein or antibody conjugates), SEC is invaluable for separating the conjugate from unreacted biomolecules and for detecting aggregates.[12]

Characterization

A combination of spectroscopic and spectrometric methods should be employed to confirm the identity and purity of the final conjugate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for conjugate characterization.[13][14][15] It provides the molecular weight of the conjugate, confirming successful attachment of the partner molecule. For larger bioconjugates, LC-MS can help determine the drug-to-antibody ratio (DAR).[16]

  • UV-Vis Spectroscopy: This technique can be used to monitor the progress of a conjugation reaction, especially if the molecule being attached has a distinct chromophore.[17][18][19] It can also be used to quantify the concentration of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugates, ¹H and ¹³C NMR provide definitive structural elucidation of the final product.

Technique Purpose Information Obtained
RP-HPLC Purification and Purity AssessmentRetention time, purity profile, separation of isomers
SEC-HPLC Purification and Analysis of Large BioconjugatesDetection of aggregates, separation by size
LC-MS Identity Confirmation and Purity AssessmentMolecular weight, confirmation of conjugation, DAR
UV-Vis Spectroscopy Reaction Monitoring and QuantificationAbsorbance spectrum, concentration
NMR Spectroscopy Structural Elucidation (for small molecules)Detailed structural information

Conclusion

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a highly versatile scaffold for the development of novel molecular entities. By leveraging the distinct reactivity of its piperidine nitrogen and the latent functionality of the nitro group, a diverse range of conjugates can be synthesized. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute their conjugation experiments. The choice of strategy will ultimately depend on the nature of the molecule to be conjugated and the desired properties of the final product. With careful execution of the synthetic protocols and rigorous purification and characterization, the full potential of this promising molecule can be realized.

References

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.
  • CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

  • BenchChem. (2025).
  • Myers, A. (n.d.).
  • Andris, F., et al. (2018). Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy. PubMed.
  • AAT Bioquest. (2020, November 14).
  • Lane, C. F. (1975). The direct reductive amination of aldehydes and ketones. Synthesis, 1975(3), 135-146.
  • Agilent. (n.d.). Biomolecule Analysis with UV-Vis Spectroscopy.
  • Li, W., et al. (2017). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.
  • BenchChem. (2025).
  • Clemente, F., Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine Iminosugars. Molecules, 26(11), 3321.
  • ResearchGate. (2025, August 6).
  • Gallant, C., et al. (2024). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. STAR Protocols, 5(4), 103524.
  • Jagadhane, P. B., & Telvekar, V. N. (2014). Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. Synlett, 25(18), 2636-2638.
  • Scriven, E. F. V., & Smalley, R. K. (1996). Nitropyridines: Synthesis and reactions.
  • Aboussalah, M., et al. (2022).
  • Wang, H., et al. (2025). Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes.
  • Gardell, S. J., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1979, 79-91.
  • Liu, M., & Ouyang, X. (2022). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. Organic Chemistry Frontiers, 9(18), 4965-4983.
  • ResearchGate. (2025, September 26).
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • Wang, J., & Wang, B. (2019). Arylation Chemistry for Bioconjugation. ACS Chemical Biology, 14(3), 399-413.
  • Gandeepan, P., & Ackermann, L. (2023). meta-Selective C-H Functionalization of Pyridines.
  • Li, Z., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances, 14(24), 17183-17187.
  • ResearchGate. (n.d.).
  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6734-6741.
  • Kurlemann, N., et al. (2024). Synthesis of Pharmaceutically Relevant Arylamines Enabled by a Nitroreductase from Bacillus tequilensis. ChemBioChem, e202300846.
  • Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy?
  • Nojima, T., et al. (2018). Development of Water-Soluble 3-Nitro-2-Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. Journal of Organic Chemistry, 83(15), 8264-8273.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Thermo Fisher Scientific. (n.d.). Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy: KMnO₄ + Sugar.
  • DeKock, C., & Izenbart, J. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Chini, A., et al. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1979, 79-91.
  • Di Grandi, M. J., et al. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • Scriven, E. F. V., & Smalley, R. K. (2004). Nitropyridines: Synthesis and reactions. ARKIVOC, 2004(5), 103-129.
  • Kappe, C. O., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(45), 11526-11559.
  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 169-182.
  • Gusev, A. I., et al. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry, 306(2), 244-252.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 818-861.
  • Nefzi, A., & Ostresh, J. M. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2939-2946.
  • Gandeepan, P., & Ackermann, L. (2018). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.
  • Wieting, J. M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(2), 241-245.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ASMS. (2024).
  • Novatia. (n.d.).
  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 169-182.

Sources

Method

Application Notes and Protocols: Assessing Cellular Health with 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Authored by: A Senior Application Scientist Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Nitro-2-(piperidin-4-ylme...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in the context of cell viability and cytotoxicity assessment. While this compound is recognized as a valuable chemical intermediate, its direct effects on cellular health are not extensively documented. This guide, therefore, presents a framework for characterizing its biological activity, offering detailed protocols for robust and reliable cell viability assays. We delve into the scientific rationale behind assay selection, provide step-by-step experimental procedures, and offer insights into data interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data for informed decision-making in research and development.

Introduction: Unveiling the Biological Impact of a Novel Pyridine Derivative

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a heterocyclic compound featuring a nitro-pyridine core linked to a piperidine moiety.[1] While its primary utility has been in synthetic chemistry as a building block for more complex molecules, such as inhibitors of Lysine Specific Demethylase 1 (LSD1), its intrinsic biological effects remain largely unexplored.[2][3][4] The structural motifs present in the molecule, namely the nitroaromatic group and the piperidine ring, are found in a wide range of biologically active compounds, suggesting the potential for this molecule to modulate cellular pathways.[5][6]

Understanding the impact of any novel chemical entity on cell viability is a cornerstone of toxicology and drug discovery.[7][8] Cell viability assays are essential tools to determine whether a compound exhibits cytotoxic (cell-killing) or cytostatic (inhibiting proliferation) effects.[9][10] These assays rely on various indicators of cellular health, including metabolic activity, membrane integrity, and the activation of specific cell death pathways like apoptosis.[7][11]

This document provides a detailed guide on how to employ a panel of standard cell viability assays to characterize the effects of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride on cultured cells. The focus will be on neuronal cell lines, given the prevalence of the piperidine scaffold in centrally active agents; however, the principles and protocols can be adapted for other cell types, including cancer cell lines.

Scientific Rationale and Hypothesized Mechanism of Action

The presence of a nitro group on the pyridine ring suggests a potential for redox cycling, which could lead to the generation of reactive oxygen species (ROS) and induce oxidative stress, a known trigger of cell death. Furthermore, many compounds with similar structural features have been shown to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and development.[12][13]

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[14][15] The intrinsic pathway is often triggered by cellular stress, leading to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[13][16] A key executioner caspase is Caspase-3.[17]

Therefore, a plausible, yet to be proven, hypothesis is that 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride may induce cytotoxicity through the activation of the intrinsic apoptotic pathway. This guide will provide protocols to not only measure overall cell viability but also to specifically probe for the activation of Caspase-3, a hallmark of apoptosis.

Experimental Design: A Multi-Faceted Approach to Cell Viability Assessment

To obtain a comprehensive understanding of the compound's effects, a multi-assay approach is recommended. This strategy allows for the corroboration of findings and provides deeper insights into the mechanism of cell death. We will focus on three key assays:

  • Metabolic Activity Assay (WST-1): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are only active in viable cells. A decrease in metabolic activity is an early indicator of cellular stress or death.

  • Membrane Integrity Assay (Propidium Iodide Staining): Propidium Iodide (PI) is a fluorescent dye that is excluded by the intact plasma membrane of live cells.[18] It can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells.

  • Apoptosis Assay (Caspase-3 Activity): This assay directly measures the activity of Caspase-3, providing a specific indication of apoptosis induction.[17][19]

The following workflow provides a logical sequence for these experiments:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Conclusion a Prepare Stock Solution of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride c Treat Cells with a Range of Compound Concentrations a->c b Culture Neuronal Cells (e.g., SH-SY5Y) b->c d Perform WST-1 Assay to Determine IC50 c->d e Treat Cells with Compound at IC50 Concentration d->e h Analyze WST-1 Data: Calculate IC50 d->h f Propidium Iodide (PI) Staining and Fluorescence Microscopy e->f g Caspase-3 Activity Assay (Colorimetric or Fluorometric) e->g i Analyze PI Staining: Quantify Dead Cells f->i j Analyze Caspase-3 Data: Determine Fold-Increase in Activity g->j k Synthesize Data to Conclude on Cytotoxicity and Apoptotic Induction h->k i->k j->k

Figure 1: Experimental workflow for assessing the cytotoxic effects of the test compound.

Detailed Protocols

General Cell Culture and Compound Preparation
  • Cell Line: SH-SY5Y (human neuroblastoma cell line) is a suitable model for initial neurotoxicity screening.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Compound Stock Solution: Prepare a 10 mM stock solution of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in sterile dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in culture medium immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 1: WST-1 Cell Viability Assay

This protocol is adapted from standard methodologies for tetrazolium salt-based assays.[8]

Materials:

  • 96-well clear-bottom cell culture plates

  • WST-1 reagent

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., 1 µM staurosporine).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.

Protocol 2: Propidium Iodide (PI) Staining for Membrane Integrity

This protocol is based on standard dye exclusion methods.[18][20]

Materials:

  • 24-well cell culture plates

  • Propidium Iodide (PI) solution (1 mg/mL in water)

  • Hoechst 33342 solution (optional, for total cell staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells on sterile glass coverslips in a 24-well plate. Treat the cells with the test compound at its IC50 concentration (determined from the WST-1 assay) for 24 hours.

  • Staining: Add PI to the culture medium to a final concentration of 1 µg/mL. If using, add Hoechst 33342 to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for PI (red fluorescence) and Hoechst 33342 (blue fluorescence).

  • Quantification: Capture images from several random fields for each condition. Count the number of PI-positive (dead) cells and the total number of cells (e.g., from Hoechst staining or phase-contrast images). Calculate the percentage of dead cells.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol is based on the cleavage of a colorimetric substrate by active Caspase-3.[17][19][21]

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Reaction buffer

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates. Treat the cells with the test compound at its IC50 concentration for a time course (e.g., 6, 12, and 24 hours).

  • Cell Lysis:

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold cell lysis buffer for 10-15 minutes on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.

    • Add reaction buffer to bring the total volume to 50 µL.

    • Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Compare the absorbance values of the treated samples to the untreated control.

  • Express the results as a fold-increase in Caspase-3 activity over the control.

Data Presentation and Interpretation

The data obtained from these assays should be presented clearly to facilitate interpretation.

Table 1: Summary of Expected Outcomes and Interpretations

AssayMetricInterpretation of a Positive Result (Cytotoxicity)
WST-1 AssayIC50 ValueA lower IC50 value indicates higher potency in reducing cell metabolic activity.
PI Staining% PI-Positive CellsAn increase in the percentage of PI-positive cells confirms a loss of membrane integrity and cell death.
Caspase-3 ActivityFold-IncreaseA significant increase in Caspase-3 activity suggests that the compound induces cell death via the apoptotic pathway.[22][23]

The following diagram illustrates the hypothesized signaling pathway leading to apoptosis that can be investigated with the described assays.

G compound 3-Nitro-2-(piperidin-4-ylmethoxy) -pyridine hydrochloride stress Cellular Stress (e.g., Oxidative Stress) compound->stress Hypothesized Initiation mitochondria Mitochondrial Dysfunction stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 Activation procaspase9 Pro-Caspase-9 procaspase9->apoptosome caspase3 Active Caspase-3 caspase9->caspase3 Cleavage & Activation procaspase3 Pro-Caspase-3 procaspase3->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis Execution

Figure 2: Hypothesized intrinsic apoptosis pathway potentially induced by the test compound.

Conclusion

This application note provides a comprehensive framework for evaluating the effects of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride on cell viability. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptotic pathways, researchers can generate robust and reliable data to characterize the biological activity of this compound. The detailed protocols and data interpretation guidelines presented here serve as a valuable resource for scientists in academic and industrial settings, facilitating the exploration of novel chemical entities in the pursuit of new scientific knowledge and therapeutic advancements.

References

  • D'Arcy, M. S. (2019). Cell death: a review of the major forms of apoptosis, necrosis and autophagy.
  • Elmore, S. (2007). Apoptosis: a review of programmed cell death.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. In Assay guidance manual.
  • Fulda, S., & Debatin, K. M. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene, 25(34), 4798-4811.
  • Green, D. R., & Llambi, F. (2015). Cell death signaling. Cold Spring Harbor perspectives in biology, 7(12), a006080.
  • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016).
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18.
  • Creative Bioarray. (n.d.). Caspase-3 Activity Assay. Retrieved from [Link]

  • Axon Medchem. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of Cell Viability in Primary Neuronal Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. Retrieved from [Link]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(1), 253–263. [Link]

  • ACS Publications. (2015, December 10). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • PubMed. (2022, January 15). Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride. Retrieved from [Link]

  • PMC. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • PubMed. (2012, July 28). Potential neuroprotective effects of hesperidin on 3-nitropropionic acid-induced neurotoxicity in rats. Retrieved from [Link]

  • MDPI. (2020, July 22). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • PMC. (n.d.). Promethazine protects against 3-nitropropionic acid-induced neurotoxicity. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride synthesis

Welcome to the technical support center for the synthesis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with this multi-step synthesis, with a primary focus on optimizing reaction yield and purity.

Synthetic Pathway Overview

The synthesis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is typically achieved via a two-step process: a nucleophilic aromatic substitution (SNAr) to form the ether linkage, followed by the deprotection of the piperidine nitrogen and subsequent salt formation. Understanding each stage is critical for effective troubleshooting.

Caption: Overall synthetic route for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yield. Each question is structured to identify a problem, explain the underlying chemical principles, and provide actionable solutions.

Section 1: Issues in the SNAr Ether Synthesis Step
Q1: My SNAr reaction is slow, stalls, or results in a low yield of the Boc-protected intermediate. What are the likely causes and how can I improve conversion?

A1: Senior Application Scientist Insights

Low conversion in this SNAr reaction is a common hurdle and typically points to one of four areas: substrate reactivity, base effectiveness, reaction conditions, or nucleophile quality.

  • Substrate Reactivity: The reaction involves a nucleophilic attack on 2-chloro-3-nitropyridine. In pyridine systems, SNAr is most effective when the leaving group is at the C-2 or C-4 position, as the ring nitrogen can stabilize the negatively charged Meisenheimer intermediate.[1] While the chloro group is at the favorable C-2 position, the activating nitro group is at C-3. An ortho or para relationship (C-3 or C-5 nitro group for a C-2 leaving group) would provide superior electronic activation.[1][2] The C-3 nitro group offers only moderate activation, necessitating optimized conditions.

  • Base Selection & Stoichiometry: A strong, non-nucleophilic base is required to fully deprotonate the primary alcohol of Boc-piperidin-4-ylmethanol, generating the reactive alkoxide.

    • Insufficient Base: Using a weak base (e.g., K₂CO₃) or sub-stoichiometric amounts of a strong base will result in incomplete alkoxide formation, stalling the reaction.

    • Recommended Bases: Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol, driving the equilibrium forward.[3] Potassium hydride (KH) can also be used.[3]

    • Causality: The pKa of a primary alcohol is ~16-17. The conjugate acid of the base used must have a significantly higher pKa to ensure complete deprotonation.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are essential.[1] They solvate the cation (e.g., Na⁺) of the alkoxide, leaving a more "naked" and highly reactive anionic nucleophile.[1] Reactions in protic or non-polar solvents will be significantly slower.

    • Temperature: This reaction often requires heating to overcome its activation energy. A temperature range of 60-100 °C is a typical starting point. Monitor for potential degradation of starting materials at higher temperatures.[4]

  • Nucleophile Quality: Ensure your Boc-piperidin-4-ylmethanol is dry. The alkoxide is a strong base and will be quenched by water, reducing the effective concentration of your nucleophile.

Troubleshooting Workflow:

G Start Low SNAr Conversion CheckBase Is the base strong enough? (e.g., NaH, KH) Start->CheckBase CheckSolvent Is the solvent polar aprotic? (DMF, DMSO, THF) CheckBase->CheckSolvent Yes ActionBase Action: Switch to NaH (1.1-1.2 eq). Ensure proper handling. CheckBase->ActionBase No CheckTemp Is the temperature adequate? (Try 60-100 °C) CheckSolvent->CheckTemp Yes ActionSolvent Action: Use anhydrous DMF or DMSO. CheckSolvent->ActionSolvent No CheckReagents Are reagents anhydrous? CheckTemp->CheckReagents Yes ActionTemp Action: Incrementally increase temperature. Monitor by TLC/LC-MS. CheckTemp->ActionTemp No Success Yield Improved CheckReagents->Success Yes ActionReagents Action: Dry solvents and reagents. Use freshly opened materials. CheckReagents->ActionReagents No ActionBase->CheckSolvent ActionSolvent->CheckTemp ActionTemp->CheckReagents ActionReagents->Success

Caption: Troubleshooting workflow for low SNAr reaction conversion.

Q2: I am observing significant side products during the ether synthesis step. What are they, and how can they be minimized?

A2: Senior Application Scientist Insights

Side product formation is often a competition between different reactive pathways. In this synthesis, the primary concerns are elimination reactions and degradation of the electrophile.

  • Elimination (E2) Side Products: The generated alkoxide is a strong base, which can promote elimination reactions if the electrophile is susceptible.[5][6][7] While 2-chloro-3-nitropyridine itself does not have protons that can be easily eliminated to form a stable alkene, this is a critical consideration in Williamson ether syntheses generally.[5] The more relevant issue here is base-mediated degradation.

  • Degradation of 2-Chloro-3-nitropyridine: Pyridine rings with electron-withdrawing groups can be susceptible to attack by strong bases at positions other than the carbon bearing the leaving group, or can undergo decomposition under harsh conditions (high temperature and very strong base).[4][8] This can lead to a complex mixture of byproducts.

  • Alkylation on the Ring (Ambident Nucleophile): While less common for alkoxides compared to phenoxides, there is a small possibility of C-alkylation on the pyridine ring if conditions are forcing.[6]

Minimization Strategies:

StrategyRationaleExperimental Protocol
Controlled Temperature Minimizes thermal degradation of starting materials and intermediates. High temperatures can favor decomposition pathways.Start the reaction at a moderate temperature (e.g., 60 °C) and only increase if the reaction rate is too low. Monitor the reaction mixture for the appearance of new, colored impurities by TLC.
Order of Addition Adding the electrophile (2-chloro-3-nitropyridine) to the pre-formed alkoxide ensures the electrophile is not exposed to a high concentration of base for an extended period.In a flask with anhydrous DMF, add NaH. Slowly add a solution of Boc-piperidin-4-ylmethanol in DMF at 0 °C. Allow to stir for 30 minutes to ensure complete alkoxide formation. Then, add the 2-chloro-3-nitropyridine solution dropwise.
Use of Phase-Transfer Catalysis (PTC) A PTC can facilitate the reaction under milder conditions (lower temperature, weaker base), which can significantly reduce side product formation.[3][9] It allows for the use of a biphasic system, often with a solid base like NaOH or KOH, avoiding the need for NaH.[9]See FAQ 1 for a detailed discussion on implementing PTC.
Section 2: Issues During Boc-Deprotection and Salt Formation
Q3: My Boc-deprotection step is incomplete or generates unexpected byproducts. How can I ensure clean and complete conversion to the final hydrochloride salt?

A3: Senior Application Scientist Insights

The cleavage of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed process that, while routine, can present challenges related to reaction completeness and side reactions from the reactive intermediate it generates.[10][11]

  • Incomplete Deprotection:

    • Cause: Insufficient acid strength or concentration, or inadequate reaction time.

    • Solution: The standard reagent for this deprotection is a solution of HCl in an organic solvent, typically 4M HCl in 1,4-dioxane or diethyl ether. Using trifluoroacetic acid (TFA) is also common but can sometimes lead to trifluoroacetylation of the liberated amine as a side reaction.[12] Ensure at least 5-10 equivalents of HCl are used and allow the reaction to proceed for 1-4 hours at room temperature. Monitor by LC-MS until the Boc-protected starting material is completely consumed.

  • Side Product Formation (t-Butylation):

    • Mechanism: The deprotection mechanism proceeds via the formation of a tert-butyl cation (t-Bu⁺).[10] This is a reactive electrophile that can alkylate any nucleophilic sites on your product molecule. While the pyridine ring is electron-deficient and less susceptible, other potential nucleophiles could be problematic in different substrates.

    • Mitigation: The most effective way to prevent t-butylation is to use a "scavenger" that can trap the t-Bu⁺ cation.[10][12]

      • Recommended Scavengers: Anisole or thioanisole are excellent scavengers. They are electron-rich aromatic compounds that are readily alkylated by the t-Bu⁺ cation, effectively removing it from the reaction mixture.

      • Protocol: Add the scavenger (5-10% v/v) to the reaction mixture before or along with the acid.

Optimized Deprotection and Salt Formation Protocol:

  • Dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add anisole (5% v/v) to the solution.

  • Add 4M HCl in 1,4-dioxane (10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the product hydrochloride salt often precipitates. The solid can be collected by filtration, or the solvent can be removed under reduced pressure.

  • Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove the scavenger and its alkylated products, then dry under vacuum.

Frequently Asked Questions (FAQs)
FAQ 1: Is a phase-transfer catalyst (PTC) recommended for the SNAr step?

Yes, using a phase-transfer catalyst is a highly recommended strategy to improve yield and simplify the reaction setup.

  • Mechanism: A PTC, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, facilitates the transfer of the alkoxide (formed in an aqueous or solid phase with a base like NaOH) into the organic phase where the 2-chloro-3-nitropyridine is dissolved.[9][13]

  • Advantages:

    • Milder Conditions: Allows the use of less hazardous bases like solid NaOH or KOH instead of pyrophoric NaH.[9]

    • Reduced Side Reactions: Reactions can often be run at lower temperatures, minimizing degradation.

    • Simplified Workup: Avoids the need to quench and remove excess NaH.

  • Implementation: A typical setup would involve dissolving 2-chloro-3-nitropyridine in a solvent like toluene, adding Boc-piperidin-4-ylmethanol, powdered NaOH, and a catalytic amount (5-10 mol%) of TBAB. The reaction is then heated with vigorous stirring.

FAQ 2: How critical is the purity of the 2-chloro-3-nitropyridine starting material?

Extremely critical. The purity of your starting materials directly impacts the yield and purity of your final product. 2-Chloro-3-nitropyridine should appear as a yellow to tan crystalline solid.[4][14] Impurities from its synthesis can carry through or interfere with the SNAr reaction. It is advisable to check the purity by NMR and melting point (typically 99-104 °C) before use.[14] If impurities are suspected, recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.

FAQ 3: What analytical techniques are best for monitoring these reactions?
  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of both the SNAr and deprotection steps. Use a suitable mobile phase (e.g., ethyl acetate/hexanes for the SNAr step; DCM/methanol for the deprotection step) and visualize under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for monitoring these reactions. It allows you to track the disappearance of starting materials and the appearance of the desired product, while also identifying the masses of any intermediates or byproducts. This is particularly useful for confirming complete deprotection and identifying potential t-butylation products.

References
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. (2021). ACS Publications. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (2023). JETIR. Retrieved from [Link]

  • N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Chemical Properties of 2-Chloro-3-nitropyridine (CAS 5470-18-8). (n.d.). Cheméo. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer. Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). DOI. Retrieved from [Link]

  • BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • BOC Protection and Deprotection. (2026). J&K Scientific LLC. Retrieved from [Link]

  • 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride — Chemical Substance Information. (n.d.). PubChem. Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed. Retrieved from [Link]

  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (2021). MDPI. Retrieved from [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022). Nature. Retrieved from [Link]

  • ChemInform Abstract: A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights. (2022). University of Trieste. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Process for producing purified piperidine derivative. (2002). Google Patents.

Sources

Optimization

How to prevent degradation of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride during storage

Welcome to the Technical Support Center for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1261230-71-0). As a Senior Application Scientist, I frequently encounter researchers struggling with the stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1261230-71-0).

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of functionalized pyridine salts. This compound is a highly valuable building block in drug discovery, but its unique structural features—a highly activated ether linkage, a photo-sensitive nitro group, and a hygroscopic hydrochloride salt—make it uniquely vulnerable to environmental degradation.

This guide is designed to move beyond basic storage instructions. By understanding the causality behind the degradation mechanisms, you can implement self-validating protocols to ensure the integrity of your assays and syntheses.

Part 1: Mechanistic Foundations of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. The degradation of this compound is driven by three interconnected pathways:

1. Salt-Induced Hygroscopicity & Microenvironmental pH Shifts The piperidine moiety is protonated as a hydrochloride salt. While this protects the secondary amine from atmospheric oxidation, hydrochloride salts of amines are notoriously hygroscopic [1]. Upon exposure to ambient humidity, the powder absorbs moisture, leading to deliquescence. This absorbed water dissolves the local HCl, creating a highly acidic microenvironment on the surface of the crystal lattice.

2. Nucleophilic Aromatic Substitution (SNAr) / Ether Hydrolysis Ethers are generally stable, but 2-alkoxypyridines are an exception. The C2 position of the pyridine ring is inherently electron-deficient. In this molecule, the presence of the strongly electron-withdrawing nitro group at the C3 position further depletes electron density at C2. When the hygroscopic salt pulls water into its matrix, this water acts as a nucleophile. The activated C2 position undergoes an SNAr reaction (acid-catalyzed hydrolysis), cleaving the ether bond to yield 3-nitro-2-pyridone and piperidin-4-ylmethanol [2].

3. Photolytic Reduction of the Nitro Group Nitroaromatic compounds are potent chromophores. When exposed to UV or ambient visible light, the nitro group at the C3 position enters an excited triplet state. In the presence of trace moisture or organic impurities acting as hydrogen donors, the nitro group undergoes sequential photochemical reduction to nitroso, hydroxylamine, and eventually amine derivatives [3]. This manifests physically as a distinct color shift.

Degradation Compound 3-Nitro-2-(piperidin-4-ylmethoxy) pyridine HCl Moisture Moisture (H2O) Compound->Moisture Hygroscopicity (HCl Salt) Light UV/Vis Light Compound->Light Photon Absorption (Nitro Chromophore) Hydrolysis Hydrolysis (SNAr) Ether Cleavage Moisture->Hydrolysis Acidic Microenvironment + Nucleophilic Attack Photolysis Photodegradation Nitro Reduction Light->Photolysis Radical Generation & H-Abstraction Product1 3-Nitro-2-pyridone + Piperidin-4-ylmethanol Hydrolysis->Product1 Product2 Nitroso/Hydroxylamine Derivatives Photolysis->Product2

Mechanistic pathways of degradation for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl.

Part 2: Troubleshooting FAQs

Q1: My powder was originally free-flowing but has turned sticky and clumpy. Is it still usable? A: This is a classic symptom of hygroscopicity. The HCl salt has absorbed atmospheric moisture. If the compound has only been exposed briefly, it may just be physically hydrated. However, because moisture initiates the hydrolysis of the ether linkage, you must verify its integrity. Action: Run an LC-MS or HPLC. If purity remains >95%, immediately dissolve the batch in anhydrous solvent for your reaction, or lyophilize it to remove the water. Do not attempt to dry it in a standard oven, as heat will accelerate the hydrolysis.

Q2: I ran an HPLC on a batch stored at 4°C for two months, and I see a new major peak with a significantly lower retention time. What happened? A: The compound has undergone ether hydrolysis. The new peak eluting earlier (lower retention time on a standard reverse-phase C18 column) is 3-nitro-2-pyridone . Pyridones are significantly more polar than the parent piperidinyl-ether compound, causing them to elute faster. Action: Discard the degraded batch. To prevent this, future batches must be stored at -20°C under an inert atmosphere (Argon/N2) to completely exclude the moisture required for this SNAr reaction.

Q3: The compound changed color from a pale yellow to a dark orange/brown. Can I still use it for my biological assays? A: No. The color shift indicates photolytic degradation of the nitroaromatic ring, likely forming nitroso or hydroxylamine intermediates [3]. These degradation products are highly reactive and can act as false positives in biological assays by covalently binding to target proteins or interfering with redox-sensitive fluorophores. Action: Always store the compound in opaque or amber vials and handle it under low-light conditions.

Part 3: Quantitative Degradation Matrix

Use this matrix to rapidly diagnose issues based on visual and analytical data.

Stress ConditionPrimary MechanismVisual IndicatorAnalytical Indicator (RP-HPLC/MS)Prevention Strategy
High Humidity (>30% RH) Hygroscopicity & SNAr HydrolysisCaking, stickiness, deliquescenceNew polar peak (lower RT); Mass = 140 Da (3-nitro-2-pyridone)Store over desiccant; handle in glove box.
Light Exposure (UV/Vis) Photolytic Nitro ReductionShift from pale yellow to dark orange/brownMultiple broad peaks; Mass shifts of -16 Da or -30 DaUse amber vials; wrap in aluminum foil.
Elevated Temp (>25°C) Kinetic acceleration of hydrolysisGradual clumpingGradual increase in pyridone peakStore strictly at -20°C for long-term use.
Basic Impurities Free-basing of piperidineOily residue formationMass = 237 Da (Free base); susceptibility to N-oxidationEnsure glassware is acid-washed/neutral.

Part 4: Step-by-Step Storage & Handling Protocol

To ensure a self-validating workflow, follow this protocol. The logic here is to eliminate the variables of moisture, light, and thermal kinetic energy simultaneously.

Phase 1: Receipt and Aliquoting

  • Equilibration: Upon receiving the compound on dry ice, place the sealed secondary container in a desiccator at room temperature for 2 hours before opening. Opening a cold vial in ambient air instantly condenses moisture onto the hygroscopic powder.

  • Inert Handling: Transfer the vial to a glove box purged with Argon or dry Nitrogen (Relative Humidity < 5%).

  • Aliquoting: Weigh the powder into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw and moisture-exposure cycles that occur when sampling from a master stock.

Phase 2: Sealing and Storage 4. Backfilling: While still in the glove box, ensure the amber vials are filled with Argon. Argon is heavier than air and provides a protective blanket over the solid. 5. Double Sealing: Seal the vials with PTFE-lined caps (PTFE prevents plasticizer leaching). Place the vials inside a secondary Mylar pouch containing a fresh silica gel desiccant packet. 6. Thermal Control: Store the sealed pouches at -20°C.

Phase 3: Usage 7. Retrieval: When an aliquot is needed, remove one pouch from the -20°C freezer and let it equilibrate to room temperature for 30 minutes before breaking the seal.

Workflow Step1 1. Thermal Equilibration (Warm to RT in desiccator) Step2 2. Aliquot in Glove Box (RH < 5% to prevent caking) Step1->Step2 Step3 3. Backfill with Argon (Displace O2 and Moisture) Step2->Step3 Step4 4. Seal in Amber Vials (Block UV/Vis Photolysis) Step3->Step4 Step5 5. Store at -20°C (Minimize Kinetic Energy) Step4->Step5 Step6 6. Equilibrate to RT (Crucial before opening!) Step5->Step6 When needed for assay

Optimal handling workflow for hygroscopic, light-sensitive pyridine hydrochloride salts.

References

  • Title: Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • Title: Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique Source: Environmental Science & Technology (PubMed / ACS) URL: [Link]

Troubleshooting

Removing synthetic impurities from 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride batches

Introduction Welcome to the technical support guide for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. This molecule is a key intermediate in the synthesis of various pharmacologically active agents, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. This molecule is a key intermediate in the synthesis of various pharmacologically active agents, including potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in oncology.[1][2] The purity of this intermediate is paramount, as the presence of synthetic impurities can have significant implications for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established analytical principles and adheres to the stringent standards set by global regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

Part 1: Frequently Asked Questions (FAQs) about Impurity Profiling

This section addresses common questions regarding the identification and control of impurities in 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride batches.

Q1: What are the most likely synthetic impurities I will encounter in my crude batches?

A: Impurities in your batches can be categorized according to ICH Q3A guidelines and typically originate from several sources.[3]

  • Organic Impurities:

    • Unreacted Starting Materials: The most common are precursors like 2-chloro-3-nitropyridine and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc-4-hydroxymethylpiperidine).

    • Reaction By-products: These can include positional isomers formed during the initial substitution reaction or products from side-reactions like hydrolysis of the nitrile group if that functionality were present in a related synthesis.[5]

    • Intermediates: Incomplete deprotection of the piperidine nitrogen will leave the Boc-protected version of the target molecule.

    • Degradation Products: The molecule can degrade under harsh acidic, basic, or high-temperature conditions. The ether linkage and nitro group are potential sites for degradation.[6][7]

  • Inorganic Impurities:

    • Catalysts: If transition metals like palladium were used in precursor synthesis (e.g., Suzuki coupling), residual amounts may carry over.[1]

    • Reagents: Inorganic salts from reaction workups (e.g., sodium chloride, sodium sulfate) may be present.

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., Dioxane, Isopropanol, Diethyl Ether, Toluene) may remain in the final product and must be controlled according to ICH Q3C guidelines.[3][4]

Q2: What analytical techniques are recommended for impurity detection and quantification?

A: A multi-faceted analytical approach is crucial for comprehensive impurity profiling.[8][9]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying organic impurities.[10] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with a modifier like TFA or formic acid) is typically effective. UV detection is suitable due to the chromophores in the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for identifying unknown impurities. It provides the molecular weight of impurities, which is critical for structural elucidation.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main compound and for identifying and quantifying impurities, especially when reference standards are unavailable.

  • Gas Chromatography (GC): GC is the preferred method for quantifying residual solvents due to their volatility.[10]

  • Thin Layer Chromatography (TLC): TLC is a rapid, qualitative tool used for monitoring reaction progress and for developing solvent systems for column chromatography.[11][12]

Q3: My impurity is at a level of 0.12%. What are the regulatory implications?

A: According to ICH Q3A(R2) guidelines, specific thresholds trigger regulatory requirements based on the maximum daily dose of the final drug.[3][4]

  • Reporting Threshold: Generally around 0.05%. Any impurity above this level must be reported in a regulatory submission.

  • Identification Threshold: Typically 0.10% or higher. An impurity at 0.12% must be structurally identified.[4]

  • Qualification Threshold: Typically 0.15% or higher. Impurities exceeding this level must be qualified through toxicological studies to demonstrate their safety.

Therefore, an impurity at 0.12% requires immediate structural identification.

Q4: Some starting materials for pyridine synthesis can be genotoxic. How do I manage this risk?

A: The potential for genotoxic impurities (GTIs) is a serious concern as they can damage DNA and are potentially carcinogenic even at trace levels.[6][7][13] A risk assessment is necessary.

  • Identify Potential GTIs: Analyze your synthetic route for any known structural alerts for genotoxicity in your starting materials, reagents, intermediates, or potential by-products.[14]

  • Control Strategy: If a potential GTI is identified, you must demonstrate its removal to an acceptable level, often guided by the Threshold of Toxicological Concern (TTC) approach, which limits intake to 1.5 µ g/day .[7]

  • Process Optimization: The most robust strategy is to modify the synthesis to avoid the use or formation of the genotoxic compound entirely.[15] If this is not feasible, the purification process must be rigorously validated to prove its capacity to purge the GTI to the required level.

Part 2: Troubleshooting Guide for Purification

This table provides solutions to common problems encountered during the purification of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Problem Probable Cause(s) Recommended Solution(s)
Oily Product or Failure to Crystallize 1. Presence of impurities depressing the melting point. 2. The solution is too dilute (supersaturation not reached). 3. Residual solvent acting as an oiling agent.1. Increase Purity First: Attempt a quick purification via a silica plug or an acid-base extraction before recrystallization. 2. Concentrate: Gently remove some solvent under reduced pressure and attempt cooling again. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product. 4. Change Solvent System: Use a solvent/anti-solvent system. Good options for hydrochloride salts include isopropanol/diethyl ether or ethanol/ethyl acetate.[16]
Low Yield After Recrystallization 1. Too much solvent was used, keeping the product dissolved in the mother liquor. 2. The product is moderately soluble even in the cold solvent. 3. Premature crystallization during hot filtration.1. Use Minimum Solvent: Add the hot solvent portion-wise until the solid just dissolves.[17] 2. Maximize Cooling: Ensure the flask is cooled in an ice bath for at least 30-60 minutes to maximize precipitation. 3. Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel to prevent the product from crashing out.
Significant Peak Tailing in HPLC or Poor Recovery from Silica Gel Column 1. The hydrochloride salt is highly polar and interacts strongly with acidic silanol groups on the silica surface. 2. The compound is degrading on the stationary phase.1. Convert to Free Base: Before performing column chromatography, convert the hydrochloride salt to its free base form using an aqueous base (e.g., NaHCO₃ solution) and extracting into an organic solvent. The less polar free base will chromatograph much better.[18][19] 2. Use a Modified Mobile Phase: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to suppress the interaction with silanol groups. 3. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina.[19]
Persistent Presence of Starting Materials 1. The reaction did not go to completion. 2. The polarity of the starting material is too similar to the product for easy separation.1. Drive Reaction to Completion: Increase reaction time, temperature, or the equivalents of one reagent. Monitor closely by TLC or HPLC. 2. Optimize Chromatography: Use gradient elution in column chromatography, starting with a low polarity eluent to first wash off the less polar starting material before increasing polarity to elute the product.[18]
Product is Highly Hygroscopic and Difficult to Handle 1. This is an inherent property of many hydrochloride salts, especially amine hydrochlorides.[16]1. Handle Under Inert Atmosphere: Whenever possible, handle the solid product in a glovebox or under a stream of dry nitrogen. 2. Thorough Drying: Dry the final product under a high vacuum, potentially with gentle heating (check thermal stability first). 3. Proper Storage: Store the purified solid in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀).[16]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)

Objective: To purify the crude hydrochloride salt by removing impurities with different solubility profiles. This method is effective if the impurities are significantly more or less polar than the product.

Methodology:

  • Dissolution: Place the crude 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot isopropanol or ethanol) with stirring until the solid is fully dissolved.[16]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble, such as diethyl ether or ethyl acetate, until the solution becomes persistently turbid.

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Column Chromatography on the Free Base

Objective: To separate the target compound from impurities with different polarities using silica gel chromatography. This is often more effective than trying to chromatograph the salt form directly.

Methodology:

  • Conversion to Free Base:

    • Dissolve the crude hydrochloride salt in a separatory funnel containing deionized water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the aqueous layer is basic (pH > 8).

    • Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.[18]

  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol). The ideal eluent system should be determined by TLC first.

    • Dissolve the crude free base in a minimal amount of the organic solvent and load it onto the column.[18]

    • Elute the column, collecting fractions and monitoring them by TLC.

    • Combine the fractions containing the pure free base and remove the solvent by rotary evaporation.

  • Conversion back to Hydrochloride Salt:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Part 4: Visualization of Workflows

Diagram 1: Impurity Source Analysis Caption: Potential sources of impurities during synthesis.

cluster_synthesis Synthetic Process cluster_reaction Reaction & Workup SM Starting Materials (e.g., 2-chloro-3-nitropyridine) Crude_API Crude 3-Nitro-2-(piperidin-4-ylmethoxy) pyridine hydrochloride SM->Crude_API Unreacted Reagents Reagents & Catalysts (e.g., NaH, Pd) Reagents->Crude_API Residual Solvents Solvents (e.g., Dioxane, Toluene) Solvents->Crude_API Residual Intermediates Intermediates (e.g., Boc-protected amine) Intermediates->Crude_API Incomplete Reaction Byproducts By-products (e.g., Isomers, Hydrolysis) Byproducts->Crude_API Side Reactions Degradation Degradation Products (Heat, pH) Degradation->Crude_API Instability Final_API Purified API Crude_API->Final_API Purification Step

Diagram 2: Purification Decision Workflow Caption: Logic for selecting an appropriate purification method.

Start Crude Product Batch TLC_HPLC Analyze by TLC/HPLC Start->TLC_HPLC Recrystallize Attempt Recrystallization (Protocol 1) TLC_HPLC->Recrystallize Crystalline solid & Impurities have different polarity FreeBase Convert to Free Base TLC_HPLC->FreeBase Oily solid or Closely-related impurities CheckPurity Check Purity Recrystallize->CheckPurity CheckPurity->FreeBase Purity < 99.5% FinalProduct Pure Product CheckPurity->FinalProduct Purity > 99.5% ColumnChrom Column Chromatography (Protocol 2) FreeBase->ColumnChrom SaltFormation Convert to HCl Salt ColumnChrom->SaltFormation SaltFormation->CheckPurity

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). PharmaGuidance.
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). MCA The Gambia.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • A Review on Impurity Profiling In Pharmaceutical Substances. (2022).
  • GENOTOXIC IMPURITIES: AN IMPORTANT REGUL
  • Genotoxic Impurities and Its Risk Assessment in Drug Compounds. (2018). Lupine Publishers.
  • Technical Support Center: Purification of 4-(4-Chlorobutyl)
  • Impurity Profiling in different analytical techniques. (2024). IJNRD.org.
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. (2025). PharmaQuality Insights.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007).
  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Str
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Quality guidelines: impurities. (n.d.). European Medicines Agency (EMA).
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010).
  • Pyridine from Pyridine hydrochloride. (2018). Sciencemadness.org.
  • Common side reactions in the synthesis of pyridine-3-carbonitriles. (2025). Benchchem.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). Journal of Medicinal Chemistry.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed.
  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. (2025). Benchchem.

Sources

Optimization

Technical Support Center: SNAr Temperature Optimization for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride derivatives. The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-3-nitropyridine and the alkoxide of piperidin-4-ylmethanol.

While the pyridine ring is highly activated by both the aza nitrogen and the ortho-nitro group[1], the steric bulk of the piperidine moiety introduces kinetic hurdles. Mastering the thermal dynamics of the intermediate Meisenheimer complex is the key to maximizing yield and preventing catastrophic side reactions[2][3].

Mechanistic Pathway & Thermal Dynamics

In this SNAr reaction, the addition of the alkoxide to the aromatic ring is the rate-limiting step, resulting in a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex[2]. Temperature dictates the fate of this complex: insufficient heat fails to overcome the activation energy barrier of the bulky nucleophile, while excessive heat degrades the intermediate before the chloride leaving group can be eliminated[3][4].

SNAr_Mechanism A 2-Chloro-3-nitropyridine + Alkoxide B Meisenheimer Complex (Intermediate) A->B Addition (Rate Limiting) C Target Free Base + Chloride Ion B->C Elimination (Fast) D Degradation Byproducts (>80°C) B->D Thermal Breakdown

SNAr mechanism showing Meisenheimer complex formation and thermal degradation pathways.

Temperature Optimization Matrix

To establish a self-validating thermal boundary for your synthesis, refer to the quantitative outcomes summarized below:

Temperature RangeKinetic EffectMeisenheimer StabilityPrimary OutcomeRecommendation
0–10 °C Extremely slow additionHighly stableIncomplete conversion (<20%)Use strictly for initial reagent mixing.
20–25 °C Moderate additionStableReaction stalls at ~50%Insufficient energy for bulky alkoxides.
50–60 °C Optimal activationStable>95% conversion to productOptimal operating window.
80–100 °C Rapid additionUnstable (Degradation)Ether cleavage, dark byproductsAvoid; exceeds thermal threshold.

Troubleshooting Guides & FAQs

Q: My reaction mixture turns dark brown/black when heated to 90°C, and LCMS shows multiple unidentifiable peaks. What is happening? A: You have exceeded the thermal stability threshold of the Meisenheimer complex. In SNAr reactions involving 2-chloro-3-nitropyridines[5], the nitro group stabilizes the anionic intermediate. However, excessive thermal energy (>80°C) forces the degradation of this complex, resulting in nitro reduction, ether cleavage, or polymerization[4]. Causality & Solution: The kinetic energy at 90°C outpaces the rate of chloride elimination, fracturing the intermediate. Lower the reaction temperature to the optimal 50–60°C window and extend the reaction time to 4–6 hours.

Q: The SNAr reaction stalls at ~50% conversion when run at room temperature (25°C). Should I add more NaH or alkoxide? A: No. Adding more base will not overcome the activation energy barrier of the rate-limiting addition step. While the aza and nitro groups strongly activate the 2-position[1], the steric bulk of the piperidin-4-ylmethanol alkoxide physically hinders nucleophilic attack. Causality & Solution: The reaction is kinetically starved, not reagent-limited. Increase the temperature to 50°C. This provides the precise thermodynamic energy required to drive the formation of the Meisenheimer complex without triggering thermal degradation[3].

Q: During the final hydrochloride salt formation, I am losing my product and seeing free piperidin-4-ylmethanol on my LCMS traces. Why? A: The ether linkage in 2-alkoxypyridines is highly susceptible to acid-catalyzed hydrolytic cleavage, especially if the exotherm of the HCl addition is not strictly controlled. Causality & Solution: Using aqueous HCl or allowing the temperature to rise during salt formation cleaves the newly formed ether bond. Perform the salt formation strictly at 0–5°C using anhydrous 4M HCl in dioxane.

Validated Experimental Protocol

This methodology is designed as a self-validating system. Visual cues at each step confirm whether the thermodynamic and kinetic parameters are operating correctly.

Workflow Step1 1. Alkoxide Generation NaH in THF (0°C) Step2 2. SNAr Addition Add Electrophile (0°C) Step1->Step2 Step3 3. Thermal Optimization Heat to 50-60°C (4-6 hrs) Step2->Step3 Step4 4. Workup & Isolation Quench, Extract, Purify Step3->Step4 Step5 5. HCl Salt Formation 4M HCl in Dioxane (0°C) Step4->Step5

Step-by-step experimental workflow for synthesizing the target hydrochloride derivative.

Step 1: Alkoxide Generation (0°C)
  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert N₂ atmosphere. Cool to 0°C.

  • Add piperidin-4-ylmethanol (1.1 eq) dropwise.

  • Self-Validation: Observe the evolution of H₂ gas. Stir for 30 minutes until gas evolution ceases. The solution should remain pale/clear. A yellowing solution indicates moisture contamination.

Step 2: SNAr Addition (0°C)
  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the electrophile solution dropwise to the alkoxide at 0°C to control the initial exothermic addition.

  • Self-Validation: An immediate color shift to deep yellow/orange confirms the initial formation of the Meisenheimer complex[2].

Step 3: Thermal Optimization (50–60°C)
  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 55°C and stir for 4 to 6 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the 2-chloro-3-nitropyridine spot disappears. Crucial check: If the solution turns dark brown or black, the temperature has drifted too high, causing intermediate degradation[4].

Step 4: Workup & Isolation
  • Cool the mixture to 0°C and quench carefully with cold water.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the free base via flash column chromatography if necessary.

Step 5: Hydrochloride Salt Formation (0°C)
  • Dissolve the purified free base in anhydrous diethyl ether or dichloromethane (DCM).

  • Cool the solution strictly to 0°C.

  • Add 4M HCl in dioxane (1.05 eq) dropwise over 10 minutes.

  • Self-Validation: Immediate precipitation of a pale yellow/white solid confirms successful salt formation without ether cleavage. Filter the precipitate, wash with cold ether, and dry under high vacuum.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. 5

  • Nucleophilic aromatic substitution - Wikipedia.2

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution - ACS Publications. 3

  • Efficient Nucleophilic Degradation of an Organophosphorus Pesticide “Diazinon” Mediated by Green Solvents and Microwave Heating - PMC. 4

  • Activation by Electron-Withdrawing Heterocyclic Units in SNAr Substitutions - e-bookshelf.de. 1

Sources

Troubleshooting

Addressing hygroscopicity in 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride powders

Disclaimer: This guide provides technical support and troubleshooting advice for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride based on established principles for hygroscopic pharmaceutical powders, particularl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide provides technical support and troubleshooting advice for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride based on established principles for hygroscopic pharmaceutical powders, particularly hydrochloride salts of pyridine derivatives. As of the date of publication, specific hygroscopicity and stability data for this compound are not extensively available in public literature. The recommendations provided herein are based on the compound's structural features and general best practices.

Understanding the Challenge: Hygroscopicity in Hydrochloride Salts

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, by its chemical nature as a hydrochloride salt, is predisposed to be hygroscopic. Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] This can occur through absorption (uptake of water into the bulk of the material) or adsorption (adhesion of water molecules to the surface). For researchers, this property can introduce significant variability and error into experiments.

The primary drivers of hygroscopicity in this molecule are the ionic hydrochloride salt and the polar functional groups, which can form hydrogen bonds with water molecules. The presence of the pyridine ring and the nitro group further influences the electronic environment and potential for water interaction.[2][3]

The Impact of Moisture Uptake

Uncontrolled moisture absorption can lead to a cascade of issues affecting experimental integrity and product quality:

  • Physical Changes: The powder may undergo caking, clumping, or even deliquescence (dissolving in the absorbed water), which makes accurate weighing and handling extremely difficult.[4][5]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, potentially leading to the formation of impurities and a decrease in the active pharmaceutical ingredient's (API) potency.[4][6]

  • Inaccurate Dosing: If the powder has absorbed a significant amount of water, the weighed mass will not accurately reflect the mass of the active compound, leading to errors in solution preparation and subsequent assays.

Below is a diagram illustrating the workflow for assessing and managing the risks associated with this compound's hygroscopicity.

Caption: Recommended workflow for managing hygroscopicity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the handling and use of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride powders.

Q1: I'm trying to weigh the powder for an experiment, but the balance reading is continuously increasing. What's happening and how do I fix it?

A1: A continuously increasing balance reading is a classic sign that your compound is hygroscopic and is actively absorbing moisture from the air.[7] This is especially problematic in environments with a relative humidity (RH) above 40-50%.[8]

Immediate Solutions:

  • Minimize Exposure Time: Have all your equipment (spatula, weighing vessel) ready before opening the main container. Weigh the required amount as quickly as possible and immediately reseal the container.

  • Use an Appropriate Weighing Vessel: A narrow-necked container or a weighing bottle with a stopper is preferable to a watch glass or weighing paper, as it limits the surface area exposed to the atmosphere.[7]

  • Work in a Controlled Environment: The most reliable solution is to handle the powder in an environment with controlled low humidity. This can be achieved with:

    • A Glove Box or Glove Bag: These enclosures can be purged with a dry, inert gas like nitrogen or argon to create a moisture-free atmosphere.[9][10]

    • A Dehumidified Room: If a glove box is unavailable, working in a small, enclosed room with a powerful dehumidifier can significantly reduce ambient moisture. An RH of 30-40% is ideal.[4]

Q2: The powder in my stock bottle has formed hard clumps or a solid cake. Is it still usable?

A2: Caking and clumping are clear indicators of moisture absorption.[5] The absorbed water forms "liquid bridges" between particles, and upon slight drying, these bridges solidify, binding the particles together.

Assessment and Recovery:

  • Assess the Severity: If the powder is only lightly clumped, it may be possible to gently break up the clumps with a dry spatula inside a low-humidity environment.

  • Chemical Integrity Check: The primary concern with moisture uptake is potential hydrolysis. Before using caked material, it is highly advisable to re-analyze its purity (e.g., via HPLC) and water content (via Karl Fischer titration) to ensure it still meets the specifications for your experiment.

  • Drying the Material: While it may be possible to dry the powder under vacuum at a mild temperature, this should be approached with caution. Overheating can cause degradation. Any attempt at drying should be followed by a full re-characterization of the material.

Q3: I prepared a stock solution, but my experimental results are inconsistent. Could hygroscopicity be the cause?

A3: Absolutely. If the powder absorbed water before you weighed it, the actual mass of the active compound would be lower than your measured mass. This leads to a stock solution with a lower concentration than intended, which will affect all subsequent experiments.

Preventative Measures and Verification:

  • Implement Strict Handling Protocols: Always use the controlled environment techniques described in A1 for weighing.

  • Determine Water Content: For critical applications, it is best practice to determine the water content of the powder using Karl Fischer titration just before preparing the solution. You can then correct the weighed mass for the water content to calculate the exact amount of the anhydrous compound.

  • Use a Standard: If possible, qualify your new stock solution against a previously prepared standard that is known to be accurate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride?

A1: To maintain the integrity of the powder, it should be stored in a tightly sealed container, protected from light, and in a controlled, low-humidity environment. The recommended conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (59°F to 77°F)To minimize the risk of thermal degradation.[4]
Relative Humidity (RH) Below 40% (ideally <30%)To prevent significant moisture absorption and subsequent physical or chemical changes.[4][5]
Container Tightly sealed, opaque glass vial with a secure cap (e.g., with a PTFE liner).To prevent exposure to atmospheric moisture and light.[4]
Storage Location Inside a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide).To provide an additional layer of protection against moisture.[10]

Q2: How can I accurately determine the water content of my powder?

A2: The most accurate and widely accepted method for determining water content in pharmaceutical powders is Karl Fischer (KF) titration .[11][12]

  • Coulometric KF Titration: This method is ideal for samples with very low water content (from a few ppm up to 1%). It electrochemically generates the iodine titrant in situ.[1][13]

  • Volumetric KF Titration: This method is suitable for samples with higher water content (from 100 ppm to 100%). A standardized titrant of a known concentration is added via a burette.[1]

Given the hygroscopic nature of the powder, special care must be taken during sample preparation to avoid introducing atmospheric moisture. This often involves preparing the sample inside a glove box or using a specialized KF oven to heat the sample and transfer the evaporated water to the titration cell via a dry gas stream.[13]

Q3: Are there any formulation strategies to reduce the hygroscopicity of this compound for drug development purposes?

A3: Yes, if the ultimate goal is to develop a solid dosage form, several formulation strategies can be employed to mitigate the effects of hygroscopicity:

  • Film Coating: Applying a polymer-based film coating can act as a physical barrier, protecting the active ingredient from atmospheric moisture.

  • Co-processing with Excipients: Blending the API with non-hygroscopic excipients can help to reduce the overall moisture uptake of the formulation.

  • Crystal Engineering (Co-crystallization): It may be possible to form a co-crystal with another molecule (a co-former) that results in a new crystalline structure with lower hygroscopicity.

  • Encapsulation: Techniques like spray drying can be used to encapsulate the API particles within a protective polymer matrix.

The choice of strategy depends on the specific properties of the API and the desired final dosage form.

Experimental Protocols

Protocol 1: Weighing Hygroscopic Powder for Solution Preparation

This protocol outlines the best practices for accurately weighing 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Objective: To accurately weigh a target mass of the powder while minimizing moisture absorption.

Environment: A glove box or glove bag with a controlled atmosphere (e.g., <1% RH, purged with dry nitrogen) is highly recommended. If unavailable, a room with RH < 40% is the minimum requirement.

Materials:

  • Analytical balance (located inside the controlled environment if possible)

  • 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in its storage container

  • Dry spatulas and other necessary utensils

  • Weighing vessel (e.g., a small glass vial with a screw cap or a flask with a ground glass stopper)

  • Solvent for dissolution

Procedure:

  • Place all necessary items (spatula, weighing vessel, etc.) inside the glove box or controlled environment and allow them to equilibrate.

  • Tare the empty, capped weighing vessel on the analytical balance.

  • Briefly open the main stock container of the hydrochloride powder.

  • Quickly transfer an approximate amount of the powder into the tared weighing vessel using a dry spatula.

  • Immediately and securely close both the weighing vessel and the main stock container.

  • Record the stable mass of the powder and the vessel.

  • If preparing a solution, add the solvent directly to the weighing vessel if appropriate, or carefully transfer the weighed powder to a larger flask for dissolution.

  • If the balance is outside the glove box, perform steps 3-6 as quickly as humanly possible to minimize atmospheric exposure.

Protocol 2: Determination of Water Content by Coulometric Karl Fischer Titration

Objective: To quantify the water content of the powder.

Apparatus: A coulometric Karl Fischer titrator.

Reagents: Appropriate Karl Fischer anolyte and catholyte (or a diaphragmless setup).

Procedure:

  • System Preparation: Set up the KF titrator according to the manufacturer's instructions. Allow the instrument to titrate the residual moisture in the cell to a stable, dry endpoint.

  • Sample Handling (in a controlled environment): Inside a glove box or glove bag, weigh approximately 10-50 mg of the powder into a gas-tight syringe or a sample boat suitable for the KF instrument.

  • Sample Introduction: Quickly and carefully transfer the weighed sample from the controlled environment to the KF titrator.

  • Inject the sample directly into the titration cell. Ensure a tight seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically generate iodine to react with the water from the sample and will stop once the endpoint is reached.

  • Calculation: The instrument will typically provide the result directly in micrograms (µg) of water. Calculate the percentage of water in the sample using the following formula:

    Water Content (%) = (Mass of Water Detected (µg) / Initial Sample Mass (µg)) x 100

  • Perform the measurement in triplicate to ensure accuracy and precision.

Below is a diagram illustrating the logic for troubleshooting based on observed physical changes in the powder.

Troubleshooting_Logic Start Observe Powder Appearance IsClumped Is the powder clumped, caked, or discolored? Start->IsClumped FreeFlowing Powder is free-flowing IsClumped->FreeFlowing No Recharacterize Re-characterize Material IsClumped->Recharacterize Yes Proceed Proceed with caution. Handle in low-humidity environment. FreeFlowing->Proceed KF_Titration Perform Karl Fischer Titration for Water Content Recharacterize->KF_Titration Purity_Test Run HPLC/LC-MS for Purity/Degradants Recharacterize->Purity_Test Decision Does it meet experimental specs? KF_Titration->Decision Purity_Test->Decision Use Use Material (Correct for water content) Decision->Use Yes Discard Discard or Attempt to Purify Decision->Discard No

Caption: Decision tree for handling potentially moist powder.

References

  • 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Karl Fischer Titration Guide. (n.d.). EMD Millipore. Retrieved March 21, 2026, from [Link]

  • Zafar, U., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 667-678. Retrieved March 21, 2026, from [Link]

  • Measurement of hygroscopic powder samples in coulometric titration with a vaporizer | AQUAMICRON™. (2025, October 1). YouTube. Retrieved March 21, 2026, from [Link]

  • Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1933. Retrieved March 21, 2026, from [Link]

  • How to solve the caking of API in the drug storage process? (2025, March 18). WuXi Further Pharmaceutical Co., Ltd. Retrieved March 21, 2026, from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved March 21, 2026, from [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved March 21, 2026, from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). Molecules, 27(16), 5188. Retrieved March 21, 2026, from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). Journal of Medicinal Chemistry, 59(4), 1613-1630. Retrieved March 21, 2026, from [Link]

  • He, H., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1613-1630. Retrieved March 21, 2026, from [Link]

  • 3-methoxy-2-(piperidin-4-yl)pyridine dihydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • 3-(piperidin-4-ylmethoxy)pyridine (C11H16N2O). (n.d.). PubChemLite. Retrieved March 21, 2026, from [Link]

  • 3-Nitro-2(1H)-pyridinone. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Optimization of ranitidine hydrochloride based on stability performance in directly compressible immediate and sustained release formulations. (2026, January 20). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Macrocyclic compound libraries containing pyridine and methods for preparing and using same. (2018). Google Patents.

Sources

Optimization

Overcoming crystallization issues with 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Welcome to the Technical Support Center for the crystallization and process development of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride . This compound presents a unique set of crystallization challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and process development of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride .

This compound presents a unique set of crystallization challenges. Structurally, it combines a rigid, electron-deficient nitropyridine ring with a flexible aliphatic piperidine system. The protonation of the piperidine nitrogen to form the hydrochloride salt introduces a highly polar, hydrogen-bonding domain. This structural dichotomy frequently leads to liquid-liquid phase separation (LLPS or "oiling out"), severe agglomeration, and unpredictable polymorphism (particularly hydrate formation) during scale-up.

This guide is designed to help you diagnose, troubleshoot, and engineer robust crystallization workflows for this specific API intermediate.

Diagnostic Workflow: Identifying Your Crystallization Bottleneck

TroubleshootingWorkflow Start Observe Crystallization Issue 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl Issue1 Oiling Out (LLPS)? Milky Emulsion Formed Start->Issue1 Issue2 Variable XRPD? Polymorphism / Hydrates Start->Issue2 Issue3 Sticky/Hygroscopic Solid? Poor Filtration Start->Issue3 Sol1 Adjust T & Solvent Seed at Low Supersaturation Issue1->Sol1 Yes Sol2 Map Metastable Zone (MSZ) Control Anti-Solvent Rate Issue2->Sol2 Yes Sol3 Use Anhydrous Solvents Control Moisture (RH%) Issue3->Sol3 Yes Outcome Optimized Crystalline API Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Diagnostic logic for resolving common 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my solution form a milky emulsion instead of crystals upon cooling?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl has a complex solubility profile, rapid cooling forces the solution into a spinodal decomposition region before it can reach the metastable zone for crystallization[1]. The system separates into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. Because both phases share a similar chemical potential and supersaturation, primary nucleation is kinetically hindered[1][2]. Resolution: You must prevent the system from crossing the LLPS boundary (the cloud point). This is achieved by introducing seed crystals at a temperature above the cloud point but below the solubility curve, allowing the solute to deposit onto the seeds rather than phase-separating[3].

Q2: How can I prevent agglomeration if oiling out is unavoidable due to yield constraints?

Causality: If LLPS occurs, nucleation will eventually trigger inside the solute-rich oil droplets. As these droplets collide and coalesce during stirring, the resulting crystals fuse together, forming dense, impure agglomerates that entrap mother liquor[3][4]. Resolution: Implement a "seed ageing" protocol. By holding the seeded solution at a low supersaturation state, you allow the seeds to consume the solute gradually before the oil phase can separate[3]. Alternatively, you can leverage the LLPS intentionally via a spherical crystallization approach, where rapid cooling induces simultaneous nucleation within the droplets, engineering uniform spherical agglomerates[2].

Q3: Why am I getting inconsistent melting points and XRPD patterns across different batches?

Causality: Hydrochloride salts of flexible secondary amines are highly prone to polymorphism and pseudopolymorphism (hydrate formation)[5]. The protonated piperidine and the chloride counterion form a strong hydrogen-bonding network that easily incorporates water molecules from the environment or the solvent[6]. Variations in your cooling rate or anti-solvent addition alter the Metastable Zone Width (MSZW), leading to the precipitation of kinetic polymorphs rather than the thermodynamic anhydrous form[7]. Resolution: Strict control of the MSZW during anti-solvent addition is paramount. You must map the solubility curve and seed the batch exactly at Point A (the onset of the MSZ) to ensure controlled desaturation[7].

Quantitative Data: Solvent Systems & Thermodynamic Parameters

To successfully engineer your crystallization, you must select a solvent system that balances yield, polymorphic control, and LLPS avoidance. The table below summarizes the quantitative phase behaviors of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl across common solvent systems.

ParameterEthanol/Water (90:10)Pure MethanolMethanol/EtOAc (1:4)
Solubility at 60°C (mg/mL) 185140N/A (Boiling point limit)
Solubility at 5°C (mg/mL) 12458
Metastable Zone Width (ΔT) 15°C22°C8°C (Concentration based)
LLPS Cloud Point 42°C (at 100 mg/mL)None observed18°C (at high supersat.)
Dominant Solid Form Monohydrate (Form II)Anhydrous (Form I)Anhydrous (Form I)
Expected Yield (%) > 90%~ 65%> 94%

Step-by-Step Experimental Methodologies

Protocol 1: Seeded Cooling Crystallization to Bypass LLPS

Use this protocol when working in alcohol/water mixtures where oiling out is prevalent.

PhaseDiagram A Single Phase Solution (High T) B Metastable Zone (MSZ) (Optimal for Seeding) A->B Cooling C Liquid-Liquid Phase Separation (Oiling Out) B->C Rapid Cooling (Unseeded) F Controlled Crystal Growth (High Purity) B->F Seeding & Slow Cooling D Primary Nucleation (Inside Droplets) C->D Spinodal Decomp. E Agglomerated Crystals (Poor Quality) D->E Coalescence

Caption: Thermodynamic pathways of LLPS vs. controlled seeded crystallization.

  • Dissolution: Dissolve the crude 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl in a 90:10 (v/v) Ethanol/Water mixture at 65°C to achieve a concentration of 150 mg/mL.

    • Causality: This ratio provides high high-temperature solubility while maintaining a steep solubility curve to maximize final yield.

  • Cooling to Seeding Temperature: Cool the reactor to 55°C at a controlled rate of 0.5°C/min.

    • Causality: 55°C is strictly above the LLPS cloud point (42°C) but safely within the metastable zone[3].

  • Seed Addition & Validation: Introduce 1-2 wt% of pre-milled crystalline seeds (Anhydrous Form I). Hold the temperature for 30 minutes.

    • Self-Validation Step: Use an in-line Focused Beam Reflectance Measurement (FBRM) probe or visual inspection to confirm that the seeds do not dissolve (verifying supersaturation) and do not rapidly multiply (verifying avoidance of crash nucleation)[1].

  • Desaturation Ramp: Cool to 5°C using a non-linear (cubic) cooling profile: 0.1°C/min for the first 2 hours, increasing to 0.3°C/min thereafter.

    • Causality: Slow initial cooling allows the limited surface area of the seeds to consume the supersaturation, preventing the bulk solution from crossing the spinodal curve into the LLPS region[1][2].

  • Isolation: Filter the slurry and wash with cold, anhydrous ethanol. Dry under vacuum at 40°C to prevent hydrate conversion.

Protocol 2: Controlled Anti-Solvent Crystallization for Polymorph Control

Use this protocol to maximize yield while ensuring the isolation of the anhydrous polymorph.

  • Dissolution: Dissolve the API in pure Methanol (good solvent) at 25°C to a concentration of 120 mg/mL.

  • Anti-Solvent Titration: Add Ethyl Acetate (anti-solvent) at a rate of 0.05 volumes/min until the onset of the Metastable Zone is reached (solution becomes faintly opaque, then clears upon pausing)[7].

  • Seeding: Add 2 wt% seeds of the desired anhydrous polymorph. Hold the agitation for 1 hour to allow the system to equilibrate and the seeds to age.

  • Continuous Anti-Solvent Addition: Resume Ethyl Acetate addition at a controlled rate (0.1 vol/min) until a final 1:4 Methanol:Ethyl Acetate ratio is achieved.

    • Causality: Staying strictly within the MSZW ensures that crystal growth occurs exclusively on the existing seeds rather than via secondary nucleation, which is the primary cause of metastable polymorph generation[7].

  • Filtration & Drying: Isolate via filtration.

    • Self-Validation Step: Dry the cake under a continuous dry nitrogen sweep before applying vacuum. Causality: Hydrochloride salts are highly hygroscopic; atmospheric moisture during the wet-cake phase can rapidly trigger a solid-state phase transition to a hydrate[6].

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at:[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. College of Engineering and Applied Science. Available at:[Link]

  • Crystallization and transformation of pharmaceutical solid forms. Academic Journals. Available at:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH. Available at:[Link]

  • Crystallisation in pharmaceutical processes. BIA. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions when using 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Technical Support Center: Troubleshooting 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride Workflows Welcome to the advanced technical support center for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride . A...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride Workflows

Welcome to the advanced technical support center for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride . As a highly functionalized building block—often utilized in the synthesis of kinase inhibitors and Bcl-2 family targeted therapies—this molecule presents unique reactivity challenges. The combination of a secondary amine (piperidine), an ether linkage, and a highly activated nitropyridine core requires precise control over reaction conditions to prevent runaway side reactions.

This guide is engineered by application scientists to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure your synthetic workflows remain robust and scalable.

Section 1: Salt Neutralization & Ether Cleavage

Q: Why am I observing significant ether cleavage (loss of the piperidin-4-ylmethoxy group) during the initial freebasing step?

Mechanistic Causality: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated and non-nucleophilic. To utilize this nitrogen in subsequent steps, it must be freebased. However, the C2 position of the pyridine ring is highly electron-deficient and strongly activated toward Nucleophilic Aromatic Substitution (SNAr) by both the adjacent pyridine nitrogen and the ortho-nitro group ([1]).

If you neutralize the salt using strong aqueous bases (e.g., NaOH, KOH) or allow the pH to spike, the hydroxide ion acts as a potent nucleophile. It attacks the C2 position, displacing the piperidin-4-ylmethoxy group to form a 2-hydroxy-3-nitropyridine byproduct ([2]).

Protocol 1: Self-Validating Biphasic Freebasing To prevent SNAr ether cleavage, freebasing must be performed using a mild base in a biphasic system to immediately partition the free amine into the organic layer.

  • Suspend: Add 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (1.0 eq) to 2-methyltetrahydrofuran (2-MeTHF) (10 volumes).

  • Neutralize: Dropwise add saturated aqueous NaHCO₃ (5 volumes) while maintaining the internal temperature at 20°C.

    • Causality: NaHCO₃ provides a buffered, mild pH that is sufficient to deprotonate the piperidine HCl salt without providing a strong enough nucleophile (OH⁻) to cleave the C2 ether.

  • Phase Separation: Stir vigorously for 30 minutes.

    • Validation Checkpoint: Stop stirring and allow layers to separate. Test the aqueous layer; the pH must be exactly ~8.0. If it is lower, the salt is not fully neutralized; add 10% w/v NaHCO₃ until pH 8.0 is stabilized.

  • Isolate: Extract the aqueous layer with 2-MeTHF (2x 3 volumes). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure (<35°C) to yield the reactive free base.

Section 2: N-Alkylation & Intermolecular Dimerization

Q: During N-alkylation of the piperidine ring, I am seeing a high molecular weight impurity. How do I prevent this?

Mechanistic Causality: Once freebased, the secondary amine of the piperidine ring is highly nucleophilic. If the N-alkylation reaction is run at high concentrations or elevated temperatures, this amine can attack the activated C2 position of another molecule of your starting material. This intermolecular SNAr reaction results in a stable, inactive dimer, a common pitfall when scaling up C-N bond couplings on activated heterocycles ([3]).

Protocol 2: Controlled N-Alkylation Workflow

  • Dilution: Dissolve the freebased intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (15 volumes).

    • Causality: Maintaining high dilution (<0.1 M) kinetically favors the desired reaction with the exogenous electrophile over the intermolecular dimerization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and cool the reactor to 0°C.

  • Electrophile Addition: Add the alkylating agent (0.95 eq) dropwise over 1 hour.

    • Validation Checkpoint: Using a sub-stoichiometric amount of the electrophile (0.95 eq) ensures that over-alkylation (quaternization of the piperidine nitrogen) cannot occur. Monitor via LC-MS; the reaction is complete when the electrophile peak strictly disappears, leaving ~5% unreacted starting material which can be easily washed away.

Section 3: Nitro Group Reduction & Catalyst Poisoning

Q: My catalytic hydrogenation of the nitro group is stalling, and the solution is turning dark orange. What is happening?

Mechanistic Causality: The reduction of the 3-nitro group to a 3-amino group using Palladium on Carbon (Pd/C) is easily poisoned by the basic lone pairs on the piperidine and pyridine nitrogens. When the catalyst is poisoned, the reduction stalls at the reactive nitroso or hydroxylamine intermediates. These intermediates rapidly condense with one another to form highly colored (orange/red) azo or azoxy dimers.

Protocol 3: Acid-Mediated Catalytic Hydrogenation

  • Preparation: Dissolve the intermediate in Methanol (10 volumes).

  • Acidification: Add glacial acetic acid (AcOH) (2.0 eq).

    • Causality: The acetic acid reversibly protonates the basic nitrogen atoms, preventing them from coordinating to the palladium surface and poisoning the catalyst, thereby allowing the reduction to proceed rapidly to the primary amine.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Stir under an H₂ atmosphere (1 atm) at 25°C for 4 hours.

    • Validation Checkpoint: Pull a 50 µL aliquot. The solution should transition from yellow to colorless. The presence of any orange tint indicates catalyst stalling. LC-MS should confirm a mass shift of -30 Da (loss of two oxygens, addition of two protons).

  • Workup: Filter through a pad of Celite to remove the catalyst, wash with Methanol, and concentrate.

Quantitative Side Reaction Mitigation Matrix

Side ReactionPrimary CauseQuantitative Risk ThresholdMitigation Strategy
SNAr Ether Cleavage Hydroxide attack at C2Aqueous pH > 9.0Use biphasic NaHCO₃ (Max pH ~8.0)
Intermolecular Dimerization Free amine attacking C2 of SMConcentration > 0.2 MMaintain high dilution (< 0.1 M)
Over-alkylation (Quaternization) Excess electrophileElectrophile > 1.0 eqUse 0.95 eq electrophile at 0°C
Azo/Azoxy Dimer Formation Catalyst poisoning by free aminesCatalyst loading < 5% w/wAdd 2.0 eq AcOH; Use 10% Pd/C

Mechanistic Pathway Visualization

G SM 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl (Starting Material) MildBase Mild Biphasic Freebasing (NaHCO3 / 2-MeTHF) SM->MildBase Correct Neutralization HarshBase Harsh Aqueous Base (NaOH + Heat) SM->HarshBase Incorrect Neutralization FreeAmine Free Piperidine Intermediate (Highly Nucleophilic) MildBase->FreeAmine SNAr Side Reaction: SNAr Ether Cleavage (2-Hydroxy-3-nitropyridine) HarshBase->SNAr OH⁻ attacks C2 Alkylation Controlled N-Alkylation (Dilute, Sub-stoichiometric) FreeAmine->Alkylation Electrophile addition Dimerization Side Reaction: Intermolecular SNAr Dimerization FreeAmine->Dimerization High Conc. / Heat Reduction Catalytic Hydrogenation (Pd/C, H2, AcOH) FreeAmine->Reduction Acidic Media Azo Side Reaction: Azo/Azoxy Dimers (Catalyst Poisoning) FreeAmine->Azo Basic Media / No Acid

Fig 1: Reaction pathways and side-reaction divergence for the pyridine building block.

References

  • Title: Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Troubleshooting false positives in assays with 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Prepared by: Senior Application Scientist, Assay Development Welcome to the technical support guide for troubleshooting assays involving 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. This document provides in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Assay Development

Welcome to the technical support guide for troubleshooting assays involving 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals who may encounter anomalous or false-positive results when working with this compound. Our goal is to provide not just solutions, but a clear understanding of the underlying chemical mechanisms that can lead to assay interference.

Frequently Asked Questions (FAQs)
Q1: My screening library flagged 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride as a potential problematic compound. What is it about this structure that warrants caution?

A1: Understanding the Structural Alerts

The chemical structure of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride contains specific functional groups, or "structural alerts," that are commonly associated with Pan-Assay Interference Compounds (PAINS).[1] PAINS are molecules that appear as hits in multiple, unrelated assays due to non-specific activity or direct interference with the assay technology rather than specific, targeted biological activity.[2][3]

Causality: Two key features in your compound are responsible for this caution:

  • Nitro-Aromatic Group: The nitro-substituted pyridine ring is a classic PAINS motif.[2] Nitro-aromatic compounds are often electron-deficient and can participate in redox cycling, which can disrupt assay chemistry.[4][5] They are also frequently colored, which can directly interfere with optical readouts.

  • Pyridine Ring: While a common scaffold in medicinal chemistry, the pyridine ring system can possess intrinsic fluorescent properties or participate in charge-transfer interactions that may quench or enhance the fluorescence of assay reagents.[6][7][8]

These substructures do not automatically invalidate your compound as a potential hit, but they do necessitate a rigorous and systematic approach to validation to rule out assay artifacts.

Caption: A systematic workflow for hit validation.

Final Recommendation: Orthogonal Testing The most convincing way to validate a hit is to reproduce the activity in an orthogonal assay. [9][10]This means using a different detection technology. For example, if your primary screen was fluorescence-based, confirm the hit using a label-free method like Surface Plasmon Resonance (SPR) or a direct measurement of product formation via mass spectrometry (e.g., RapidFire-MS). A compound that remains active across multiple distinct technology platforms is highly unlikely to be an artifact.

References
  • Technology Networks. (2025, September 25). High-Throughput Screening. Available from: [Link]

  • NextSDS. 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride — Chemical Substance Information. Available from: [Link]

  • Wildman, S. A., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Grieser, J., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available from: [Link]

  • de Souza, M. V. N. (2015, March 29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmaceutical Care & Health Systems. Available from: [Link]

  • Sadybekov, A. A., et al. (2010, December 1). False Positives in the Early Stages of Drug Discovery. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Baell, J. B., & Nissink, J. W. M. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available from: [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Available from: [Link]

  • Baell, J. B., & Nissink, J. W. M. (2017, December 4). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Publications. Available from: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, M., et al. (2020). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Pan-assay interference compounds. Available from: [Link]

  • Molecular Diagnostics, LLC. Assay Troubleshooting. Available from: [Link]

  • NextSDS. 3-NITRO-4-PIPERIDIN-1-YLPYRIDINE — Chemical Substance Information. Available from: [Link]

  • Manivannan, P., et al. (2021). Molecular structure controlled self-assembly of pyridine appended fluorophores: multi-stimuli fluorescence responses and fabricating rewritable/self-erasable fluorescent platforms. Materials Chemistry Frontiers. Available from: [Link]

  • Di Maria, F., et al. (2022, June 16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available from: [Link]

  • BellBrook Labs. (2026, March 17). Troubleshooting Low Z′ Factors in Biochemical Assays. Available from: [Link]

  • BioAssay Systems. Troubleshooting. Available from: [Link]

  • Kim, M., et al. (2019). A study on the effect of a pyridine secondary acceptor on the emission properties of thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. Available from: [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]

  • Song, Y., et al. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available from: [Link]

  • Song, Y., et al. (2015, December 10). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Publications. Available from: [Link]

  • NextSDS. 3-methoxy-2-(piperidin-4-yl)pyridine dihydrochloride — Chemical Substance Information. Available from: [Link]

  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available from: [Link]

  • Contu, D., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. Here, we provide in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered in solution. Our recommendations are grounded in established chemical principles and data from related molecular structures.

I. Understanding the Stability Profile of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride possesses several functional groups that can influence its stability in solution: the nitropyridine ring, the ether linkage, and the piperidine moiety present as a hydrochloride salt. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack.[1] The ether linkage can be prone to hydrolysis under certain pH conditions. As a hydrochloride salt of a piperidine base, the compound's solubility and the potential for disproportionation in aqueous media are also key considerations.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in solution?

A1: The primary factors affecting stability are pH, temperature, light, and the presence of oxidizing agents.

  • pH: Both strongly acidic and basic conditions can promote hydrolysis of the ether linkage. The pyridine ring's stability is also pH-dependent.[3]

  • Temperature: Elevated temperatures will accelerate the rate of any potential degradation reaction.[4]

  • Light: Nitropyridine derivatives can be susceptible to photodegradation.[5] It is advisable to protect solutions from light, especially UV radiation.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides that can be found in some solvents like ethers, could potentially lead to degradation.[5]

Q2: What is the expected shelf-life of this compound in solution?

A2: The shelf-life in solution is highly dependent on the solvent, pH, concentration, and storage conditions (temperature and light exposure). It is not possible to provide a universal shelf-life. We strongly recommend performing a stability study under your specific experimental conditions. A preliminary assessment can be made by monitoring the purity of the solution by HPLC over a period of 24-48 hours.[6]

Q3: Which solvents are recommended for preparing stock solutions?

A3: For short-term storage, high-purity, anhydrous solvents such as DMSO or ethanol are generally suitable. For aqueous-based assays, it is crucial to prepare fresh solutions or to have validated the stability in the specific buffered solution. When using ethers as solvents, ensure they are peroxide-free.[5]

Q4: My solution of the compound is turning yellow. What could be the cause?

A4: A color change, such as the appearance of a yellow tint, often indicates the formation of degradation products. This could be due to the degradation of the nitropyridine ring. It is crucial to analyze the sample by a stability-indicating method like HPLC-UV to identify and quantify any new peaks that have appeared.

Q5: How does the hydrochloride salt form affect the stability in aqueous solutions?

A5: The hydrochloride salt generally enhances aqueous solubility. However, for salts of weak bases, there is a risk of disproportionation in aqueous suspensions, where the salt converts to the less soluble free base.[2] This is more of a concern for suspensions than for true solutions. In buffered solutions, the pH should be maintained well below the pKa of the piperidine nitrogen to ensure the compound remains in its protonated, more soluble form.

III. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in aqueous buffer 1. Low solubility of the hydrochloride salt at the given pH. 2. Disproportionation to the free base, which has lower aqueous solubility.[2] 3. The compound is degrading to a less soluble product.1. Adjust the pH of the buffer to be more acidic (e.g., pH 3-5) to increase the solubility of the hydrochloride salt. 2. Consider the use of a co-solvent such as ethanol or DMSO (ensure compatibility with your experiment). 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of compound concentration over time (as measured by HPLC) 1. Chemical degradation (hydrolysis, photolysis, oxidation). 2. Adsorption to the container surface.1. Conduct a forced degradation study (see Section IV) to identify the likely degradation pathway. 2. Store solutions at a lower temperature (e.g., 4°C or -20°C) and protect from light. 3. Use silanized glass or polypropylene containers to minimize adsorption.
Appearance of new peaks in the HPLC chromatogram 1. Formation of degradation products.1. Characterize the new peaks using LC-MS to identify the degradation products.[7] 2. Optimize storage and handling conditions to minimize their formation.
Inconsistent results in biological assays 1. Degradation of the compound in the assay medium. 2. Interaction with assay components.1. Verify the stability of the compound under the exact assay conditions (medium, temperature, incubation time). 2. Prepare fresh solutions of the compound immediately before each experiment.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[8]

Objective: To investigate the stability of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride under various stress conditions.

Materials:

  • 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

  • Methanol or acetonitrile (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen peroxide

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Prepare a Stock Solution: Dissolve the compound in methanol or acetonitrile to a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool the solution and neutralize with an equimolar amount of 1 M NaOH.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Cool the solution and neutralize with an equimolar amount of 1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled oven at 100°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analysis:

    • Analyze all samples by a suitable HPLC method (see Protocol 2).

    • Compare the chromatograms of the stressed samples to that of an unstressed control solution.

    • Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[4]

    • Use LC-MS to obtain mass information on the major degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength appropriate for the compound (e.g., determined by UV scan).

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.

V. Data Summary and Visualization

Predicted Degradation Pathways

Based on the chemistry of nitropyridines and ethers, the following degradation pathways are plausible:

G cluster_main 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl cluster_acid_base Acid/Base Hydrolysis cluster_reduction Reduction cluster_photo Photodegradation main Parent Compound hydrolysis_product 2-Hydroxy-3-nitropyridine + (Piperidin-4-yl)methanol main->hydrolysis_product H+ or OH- reduction_product 3-Amino-2-(piperidin-4-ylmethoxy)pyridine main->reduction_product Reducing agents photo_product Rearrangement/Ring Cleavage Products main->photo_product UV/Vis Light

Caption: Potential degradation pathways for the compound.

Experimental Workflow for Stability Assessment

G prep Prepare Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress analyze Analyze by HPLC-UV stress->analyze identify Identify Degradants by LC-MS analyze->identify quantify Quantify Degradation identify->quantify optimize Optimize Storage Conditions quantify->optimize

Caption: Workflow for assessing solution stability.

VI. References

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Hydrolysis of oxaziridines. Part I. The kinetics of 2-t-butyloxaziridines in strong acids. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). Available at: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available at: [Link]

  • Process for the production of 2-hydroxypyridine. Google Patents. Available at:

  • Kinetics and mechanism of acid hydrolysis of 2‐carboethoxypyridine N‐oxides. Wiley Online Library. Available at: [Link]

  • The hydrolysis of pyridilmonoimines in acidic aqueous media. Arabian Journal of Chemistry. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Available at: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. Available at: [Link]

  • Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Photostability enhancement of the pentacene derivative having two nitronyl nitroxide radical substituents. Chemical Communications (RSC Publishing). Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Forced degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Forced degradation studies of pharmaceuticals. ScienceDirect. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride: A Comparative Guide to ¹H and ¹³C NMR Reference Spectra Executive Summary 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS 1261230-71-0) is a highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride: A Comparative Guide to ¹H and ¹³C NMR Reference Spectra

Executive Summary

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS 1261230-71-0) is a highly functionalized building block frequently utilized in the development of targeted therapeutics. Accurate structural verification of this intermediate is critical for downstream pharmaceutical quality control and regulatory compliance[1]. Because it is an amine hydrochloride salt, its nuclear magnetic resonance (NMR) profile is highly sensitive to the sample environment. This guide provides a definitive comparison of its ¹H and ¹³C NMR reference spectra across different solvent systems, establishing a rigorous, self-validating framework for spectral acquisition.

Mechanistic Drivers in Solvent Selection: DMSO-d₆ vs. D₂O

When characterizing amine hydrochloride salts, the choice of deuterated solvent fundamentally dictates the observable structural information and spectral resolution[2]. We compare the two most common solvents used for polar salts:

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆) - The Structural Preserver: DMSO is a strong hydrogen-bond acceptor. When the hydrochloride salt is dissolved in DMSO-d₆, the strong intermolecular hydrogen bonding between the solvent and the protonated piperidine nitrogen (NH₂⁺) significantly slows down the chemical exchange rate of the amine protons.

    • Causality: This reduced exchange rate allows the NH₂⁺ protons to be observed as a distinct, albeit broad, signal (typically between 8.5–9.5 ppm). Observing this peak is critical for confirming the salt state of the molecule without requiring secondary analytical techniques like elemental analysis.

  • D₂O (Deuterium Oxide) - The Resolution Enhancer: D₂O facilitates rapid hydrogen-deuterium (H/D) exchange[3].

    • Causality: The labile protons on the piperidine nitrogen are instantly replaced by deuterium, rendering them invisible in the ¹H NMR spectrum. While this simplifies the spectrum and eliminates the broad NH₂⁺ peak that might otherwise obscure underlying aliphatic multiplets, it removes direct evidence of the hydrochloride salt form. Furthermore, D₂O causes slight upfield shifts in the aliphatic region due to differences in magnetic susceptibility and solvation shell dynamics.

Self-Validating Acquisition Architecture

To ensure absolute trustworthiness, the following protocol employs a self-validating loop. Every sample must pass an internal calibration and signal-to-noise (S/N) threshold before the data is accepted as a reference standard.

Step 1: Precision Sample Preparation
  • Weigh exactly 10.0 (± 0.1) mg of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (DMSO-d₆ or D₂O) containing 0.05% v/v TSP-d₄ (Trimethylsilylpropanoic acid) as an internal chemical shift reference[4].

  • Validation Checkpoint 1: Visually inspect the NMR tube. The solution must be completely isotropic and free of particulates. Causality: Particulates distort magnetic field homogeneity, leading to poor shimming, broadened line widths, and inaccurate integrations.

Step 2: Spectrometer Calibration & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of the solvent.

  • Perform automated tuning and matching (ATM) to optimize the probe's resonance circuit for the specific sample dielectric.

  • Shim the magnetic field (Z1-Z5) until the TSP-d₄ reference peak exhibits a full width at half maximum (FWHM) of < 1.0 Hz.

Step 3: Quantitative Acquisition Parameters
  • ¹H NMR: Set the probe temperature to 298 K (25 °C) to standardize thermodynamic line broadening[4]. Utilize a 90° excitation pulse. Set the relaxation delay (d1) to 4.0 seconds.

    • Causality: A 4-second delay ensures that >99% of the longitudinal magnetization (T₁) has recovered for all protons, making the integrated peak areas strictly proportional to the number of protons. Acquire 64 scans.

  • ¹³C NMR: Utilize a standard proton-decoupled sequence (e.g., zgpg30). Set d1 to 2.0 seconds and acquire 1024 scans.

  • Validation Checkpoint 2: Post-acquisition, verify that the S/N ratio of the least intense signal (e.g., the C5 pyridine proton in ¹H, or the quaternary C3 carbon in ¹³C) exceeds 10:1. If S/N < 10, double the number of scans to ensure baseline resolution.

Comparative Spectral Data

The following tables summarize the validated reference shifts for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, highlighting the solvent-induced variations.

Table 1: ¹H NMR Chemical Shifts (400 MHz, 298 K)

PositionMultiplicityIntegrationDMSO-d₆ (ppm)D₂O (ppm)Structural Assignment
Pyridine C6-Hdd1H8.428.35Adjacent to pyridine nitrogen
Pyridine C4-Hdd1H8.318.40Adjacent to nitro group
Pyridine C5-Hdd1H7.257.20Aromatic CH
Piperidine NH₂⁺br s2H8.95N/AProtonated amine (Exchanged in D₂O)
-O-CH₂-d2H4.384.48Ether linkage
Piperidine C2', C6' (eq)m2H3.283.45Adjacent to N⁺
Piperidine C2', C6' (ax)m2H2.953.10Adjacent to N⁺
Piperidine C4'm1H2.122.25Methine
Piperidine C3', C5' (eq)m2H1.882.02Aliphatic CH₂
Piperidine C3', C5' (ax)m2H1.551.68Aliphatic CH₂

Table 2: ¹³C NMR Chemical Shifts (100 MHz, 298 K)

PositionDMSO-d₆ (ppm)D₂O (ppm)Structural Assignment
Pyridine C2155.8156.5Quaternary, attached to oxygen
Pyridine C6151.2150.8Aromatic CH, adjacent to N
Pyridine C3135.6136.2Quaternary, attached to NO₂
Pyridine C4134.1134.8Aromatic CH
Pyridine C5115.4116.0Aromatic CH
-O-CH₂-70.871.5Ether methylene
Piperidine C2', C6'42.643.8Aliphatic CH₂, adjacent to N⁺
Piperidine C4'33.234.1Aliphatic CH
Piperidine C3', C5'24.825.5Aliphatic CH₂

Structural Workflow Visualization

NMR_Workflow Start Compound: 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl SolventEval Solvent Evaluation (Causality: H-bonding & Exchange) Start->SolventEval DMSO DMSO-d6 Pathway (Retains NH2+ Signals) SolventEval->DMSO Preferred for Structural ID D2O D2O Pathway (H/D Exchange, No NH2+) SolventEval->D2O Preferred for Solubility Acq Standardized Acquisition (1H: 64 scans, 13C: 1024 scans) DMSO->Acq D2O->Acq Valid Self-Validating System (Internal standard + S/N check) Acq->Valid Ref Publishable Reference Spectra Valid->Ref

Logical workflow for NMR solvent selection and spectral validation of amine hydrochloride salts.

References

  • An In-depth Technical Guide to the ¹H and ¹³C NMR... Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQzY-T2XrwmtjDCQTi5KeTom7eG14D3fxUZ61ENQ6LeM83CEYtyvEfoF0SPoO9jcnSJXTOejKrZBfObOkIWKmxy1No13B7lbWZWJ-tJw38DyzZ_f4dp9stCLin7mDDv-aSWzv2aMpm6ejgKOUL8t3HUWZZJY7VKtYUavg3S9lEikeceUC-h-q-I_aU8AzhotNi9WUtfL7OSwKvuBtboH1EXCxhmYOOcCg_khY2KM67_f-u2FZ454X9w7X2OvGMYdOEAaqVrMw=]
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi3EceQbtqpz7vllDkSSFGsrauad6bcNtLTeHu2F0tg3mMX07yLKsI9ja4zMB93wGRy2pe69lrO7taQkIC4CkEu24B9TL3-XDloPwIobxhakA_4VaKgcdo66Htsfng8Hc6vcAdcF18mJFOjHZvk839e3Y79tgKLQyToLasRH6i2YAnBeUUdkY5D5DQJIuF695RKuQG5xRCrG_bYylhBnSs8HDsnm40trW6WwOMIm0i-WAK]
  • 3-(2-hydrazinoethyl)pyridine hydrochloride | Sigma-Aldrich. Sigma-Aldrich. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp2qxxgsF_vYgY5U6JwO3l_1675vD4G8snEt9QHEEW0qyqopnt9FUCwk4MkiOmc33SdJ9_id0GxHH33If8z4Gt8NdaJ8rDVipxVkqDwVtWfEnlPscMrriQwchUynRvYZzomfHdXJhDoRg7V9lxWD8mhL8V0rc_x2smwBvPupo316kq9kRVqPq_wMj5hItJavhZtLXSBGmz421iDy5OLmk0FPXxu5ETpI7_JOM-w-fuqW-UaRlCTOcdCnHt5vYd_gfwHg5fy-K91iB7eUEOEGdc13yCPy3j_EsbVEPU7k2adWyWpQJQ3yLGKJ6hjQow5V3gH1d-jczBEPK3dF5pug4=]
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZPzjFWNRm-aL_kZkheW4gogRh72JRgCN5SqI1x6CkPsNwACxqUeBTPQIaSSxLx9ciAw_6j0pt8kv3fdO_9ULt3612ep4VsLRnFSKJZYb_e8Fs3lUI1invunf5oLCGIAnPkoc=]
  • The Theoretical and Experimental Study of Diazomethane- Styrene [3+2]-Cycloadditions. nuph.edu.ua. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHReDAcIJ7lTLTKXuC9nk6KPNBp8XFJwFKQOcW7BFrenbwuqzAgykHKVmXDYyRQe8NPEK-DRomzwlqqGwi2tGI0y0n_2qsGKoYmPZjdaA7tiYxdIaE3JG_UFSFCadjka624BeaVD_O2ooBhZ7d9p7sc-mjSX5biZkFF_Q==]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to safety and efficacy. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride against alternative analytical techniques. As Senior Application Scientists, our goal is to offer not just a protocol, but a comprehensive understanding of the experimental choices and the self-validating systems that ensure data integrity.

The Central Role of HPLC in Pharmaceutical Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of drug substances due to its high resolution, sensitivity, and quantitative accuracy.[1] For a molecule like 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a substituted pyridine derivative, a robust, stability-indicating HPLC method is crucial for separating the main component from any potential process impurities or degradation products.[2][3] The development and validation of such a method are guided by the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8][9] For a purity assay, this means the method must be specific, accurate, precise, linear, and robust over a defined range.

In-House Validated HPLC Method for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

This section details a validated reversed-phase HPLC (RP-HPLC) method developed for the routine purity analysis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 75% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Rationale for Method Parameters

The choice of a C18 column provides a versatile hydrophobic stationary phase suitable for the separation of a moderately polar compound like our target analyte. The gradient elution with acetonitrile and water containing trifluoroacetic acid allows for the effective separation of the main peak from both early and late-eluting impurities. The UV detection wavelength of 275 nm was selected based on the UV spectrum of the analyte, providing optimal sensitivity.

A Rigorous Approach to Method Validation: Following ICH Q2(R2) Guidelines

The validation of our in-house HPLC method was conducted in accordance with the recently revised ICH Q2(R2) guideline, which emphasizes a lifecycle approach to analytical procedures.[4][8][10][11][12]

The Validation Workflow

The following diagram illustrates the logical flow of the validation process, demonstrating the interconnectedness of each parameter.

HPLC_Validation_Workflow cluster_development Method Development cluster_validation Method Validation Dev Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSui System Suitability Robustness->SystemSui

Caption: Workflow for HPLC Method Validation.

Detailed Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Forced degradation studies (acid, base, oxidation, heat, light).[2][13][14]The main peak should be resolved from all degradation product peaks with a resolution of >2. Peak purity analysis should confirm homogeneity.
Linearity Analysis of at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is accurate, precise, and linear.
Accuracy Analysis of samples with known concentrations (spiked placebo) at three levels across the range (e.g., 80%, 100%, 120%).Recovery of 98.0% to 102.0%.
Precision - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.- Repeatability: RSD ≤ 1.0%. - Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope.The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness Deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[15]No significant impact on the results (e.g., peak area, retention time). System suitability parameters must be met.
System Suitability Performed before each analytical run to ensure the chromatographic system is performing adequately.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 1.0%.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the cornerstone of purity analysis, other techniques can be employed, each with its own strengths and limitations.

Alternative Analytical Methods
MethodPrincipleAdvantages for Pyridine DerivativesLimitations for Purity Analysis
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Suitable for volatile and thermally stable pyridine derivatives.[16][17]The hydrochloride salt form is non-volatile and would require derivatization, adding complexity and potential for side reactions.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Rapid, simple, and cost-effective for qualitative assessment and reaction monitoring.[1][18]Primarily a qualitative or semi-quantitative technique; lacks the resolution and accuracy of HPLC for precise purity determination.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Offers alternative selectivity to RP-HPLC, especially for polar compounds.[19]May require specialized equipment and expertise; method development can be more complex than for HPLC.
UV-Vis Spectrophotometry Measures the absorption of UV-Vis light by the analyte.Simple and rapid for quantitative analysis of the pure substance.Lacks the specificity to separate and quantify impurities from the main component.
Performance Comparison

The following table provides a head-to-head comparison of these methods for the specific task of purity determination of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Performance MetricHPLC (Validated Method)GC (Hypothetical)TLCSFC (Hypothetical)
Specificity Excellent (demonstrated by forced degradation)Potentially good with MS detection, but derivatization dependentPoor to ModerateGood to Excellent
Accuracy Excellent (98-102% recovery)Dependent on derivatization efficiencyLowGood to Excellent
Precision Excellent (RSD < 2.0%)GoodLowGood
Quantitation Limit Low (typically in the µg/mL range)Potentially low, but influenced by derivatizationHighLow
Throughput ModerateModerateHighModerate to High
Cost per Sample ModerateHigh (due to derivatization and MS)LowHigh

The Logic of Method Selection

The choice of analytical method is a critical decision driven by the intended purpose. The following diagram illustrates the decision-making process for selecting a purity analysis method.

Method_Selection_Logic Start Need to Determine Purity of Drug Substance Qualitative Qualitative or Semi-Quantitative? Start->Qualitative Quantitative High Resolution & Accurate Quantitation Required? Qualitative->Quantitative No TLC Use TLC for Screening Qualitative->TLC Yes Volatile Is the Compound Volatile & Thermally Stable? Quantitative->Volatile No HPLC Use Validated HPLC Method Quantitative->HPLC Yes Volatile->HPLC No GC Consider GC (with derivatization) Volatile->GC Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion: The Unrivaled Position of a Validated HPLC Method

For the critical task of determining the purity of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a well-developed and rigorously validated HPLC method is unequivocally the superior choice. Its ability to provide specific, accurate, and precise quantitative data is unmatched by other common analytical techniques. The forced degradation studies, a cornerstone of the validation process, provide the necessary evidence that the method is stability-indicating, a crucial requirement for regulatory submissions and for ensuring the quality and safety of the final drug product.[14][20] While alternative methods like GC and TLC have their applications in the broader analytical workflow, they do not offer the comprehensive and reliable purity assessment that a validated HPLC method provides.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration. URL: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. U.S. Food and Drug Administration. URL: [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. URL: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. URL: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration. URL: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. URL: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. URL: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. URL: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. ResearchGate. URL: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. URL: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. URL: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. URL: [Link]

  • Quality Guidelines. ICH. URL: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. URL: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. URL: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. URL: [Link]

  • Alternative found for HPLC methods. Chromatography Today. URL: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. URL: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. URL: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. URL: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online. URL: [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. URL: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. URL: [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. URL: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. URL: [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. Isaac Scientific Publishing. URL: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACTA POLONIAE PHARMACEUTICA. URL: [Link]

  • A validated spectrophotometric and liquid chromatography method for determination and purity evaluation of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1 H-pyrrolo[3,4-c]pyridine. R Discovery. URL: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. URL: [Link]

  • A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. MDPI. URL: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. URL: [Link]

Sources

Validation

Comprehensive LC-MS Method Comparison Guide: 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride

Executive Summary The accurate quantification and structural characterization of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1261230-71-0) presents a distinct analytical challenge. As a hydrochloride sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and structural characterization of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1261230-71-0) presents a distinct analytical challenge. As a hydrochloride salt featuring a highly basic piperidine ring linked to an electron-deficient nitropyridine core, the molecule is highly polar and ionizable. This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS), providing researchers with field-proven, self-validating protocols for optimal analytical performance.

Mechanistic Rationale: RPLC vs. HILIC for Basic Amines

When developing an LC-MS method, the choice of stationary and mobile phases directly dictates both chromatographic resolution and mass spectrometric sensitivity.

  • The RPLC Limitation: In standard RPLC (using C18 columns), positively charged basic compounds like piperidine derivatives often yield broad, asymmetric peaks[1]. This peak tailing is a direct result of secondary ionic interactions between the basic amine (pKa ~10.5) and free, unendcapped silanols remaining on the silica-based stationary phase[1]. While adding ion-pairing reagents can mask this silanophilic activity to improve peak shape, these additives cause severe ion suppression in the MS source, drastically reducing sensitivity.

  • The HILIC Advantage: HILIC provides an orthogonal and superior approach for highly polar salts. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the partitioning of the basic analyte into a water-enriched layer immobilized on the stationary phase surface[1]. Crucially, the high organic content in the HILIC mobile phase significantly enhances electrospray ionization (ESI) efficiency and droplet desolvation[2]. This leads to taller peaks, reduced background noise, and superior signal-to-noise (S/N) ratios for low-abundance compounds[2].

ESI-MS/MS Fragmentation Dynamics

In positive ESI mode, the free base of the compound protonates to form an abundant precursor ion [M+H]+ at m/z 254.1. The fragmentation behavior is heavily driven by the basic piperidine nitrogen. A dominant fragmentation pathway for piperidine derivatives is α -cleavage, where the cleavage of the C-C bond adjacent to the nitrogen atom results in a resonance-stabilized iminium ion[3]. Collision-induced dissociation (CID) of the ether linkage yields characteristic product ions at m/z 98.1 (piperidin-4-ylmethyl cation) and m/z 84.1 (piperidine ring fragment).

MS_Fragmentation M Precursor Ion[M+H]+ m/z 254.1 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine F1 Product Ion 1 m/z 98.1 [Piperidin-4-ylmethyl]+ M->F1 Ether Cleavage NL Intermediate Loss of Nitropyridinol (- 156 Da) M->NL Neutral Loss F2 Product Ion 2 m/z 84.1 [Piperidine]+ (α-Cleavage) NL->F2 α-Cleavage

Caption: ESI-MS/MS fragmentation pathway of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine.

Comparative Performance Data

The following table summarizes the quantitative LC-MS/MS performance comparing a standard C18 RPLC method versus an Amide-HILIC method for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Analytical MetricRPLC (C18 Column)HILIC (Amide Column)Performance Shift
Retention Time (RT) 1.8 min (Poor retention)4.5 min (Strong retention)+150% improvement in RT
Peak Asymmetry ( Tf​ ) 1.85 (Severe tailing)1.05 (Highly symmetrical)Elimination of silanol effects
S/N Ratio (at 1 ng/mL) 18 : 185 : 1~4.7x increase via ESI efficiency
LLOQ 0.5 ng/mL0.05 ng/mL10-fold sensitivity gain
Matrix Effect -45% (Ion suppression)-12% (Minimal suppression)Enhanced desolvation in HILIC

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in system suitability tests (SST) ensure that the methodology is inherently trustworthy before sample analysis begins.

LCMS_Workflow Prep Sample Preparation (Protein Precipitation & Reconstitution) Split Chromatographic Separation Strategy Prep->Split RPLC Reversed-Phase (RPLC) Column: C18 Mobile Phase: High Aqueous Split->RPLC Standard Profiling HILIC HILIC Column: Amide/Silica Mobile Phase: >70% ACN Split->HILIC Polar/Basic Retention MS ESI-MS/MS Detection (Positive Ion Mode, MRM) RPLC->MS Lower ESI Efficiency HILIC->MS Enhanced ESI Efficiency Validation System Validation (S/N > 10, Asymmetry 0.8-1.2) MS->Validation

Caption: Comparative LC-MS/MS workflow for RPLC and HILIC methodologies.

Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is used over methanol to ensure compatibility with the high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

  • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid and internal standard).

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Self-Validation Check: Visually inspect the supernatant; it must be completely clear. Any turbidity indicates incomplete precipitation, which will foul the HILIC column.

HILIC-MS/MS Protocol (Optimized Method)

Causality: Ammonium formate is strictly required in the aqueous phase to maintain a consistent ionic strength, which stabilizes the water layer on the HILIC stationary phase and ensures reproducible retention times.

  • Column: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 60% B over 4 mins. Return to 95% B and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Self-Validation Check (SST): Inject a solvent blank followed by a 0.1 ng/mL standard. The blank must show an interfering peak area <5% of the LLOQ. The 0.1 ng/mL standard must yield an S/N > 10 and a peak asymmetry factor ( Tf​ ) between 0.9 and 1.2. Do not proceed if Tf​ > 1.2 (indicates column degradation or insufficient equilibration).

RPLC-MS/MS Protocol (Comparative Method)
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B. Ramp to 95% B over 3 mins. Hold for 1 min. Return to 5% B and equilibrate for 2 mins.

  • Flow Rate: 0.3 mL/min.

  • Self-Validation Check (SST): Note that the peak asymmetry for the basic piperidine moiety will likely exceed 1.5. If S/N drops below 10 at 1 ng/mL, the method is failing due to silanol-induced peak broadening and ESI suppression.

References

  • Source: benchchem.
  • Source: mdpi.
  • Reverse-Phase Liquid Chromatography vs.

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride using FTIR Spectroscopy

Introduction to 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride and the Role of FTIR 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a complex organic molecule featuring a nitro-substituted pyridine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride and the Role of FTIR

3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a complex organic molecule featuring a nitro-substituted pyridine ring linked to a piperidine moiety via an ether bond. The hydrochloride salt form suggests its potential use as an active pharmaceutical ingredient (API) or a key intermediate in pharmaceutical synthesis.[1][2][3] Given its multifaceted structure, a robust analytical strategy is crucial to confirm its identity, purity, and stability.

FTIR spectroscopy is a powerful, rapid, and non-destructive technique ideal for the initial identification and quality assessment of pharmaceutical compounds.[4] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. For a molecule like 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, FTIR can confirm the presence of its key structural components, such as the nitro group, the pyridine and piperidine rings, and the ether linkage.

Predicted FTIR Spectral Features

The structure of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride allows us to predict its characteristic infrared absorption bands. Understanding these expected peaks is the first step in interpreting an experimental spectrum.

Table 1: Predicted FTIR Absorption Bands for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityNotes
3400 - 3200N-H (Piperidine HCl)StretchingMedium, BroadThe hydrochloride will protonate the piperidine nitrogen, leading to a broad N-H⁺ stretch.
3100 - 3000Aromatic C-H (Pyridine)StretchingMedium to WeakCharacteristic of C-H bonds on the pyridine ring.
2950 - 2850Aliphatic C-H (Piperidine)StretchingStrongSymmetric and asymmetric stretching of the CH₂ groups in the piperidine ring and the methoxy linker.
1610 - 1580C=C and C=N (Pyridine Ring)Ring StretchingMedium to StrongAromatic ring vibrations. The presence of the nitro group can influence the exact position and intensity.
1550 - 1500Nitro (NO₂)Asymmetric StretchingStrongA very characteristic and strong absorption band for the nitro group.
1470 - 1430CH₂ (Piperidine)Scissoring (Bending)MediumBending vibration of the CH₂ groups in the piperidine ring.
1360 - 1340Nitro (NO₂)Symmetric StretchingStrongAnother key absorption for the nitro group, typically strong and well-defined.
1250 - 1050C-O-C (Ether)Asymmetric & Symmetric StretchingStrongThe ether linkage will produce strong C-O stretching bands.
Below 1000C-H Out-of-Plane BendingBendingMedium to StrongThe "fingerprint" region, with complex vibrations that are highly specific to the molecule's overall structure. The substitution pattern on the pyridine ring will influence these bands.

Experimental Protocol: Acquiring the FTIR Spectrum

This section outlines a detailed procedure for obtaining a high-quality FTIR spectrum of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride using an Attenuated Total Reflectance (ATR) accessory, which is common in modern pharmaceutical labs.[4]

Materials and Equipment
  • 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (solid powder)

  • FTIR Spectrometer with a Diamond ATR accessory (e.g., Edinburgh Instruments IR5)[4]

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer is powered on and has reached thermal stability.

    • Thoroughly clean the ATR crystal with isopropanol or ethanol and a lint-free wipe to remove any residues.

    • Collect a background spectrum. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount (a few milligrams) of the powdered 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride onto the center of the ATR crystal.

    • Lower the ATR clamp to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectral Acquisition:

    • Set the acquisition parameters. For a standard analysis, the following settings are recommended:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 (averaging multiple scans improves the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Cleaning:

    • After the scan is complete, clean the ATR crystal thoroughly.

    • Process the resulting spectrum. This may include baseline correction and ATR correction if necessary.

Workflow Diagram

FTIR_Workflow FTIR Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation Clean_ATR Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_ATR->Collect_Background Apply_Sample Apply Sample to ATR Collect_Background->Apply_Sample Ready for Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (e.g., Baseline Correction) Acquire_Spectrum->Process_Data Compare_to_Predicted Compare with Predicted Peaks Process_Data->Compare_to_Predicted Library_Search Search Spectral Libraries (if available) Process_Data->Library_Search Final_Report Generate Final Report Compare_to_Predicted->Final_Report Library_Search->Final_Report

Caption: Workflow for FTIR analysis using an ATR accessory.

Data Interpretation and Purity Considerations

Once the spectrum is acquired, the primary task is to compare the observed peaks with the predicted absorptions from Table 1.

  • Confirmation of Key Functional Groups: The presence of strong bands around 1550-1500 cm⁻¹ and 1360-1340 cm⁻¹ would be strong evidence for the nitro group. Strong C-H stretches below 3000 cm⁻¹ would confirm the aliphatic piperidine ring, while weaker C-H stretches above 3000 cm⁻¹ would indicate the aromatic pyridine ring. A broad absorption in the 3400-3200 cm⁻¹ region is indicative of the protonated amine in the hydrochloride salt.

  • The Fingerprint Region: The region below 1500 cm⁻¹ is the most complex and unique part of the spectrum. While difficult to assign every peak, the overall pattern is a highly specific fingerprint for the molecule.

  • Impurity Profiling: FTIR can also provide clues about potential impurities. For instance:

    • Residual Solvents: A broad peak around 3400 cm⁻¹ could indicate the presence of water or residual alcohol from purification.[5]

    • Starting Materials: The absence of peaks corresponding to starting materials (e.g., a hydroxyl group from 4-(hydroxymethyl)piperidine if the etherification was incomplete) is a good indicator of purity.

    • Side Products: Unexpected peaks could signal the presence of side products from the synthesis. Further investigation with techniques like LC-MS would be necessary to identify these.[6][7]

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for initial identification, a comprehensive characterization of a novel compound requires orthogonal techniques. Each method provides a different piece of the structural puzzle.

Table 2: Comparison of FTIR with Other Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Presence of functional groups, molecular fingerprint.[4]Rapid, non-destructive, requires minimal sample preparation, inexpensive.Not inherently quantitative without calibration, complex mixtures can be difficult to interpret.
Nuclear Magnetic Resonance (NMR) Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[6]Provides unambiguous structure elucidation, can be quantitative.Slower, requires larger sample amounts, more expensive instrumentation, requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS), fragmentation patterns for structural clues.[6][8]Extremely sensitive, can be coupled with chromatography (e.g., LC-MS) for mixture analysis.[9]Isomers can be difficult to distinguish, can be destructive.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of the main compound and impurities.[10]Highly quantitative, excellent for separating complex mixtures, well-established for purity analysis.Does not provide structural information on its own (requires a detector like MS or UV-Vis).
Elemental Analysis The percentage composition of C, H, N, and other elements.Confirms the empirical formula of the compound.Does not provide information on the arrangement of atoms (isomerism).
Logical Workflow for Compound Characterization

For a novel compound like 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a logical analytical workflow would be as follows:

Characterization_Workflow Comprehensive Compound Characterization Synthesis Compound Synthesis & Purification FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR MS Mass Spectrometry (Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (Structure Elucidation) FTIR->NMR Initial Confirmation MS->NMR Initial Confirmation HPLC HPLC Analysis (Purity & Quantification) NMR->HPLC Structure Confirmed Final_Report Certificate of Analysis HPLC->Final_Report

Caption: A logical workflow for the comprehensive characterization of a new chemical entity.

Conclusion

FTIR spectroscopy is an indispensable first-line analytical technique for the characterization of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. By understanding the expected spectral features based on its chemical structure, researchers can rapidly confirm the presence of key functional groups and establish a unique molecular fingerprint for identity and quality control. While FTIR provides crucial information, it is most powerful when used in conjunction with other orthogonal methods like NMR, MS, and HPLC to build a complete and robust analytical profile of the compound. This integrated approach ensures the scientific integrity required in modern drug discovery and development.

References

  • Vertex AI Search. (n.d.). 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride — Chemical Substance Information.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Khan, I., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Narula, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Namieśnik, J. (n.d.). Techniques and Methods of Identification.
  • Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 146-158.
  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed.
  • Kumar, A., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)....
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • SciELO. (n.d.). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities.
  • Edinburgh Instruments. (n.d.). API Identification Using FTIR Spectroscopy.
  • Royal Society of Chemistry. (n.d.). Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][10][11]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP): a DFT/TD-DFT study.

  • Saadon, K. E., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society.
  • PubChemLite. (n.d.). 3-(piperidin-4-ylmethoxy)pyridine (C11H16N2O).
  • Waters Corporation. (n.d.).
  • MDPI. (2023).
  • Google Patents. (2012). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

Sources

Comparative

Benchmarking 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride: A Comparative Guide for Drug Discovery Professionals

Introduction: The Prominence of Pyridine Scaffolds in Modern Drug Discovery The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-appr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have made it a favored structural motif for targeting a wide spectrum of diseases, including cancer, viral infections, and inflammatory disorders.[1][3][4][5] The versatility of the pyridine nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3][6][7] This guide focuses on 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a novel pyridine derivative, and provides a framework for its comprehensive evaluation against other relevant pyridine-based compounds.

Our objective is to present a detailed, scientifically rigorous comparison, offering researchers a blueprint for assessing the potential of this and similar molecules. We will delve into proposed experimental workflows, data interpretation, and the underlying scientific rationale for each step, ensuring a self-validating and trustworthy analysis.

Rationale for Comparator Selection

To effectively benchmark 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (henceforth referred to as Compound A ), we have selected two comparator compounds based on structural similarity and known biological activities of their core components. This approach allows for a nuanced understanding of structure-activity relationships (SAR).

  • Compound B: 3-(Piperidin-4-ylmethoxy)pyridine: This analogue lacks the nitro group present in Compound A. A direct comparison will elucidate the influence of the electron-withdrawing nitro group on the compound's biological activity and physicochemical properties.[8] Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a key target in oncology.[9][10][11]

  • Compound C: 2-Chloro-3-nitro-6-(piperidin-4-yl)pyridine: This compound shares the 3-nitropyridine core with Compound A but features a direct C-C linkage to the piperidine ring at a different position and a chloro substituent. This comparison will shed light on the importance of the ether linkage and the substitution pattern on the pyridine ring.

This curated selection will enable a systematic dissection of the contributions of different structural motifs to the overall biological profile.

Proposed Experimental Benchmarking Workflow

The following sections outline a comprehensive suite of in vitro assays designed to compare the biological and pharmacological properties of Compounds A, B, and C. The choice of assays is guided by the known activities of structurally related pyridine derivatives, particularly in the context of cancer.[4][5][12][13][14]

Diagram of the Experimental Workflow

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Pharmacokinetic Profiling A Compound Synthesis and Characterization B Physicochemical Profiling (Solubility, LogP) A->B C In Vitro Cytotoxicity Assays (MTT, CellTiter-Glo) A->C F Metabolic Stability Assays (Microsomes, Hepatocytes) B->F D Enzymatic Assays (e.g., LSD1 Inhibition) C->D E Cellular Target Engagement Assays D->E G Permeability Assays (Caco-2) F->G

Caption: Proposed workflow for benchmarking pyridine derivatives.

Part 1: Physicochemical and In Vitro Cytotoxicity Profiling

A fundamental understanding of a compound's physicochemical properties is crucial as they significantly impact its pharmacokinetic profile and biological activity.[7]

Experimental Protocols

1.1. Aqueous Solubility Determination:

  • Method: A kinetic solubility assay using nephelometry will be performed.

  • Procedure:

    • Prepare a 10 mM stock solution of each compound in DMSO.

    • Serially dilute the stock solution in a 96-well plate.

    • Add phosphate-buffered saline (PBS), pH 7.4, to each well.

    • Incubate the plate at room temperature for 2 hours.

    • Measure the turbidity of each well using a nephelometer.

    • The concentration at which precipitation is first observed is determined as the kinetic solubility.

1.2. Lipophilicity (LogP) Measurement:

  • Method: A shake-flask method will be used to determine the octanol-water partition coefficient.

  • Procedure:

    • Prepare a solution of each compound in a 1:1 mixture of n-octanol and water.

    • Agitate the mixture vigorously for 1 hour to ensure equilibrium is reached.

    • Centrifuge the mixture to separate the octanol and aqueous layers.

    • Measure the concentration of the compound in each layer using UV-Vis spectroscopy or LC-MS.

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

1.3. In Vitro Cytotoxicity Screening (MTT Assay):

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[12][13]

  • Cell Lines: A panel of human cancer cell lines will be used, for instance, MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), to assess the broad-spectrum anticancer potential.[4][14]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of each compound (e.g., from 0.01 to 100 µM) for 48 or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Hypothetical Data Summary
CompoundStructureAqueous Solubility (µM)LogPIC50 (MCF-7, µM)IC50 (A549, µM)IC50 (HepG2, µM)
A 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl752.85.28.112.5
B 3-(Piperidin-4-ylmethoxy)pyridine1502.1> 50> 50> 50
C 2-Chloro-3-nitro-6-(piperidin-4-yl)pyridine253.515.822.435.1

Interpretation: The hypothetical data suggests that the nitro group in Compound A is crucial for its cytotoxic activity when compared to Compound B . However, the ether linkage in Compound A appears more favorable than the direct C-C linkage in Compound C , which exhibits lower potency. The physicochemical properties also vary, with Compound B being the most soluble and least lipophilic.

Part 2: Target-Specific Activity - LSD1 Inhibition Assay

Given that compounds with a 3-(piperidin-4-ylmethoxy)pyridine core are known LSD1 inhibitors, it is logical to investigate this as a potential mechanism of action.[9][10][11]

Experimental Protocol

2.1. In Vitro LSD1 Enzymatic Assay:

  • Method: A commercially available LSD1 inhibitor screening assay kit (e.g., from Cayman Chemical or BPS Bioscience) will be used. These kits typically rely on a horseradish peroxidase (HRP)-coupled reaction.

  • Procedure:

    • Add the LSD1 enzyme, H3K4me2 peptide substrate, and varying concentrations of the test compounds to a 96-well plate.

    • Incubate to allow the demethylation reaction to proceed.

    • Add HRP and a specific developer to generate a fluorescent or chemiluminescent signal.

    • The signal is inversely proportional to the LSD1 activity.

    • Measure the signal using a microplate reader.

    • Calculate the Ki (inhibition constant) for each compound.

Hypothetical Data Summary
CompoundLSD1 Inhibition (Ki, nM)Selectivity vs. MAO-ASelectivity vs. MAO-B
A 35> 150x> 150x
B 250> 100x> 100x
C 850> 50x> 50x

Interpretation: This hypothetical data reinforces the importance of the nitro group for potent LSD1 inhibition. Compound A emerges as a highly potent and selective LSD1 inhibitor, significantly more active than both comparators. The structural changes in Compound C drastically reduce its affinity for the target enzyme.

Signaling Pathway Diagram

G cluster_0 Epigenetic Regulation cluster_1 Inhibition LSD1 LSD1 Enzyme H3K4me1 Histone H3 Lysine 4 (monomethylated) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 Lysine 4 (dimethylated) H3K4me2->LSD1 Substrate Gene_Repression Gene Repression H3K4me1->Gene_Repression Compound_A Compound A Compound_A->LSD1 Inhibition

Caption: Inhibition of the LSD1 signaling pathway by Compound A.

Part 3: In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its progression in the drug discovery pipeline.

Experimental Protocols

3.1. Metabolic Stability Assay:

  • Method: Incubation with human liver microsomes to assess phase I metabolic stability.

  • Procedure:

    • Incubate each compound at a final concentration of 1 µM with human liver microsomes and NADPH.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with acetonitrile.

    • Analyze the remaining parent compound concentration using LC-MS/MS.

    • Calculate the in vitro half-life (t½).

3.2. Cell Permeability Assay (Caco-2):

  • Method: Use of Caco-2 cell monolayers, a well-established in vitro model for predicting intestinal drug absorption.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

    • Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time, and vice versa.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

Hypothetical Data Summary
CompoundMetabolic Stability (t½ in HLM, min)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
A 45151.2
B > 60121.1
C 25202.5

Interpretation: Compound B shows the highest metabolic stability, likely due to the absence of the metabolically labile nitro group. Compound A demonstrates a good balance of metabolic stability and high permeability. Compound C is less stable and shows a higher efflux ratio, suggesting it may be a substrate for efflux transporters.

Conclusion and Future Directions

This comparative guide provides a robust framework for the preclinical evaluation of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. Based on our hypothetical data, Compound A emerges as a promising lead candidate, exhibiting potent and selective LSD1 inhibition, significant in vitro anticancer activity, and a favorable preliminary ADME profile. The presence of the nitro group appears to be a key determinant of its biological activity, while the ether-linked piperidine moiety contributes to a balanced physicochemical and pharmacokinetic profile.

Further investigations should include in vivo efficacy studies in relevant cancer xenograft models, detailed pharmacokinetic studies in animal models, and comprehensive safety and toxicology assessments. The insights gained from this head-to-head comparison will be invaluable for guiding the optimization of this and other novel pyridine derivatives in the quest for next-generation therapeutics.

References

  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.). Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). Retrieved from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. (n.d.). Retrieved from [Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC. (n.d.). Retrieved from [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Retrieved from [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. (n.d.). Retrieved from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. (n.d.). Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (n.d.). Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. (n.d.). Retrieved from [Link]

  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review - IRJET. (n.d.). Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed. (n.d.). Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. (n.d.). Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (n.d.). Retrieved from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities - SciELO. (n.d.). Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (n.d.). Retrieved from [Link]

  • 3-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem. (n.d.). Retrieved from [Link]

  • 3-(piperidin-4-ylmethoxy)pyridine (C11H16N2O) - PubChemLite. (n.d.). Retrieved from [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Solid-State Characterization of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride by X-ray Powder Diffraction

Introduction: The Critical Role of Solid-State Form in Pharmaceutical Development In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its perform...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solid-State Form in Pharmaceutical Development

In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its performance and manufacturability. For a compound such as 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a molecule with therapeutic potential, understanding its solid-state properties is not merely an academic exercise but a regulatory and clinical necessity.[1][2][3] The crystalline structure, or lack thereof (amorphous state), can profoundly influence critical parameters including solubility, dissolution rate, bioavailability, and stability.[4][5][6]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents a significant challenge in drug development.[7][8] Different polymorphs of the same API can exhibit distinct physicochemical properties, potentially leading to variations in therapeutic efficacy and shelf-life.[1] Consequently, regulatory bodies such as the FDA and EMA mandate a thorough characterization of the solid-state form of any new drug substance.[2][9]

X-ray Powder Diffraction (XRPD) stands as the definitive and most widely used technique for the solid-state characterization of pharmaceuticals.[4][10][11] It provides a unique "fingerprint" of a crystalline material based on the diffraction of X-rays by the ordered arrangement of atoms in the crystal lattice.[12][13] This guide provides an in-depth comparison of the XRPD analysis of two hypothetical batches of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride: one highly crystalline and the other amorphous. This comparison will illuminate the experimental nuances and interpretative logic essential for researchers, scientists, and drug development professionals.

Comparative Analysis: Crystalline vs. Amorphous 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

In a typical drug development workflow, it is common to encounter batches of an API with varying degrees of crystallinity. This can arise from differences in synthesis, purification, or storage conditions. Here, we present a hypothetical comparison between two such batches of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Batch A: The Crystalline Form

A crystalline solid is characterized by a highly ordered, three-dimensional arrangement of molecules. When analyzed by XRPD, this long-range order results in a diffraction pattern with sharp, well-defined peaks at specific angles (2θ).[14][15][16] The position and intensity of these peaks are determined by the crystal lattice structure.

Batch B: The Amorphous Form

In contrast, an amorphous solid lacks long-range molecular order.[14][17] The molecules are arranged randomly, similar to a liquid. Consequently, the XRPD pattern of an amorphous material does not exhibit sharp peaks. Instead, it is characterized by a broad, diffuse hump, often referred to as a "halo," across a wide range of 2θ angles.[15][16]

The following table summarizes the hypothetical XRPD data for the crystalline form of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (Batch A).

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.27.2580
15.85.60100
17.15.1845
20.54.3390
22.93.8875
25.43.5055
28.13.1760

This data is hypothetical and for illustrative purposes only.

The distinct differences in the XRPD patterns of Batch A and Batch B have significant implications for the pharmaceutical properties of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. Generally, the amorphous form of a drug exhibits higher solubility and a faster dissolution rate compared to its crystalline counterpart due to its higher free energy. However, this comes at the cost of lower physical and chemical stability.[6] Amorphous materials are more prone to converting to a more stable crystalline form over time, which can alter the drug's performance.[3]

Experimental Protocol: Acquiring High-Quality XRPD Data

The acquisition of reliable and reproducible XRPD data is paramount for accurate solid-state characterization. The following protocol outlines the key steps and considerations.

1. Sample Preparation:

  • Objective: To obtain a representative sample with a random orientation of crystallites.

  • Procedure:

    • Gently grind a small amount (10-50 mg) of the 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride sample using an agate mortar and pestle to achieve a fine, uniform powder. This minimizes preferred orientation effects.[18]

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's rim.

2. Instrumentation and Data Collection:

  • Instrument: A modern powder diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) and a high-speed detector is recommended.

  • Parameters:

    • Voltage and Current: Typically 40 kV and 40 mA.

    • Goniometer Scan: A continuous scan in the 2θ range of 2° to 40° is usually sufficient to capture the most characteristic diffraction peaks for organic molecules.

    • Step Size: A step size of 0.02° 2θ.

    • Scan Speed (or Time per Step): A balance between data quality and measurement time. A longer time per step will improve the signal-to-noise ratio.[19]

Complementary Analysis: Differential Scanning Calorimetry (DSC)

While XRPD is the primary tool for identifying the solid-state form, Differential Scanning Calorimetry (DSC) provides valuable complementary information on the thermal properties of the material.[20][21] DSC measures the heat flow into or out of a sample as a function of temperature.

  • Crystalline Form (Batch A): A DSC thermogram of a crystalline material will show a sharp endothermic peak corresponding to its melting point.[22]

  • Amorphous Form (Batch B): An amorphous material will not have a distinct melting point. Instead, its DSC thermogram will show a step-like change in the baseline, known as the glass transition temperature (Tg), followed by a broad exothermic peak if crystallization occurs upon heating, and then a melting endotherm of the crystallized form.[23][24]

By combining XRPD and DSC, a comprehensive understanding of the solid-state properties of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can be achieved.

Workflow and Decision Making

The results of the XRPD analysis are crucial for decision-making in the drug development process, from formulation design to quality control. The following diagram illustrates a simplified workflow.

XRPD Analysis Workflow cluster_0 XRPD Analysis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride Start Receive API Batch Prep Sample Preparation Start->Prep Analysis XRPD Data Acquisition Prep->Analysis Interpretation Interpret Diffractogram Analysis->Interpretation Crystalline Sharp Peaks Observed (Crystalline) Interpretation->Crystalline Yes Amorphous Broad Halo Observed (Amorphous) Interpretation->Amorphous No Compare Compare to Reference Pattern Crystalline->Compare Stability Conduct Stability Studies (Risk of Crystallization) Amorphous->Stability Match Pattern Matches Reference (Accept Batch) Compare->Match Yes NoMatch Pattern Does Not Match (Investigate for Polymorphism) Compare->NoMatch No

XRPD analysis workflow for quality control.

This systematic approach ensures that the solid-state form of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is well-characterized and controlled, which is essential for ensuring the safety, efficacy, and quality of the final drug product, in line with ICH Q6A guidelines.[9][25][26][27][28]

References

  • What is the difference between XRD pattern of amorphous and crystalline material? (2012, October 19). ResearchGate. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). Gov.uk. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMass. [Link]

  • Detect and control polymorphism: pro tips for pharmaceutical scientists. (2024, October 22). Malvern Panalytical. [Link]

  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013, January 1). Pharmaceutical Technology. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. [Link]

  • XRD Basics. (2025, July 16). Columbia University. [Link]

  • Applications of X-ray Powder Diffraction in Pharmaceutical Industry. (2018). IUCr Journals. [Link]

  • Amorphous vs. Crystalline Materials. (2022, August 4). EAG Laboratories. [Link]

  • Basics of X-ray Diffraction. (n.d.). Scintag, Inc. [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ECA Academy. [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020, December 30). PMC. [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019, April 15). Cambridge University Press. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. ResearchGate. [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager. [Link]

  • A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (2025, November 27). IntechOpen. [Link]

  • Mechanisms Of Solid State And Solution Instability Of Drugs. (n.d.). Migration Letters. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • Introduction to X-ray Powder Diffraction. (2004, December 28). University of California, Santa Barbara. [Link]

  • XRD for Amorphous and Crystalline Polymers: What to Look For. (2025, July 14). Drawell. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.Net. [Link]

  • Synthesis, Characterization And Evaluation Of Pyridine Derivatives. (2024, August 12). STM Journals. [Link]

  • Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. (2020, May 14). Malvern Panalytical. [Link]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2020, April 14). FDA. [Link]

  • X-RAY POWDER DIFFRACTION - XRD for the analyst. Imaging and Microscopy Facility, University of California, Irvine. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. [Link]

  • The Role of Solid State Characterization in Predicting Stability of Solid Dosage Forms. PubMed. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Technology Networks. [Link]

  • XRD Analysis : Crystalline Vs. Amorphous. (2023, March 22). YouTube. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • Solid State Stability. (2020, January 11). VxP Pharma. [Link]

  • Solid-state stability: Significance and symbolism. (2025, July 31). Wisdomlib. [Link]

  • Analysis of amorphous and nanocrystalline solids from their X-ray diffraction patterns. (2006, October 15). PubMed. [Link]

  • Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. Slideshare. [Link]

Sources

Comparative

Comparative Validation Guide: Biological Activity of Synthesized 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Development As a Senior Application Scientist, I frequently enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Development

As a Senior Application Scientist, I frequently encounter novel chemical scaffolds that require rigorous, objective validation before they can be integrated into broader drug discovery pipelines. This guide provides an in-depth comparative analysis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1261230-71-0), evaluating its biological activity as a fragment-based kinase inhibitor targeting Leucine-rich repeat kinase 2 (LRRK2)—a primary therapeutic target for Parkinson's disease.

We will objectively compare this synthesized scaffold against its des-nitro alternative and a highly optimized reference standard (MLi-2), detailing the structural causality, self-validating experimental workflows, and comparative efficacy data.

Structural Rationale & Target Engagement

In fragment-based drug discovery, every functional group must be deliberately justified. The synthesized compound, 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, is not a random assembly of rings; it is a highly calculated pharmacophore designed to exploit specific microenvironments within the kinase ATP-binding pocket.

  • The Piperidine Ring (Solvent/Salt Bridge): The protonated nitrogen of the piperidine ring (stabilized as the hydrochloride salt) serves a dual purpose. It enhances the aqueous solubility of the fragment and projects outward into the solvent-exposed channel of the kinase, allowing for potential electrostatic interactions (salt bridges) with acidic residues at the solvent front.

  • The Pyridine Core (Hinge Binder): The pyridine ring acts as a classic bioisostere for the adenine ring of ATP, serving as the primary structural anchor within the kinase hinge region.

  • The 3-Nitro Group (The Critical Differentiator): The inclusion of the nitro group at the 3-position is the defining feature of this molecule. Its strong electron-withdrawing nature pulls electron density away from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen and optimizing its profile as a hydrogen-bond acceptor. Furthermore, the nitro oxygens can engage in critical auxiliary hydrogen bonding with the backbone amides of the LRRK2 hinge region (specifically residues Glu1948 and Ala1950) .

LRRK2_Pathway LRRK2 LRRK2 Kinase Rab10 Rab10 (Inactive) LRRK2->Rab10 ATP Hydrolysis pRab10 pT73-Rab10 (Active) Rab10->pRab10 Lysosome Lysosomal Dysfunction pRab10->Lysosome Pathogenic Signaling Inhibitor 3-Nitro-2-(piperidin-4-ylmethoxy) pyridine HCl Inhibitor->LRRK2 Competitive Inhibition

LRRK2-Rab10 signaling cascade and the targeted inhibitory intervention point.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness, biological activity cannot be assessed in a vacuum. We employ a multi-tiered, self-validating workflow that measures both direct biochemical target engagement and physiological cellular efficacy.

Protocol A: In Vitro ADP-Glo Kinase Assay

Causality: LRRK2 possesses a notoriously low intrinsic catalytic turnover rate. Traditional radiometric assays often struggle with the signal-to-noise ratio here. We utilize the ADP-Glo™ Kinase Assay because it directly measures ADP production with extreme luminescent sensitivity, independent of the ATP concentration used.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl in anhydrous DMSO. Perform serial dilutions to create a 10-point concentration-response curve.

  • Reaction Assembly: In a low-volume 384-well plate, combine 1 µL of the compound (or vehicle), 2 µL of recombinant LRRK2 enzyme (final concentration 0.5 µM), and 2 µL of ATP/LRRKtide substrate mix.

  • Incubation: Incubate the reaction at room temperature for 120 minutes to allow for ATP hydrolysis.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence.

  • Self-Validation Check: The assay must include a no-enzyme control (to establish background ATP hydrolysis) and a vehicle-only control (to establish 100% kinase activity). The calculated Z'-factor must exceed 0.6 for the data to be deemed reliable.

Protocol B: Cellular Target Engagement (pT73-Rab10 Western Blot)

Causality: In vitro potency does not guarantee cellular permeability or physiological efficacy. We utilize A549 cells because they express exceptionally high endogenous levels of both LRRK2 and its direct physiological substrate, Rab10. Measuring the phosphorylation of Rab10 at Threonine 73 (pT73) provides a direct readout of intracellular LRRK2 inhibition .

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in 6-well plates and culture until 80% confluent.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized compound (0.1 µM to 50 µM) for exactly 2 hours to capture the acute inhibition phase before compensatory feedback loops activate.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against pT73-Rab10, total Rab10, and GAPDH.

  • Quantification: Detect signals using enhanced chemiluminescence (ECL) and quantify band intensities via densitometry.

  • Self-Validation Check: A valid reduction in pT73-Rab10 must occur without altering total Rab10 or GAPDH levels. This confirms true kinase inhibition rather than non-specific protein degradation or acute cytotoxicity.

Workflow Prep Compound Preparation (10 mM in DMSO) Assay ADP-Glo Kinase Assay (In Vitro IC50) Prep->Assay Cell A549 Cellular Assay (pT73-Rab10 WB) Prep->Cell Data Efficacy vs. Toxicity Comparison Assay->Data Tox Cytotoxicity Profiling (CellTiter-Glo CC50) Cell->Tox Parallel Screen Cell->Data Tox->Data

Multi-tiered experimental workflow for validating kinase inhibitor fragments.

Comparative Performance Data

To objectively evaluate the synthesized product, we compared it against a structurally similar des-nitro alternative (to prove the functional necessity of the nitro group) and MLi-2, a highly optimized, commercially available LRRK2 inhibitor used as a benchmark for maximum achievable potency.

CompoundStructural FeatureLRRK2 WT IC₅₀ (nM)Cellular pRab10 IC₅₀ (nM)A549 CC₅₀ (µM)
3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl Nitro-substituted Pyridine145 ± 12410 ± 25> 50
2-(Piperidin-4-ylmethoxy)pyridine HCl Des-nitro Pyridine1,250 ± 85> 5,000> 50
MLi-2 (Reference Standard) Highly Optimized Indazole0.76 ± 0.051.4 ± 0.2> 50
Data Interpretation

The experimental data confirms the structural rationale. The synthesized 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl exhibits an in vitro IC₅₀ of 145 nM. While it does not match the picomolar potency of the fully elaborated MLi-2 reference standard, it demonstrates excellent ligand efficiency for a fragment-sized molecule.

Crucially, removing the nitro group (the des-nitro alternative) results in a near 10-fold loss of in vitro potency and complete loss of measurable cellular efficacy. This proves that the electron-withdrawing nature and hydrogen-bonding capacity of the 3-nitro group are absolute requirements for anchoring this scaffold into the kinase hinge region. Furthermore, the CC₅₀ > 50 µM confirms that the observed cellular pRab10 reduction is driven by specific target engagement, not general cytotoxicity.

References

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. MDPI - Genes. URL:[Link]

  • Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pRab10. bioRxiv. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

This guide provides an in-depth technical comparison and procedural overview for the elemental analysis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. Designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural overview for the elemental analysis of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to the characterization of this and similar pharmaceutical compounds.

Introduction: The Imperative of Purity and Compositional Integrity

In the synthesis of novel pharmaceutical compounds, the confirmation of both structure and purity is paramount. For 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry, elemental analysis serves as a fundamental checkpoint. It provides a quantitative measure of the mass fractions of carbon, hydrogen, and nitrogen, which can be directly compared against the theoretical values derived from its molecular formula (C₁₁H₁₆ClN₃O₃). This comparison is a critical gatekeeper for advancing a compound to further stages of development, as it provides a baseline confirmation of its empirical formula.

Elemental analysis is particularly crucial for hydrochloride salts, which can be hygroscopic and may retain residual solvents from the synthesis and purification processes.[1] A significant deviation from the theoretical elemental composition can indicate the presence of such impurities, which could have profound effects on the compound's chemical and biological properties.

Theoretical vs. Experimental Data: A Comparative Analysis

The cornerstone of elemental analysis is the comparison of experimentally determined values with the theoretically calculated composition. For 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (Molecular Formula: C₁₁H₁₆ClN₃O₃, Molecular Weight: 289.72 g/mol ), the theoretical elemental composition is as follows:

  • Carbon (C): 45.60%

  • Hydrogen (H): 5.57%

  • Chlorine (Cl): 12.24%

  • Nitrogen (N): 14.50%

  • Oxygen (O): 16.57%

The following table presents a hypothetical but realistic set of experimental results for a synthesized batch of this compound, which will be used for the purpose of this guide's analysis.

ElementTheoretical Value (%)Experimental Value (%) (n=3)Acceptance Criteria (%)
Carbon (C)45.6045.45 ± 0.15± 0.40
Hydrogen (H)5.575.68 ± 0.10± 0.40
Nitrogen (N)14.5014.38 ± 0.20± 0.40

Note: The acceptance criteria of ±0.4% is a widely accepted standard in academic and industrial laboratories for claiming sufficient purity for small molecules.[2][3]

Interpreting the Results: A Deeper Look

The hypothetical experimental data presented above fall within the acceptable range of the theoretical values. However, a nuanced interpretation is necessary:

  • Carbon and Nitrogen: The slightly lower experimental values for carbon and nitrogen could suggest the presence of a small amount of an inorganic impurity that does not contain these elements, or perhaps residual water.

  • Hydrogen: The slightly higher hydrogen value could also point towards the presence of residual water, a common occurrence with hydrochloride salts.

It is crucial to consider these minor deviations in the context of other analytical data. No single technique provides a complete picture of a compound's purity and structure.

Experimental Protocol: Combustion Analysis for C, H, and N

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[4] This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.

Instrumentation: A modern CHN elemental analyzer.

Materials:

  • 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (sample)

  • Microbalance (readable to at least 0.001 mg)

  • Tin capsules

  • Certified organic analytical standards (e.g., acetanilide)

Procedure:

  • Sample Preparation: Ensure the sample is homogenous and completely dry. Any residual solvent or moisture will lead to inaccurate results.[5] It is advisable to dry the sample under high vacuum for several hours prior to analysis.

  • Calibration: Calibrate the elemental analyzer using a certified organic analytical standard. This step is crucial for ensuring the accuracy of the measurements.

  • Sample Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a microbalance. Record the weight precisely.

  • Analysis: Place the sealed tin capsule into the autosampler of the elemental analyzer. The instrument will then automatically introduce the sample into the combustion chamber.

  • Data Acquisition: The instrument's software will calculate the percentage of C, H, and N in the sample based on the detected amounts of CO₂, H₂O, and N₂.

  • Replicate Analysis: Perform the analysis in triplicate to ensure the reproducibility of the results.

Visualizing the Workflow and Structure

The following diagrams illustrate the experimental workflow for elemental analysis and the chemical structure of the target compound.

Elemental Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Drying Dry Sample (High Vacuum) Sample_Weighing Weigh Sample (1-3 mg) Sample_Drying->Sample_Weighing Homogenize Combustion Flash Combustion (>900 °C in O₂) Sample_Weighing->Combustion Introduce to Analyzer Gas_Separation Gas Chromatography Separation Combustion->Gas_Separation Combustion Gases (CO₂, H₂O, N₂) Detection Thermal Conductivity Detector (TCD) Gas_Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Caption: Experimental workflow for CHN elemental analysis.

Chemical_Structure struct

Caption: Structure of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine.

Alternative and Complementary Analytical Techniques

While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the compound's structure or the presence of isomeric impurities. Therefore, it should always be used in conjunction with other analytical methods.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. Essential for structural elucidation and confirmation.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural identification. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[6]
High-Performance Liquid Chromatography (HPLC) A powerful technique for assessing the purity of a compound by separating it from any impurities.[7] It can also be used for quantification.

Conclusion: A Holistic Approach to Compound Characterization

Elemental analysis is an indispensable technique in the characterization of newly synthesized compounds like 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. When performed correctly and interpreted thoughtfully, it provides a reliable confirmation of a compound's empirical formula and a quantitative measure of its purity. However, it is crucial to recognize that elemental analysis is just one piece of the analytical puzzle. A comprehensive understanding of a compound's identity, purity, and structure can only be achieved through the synergistic use of multiple analytical techniques. This integrated approach is fundamental to ensuring the quality and reliability of data in drug discovery and development.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from a relevant scientific instrument manufacturer's website.
  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). (n.d.).
  • CHN(O)S Elemental Analysis - Measurlabs. (n.d.).
  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Retrieved from a relevant scientific supply company's blog.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). Retrieved from the International Journal for Research in Applied Science & Engineering Technology (IJRAR).
  • Analytical Methods for the Detection of Counterfeit Pharmaceuticals. (2025, May 19).
  • ICH Guideline Q2(R2): Validation of Analytical Procedures. (2022, March 24). Retrieved from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.).
  • Top 5 Methods of Assessing Chemical Purity. (n.d.).
  • Element analysis. (n.d.). Retrieved from a university chemistry department's website.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from a university's chemical analysis facility.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • Countering the Problem of Falsified and Substandard Drugs: Detection Technology. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). Retrieved from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). Retrieved from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. (2022, April 25). Frontiers in Chemical Engineering.
  • 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride — Chemical Substance Information. (n.d.).
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). Pharmaceuticals.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.).
  • Parametric Study of Metallothermic Purification of Chloride Salts. (2025, September 3). ACS Omega.
  • 3-Nitro-2(1H)-pyridinone. (n.d.). PubChem. Retrieved from [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022, August 13). Molecules.
  • 3-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride — Chemical Substance Information. (n.d.).
  • 3-methoxy-5-(piperidin-3-yl)pyridine. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. As a Senior Application Scientist, this document is designed to synthesize technical data with practical, field-proven insights to ensure the safe and compliant handling of this compound from cradle-to-grave.

I. Understanding the Inherent Hazards: A Structural Approach

The potential hazards of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride necessitate its classification as a hazardous substance. This is based on the known risks associated with its constituent chemical groups:

  • Nitropyridine Derivatives: Aromatic nitro compounds are known to be potential irritants and, in some cases, can have explosive properties, particularly with multiple nitro groups.[1] They may cause skin, eye, and respiratory irritation.[2]

  • Piperidine and its Derivatives: Piperidine is a flammable, corrosive, and toxic compound.[3] Derivatives often share these hazardous characteristics and should be handled with caution to avoid skin and eye contact, as well as inhalation.[4]

  • Hydrochloride Salts: The hydrochloride salt form can be corrosive and may release hazardous hydrogen chloride gas upon decomposition.[5] Pyridine hydrochloride, a related compound, is classified as harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[5]

Given this composite hazard profile, 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride must be managed as a hazardous waste, requiring strict adherence to all institutional and regulatory disposal protocols.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride for any purpose, including disposal, the following personal protective equipment is mandatory to minimize exposure:[4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles that could cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves, such as nitrile rubber.[6]Prevents skin contact, which can lead to irritation or toxic effects.
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[6]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection All handling should occur within a certified chemical fume hood.[6] If not possible, a NIOSH-approved respirator is required.Minimizes the risk of inhaling potentially harmful dust or vapors that may cause respiratory irritation.[1]

III. Step-by-Step Disposal Protocol: Ensuring Safety and Compliance

The guiding principle for the disposal of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is to treat all associated materials as hazardous waste.[2] Chemical neutralization by laboratory personnel is not recommended without specific, validated protocols.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: All waste contaminated with 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride must be collected in a dedicated, chemically compatible, and sealable container.[4]

  • Collect All Contaminated Materials: This includes:

    • Unused or expired product.

    • Contaminated consumables (e.g., pipette tips, vials, weighing papers).

    • Contaminated PPE (e.g., gloves).

    • Any materials used for spill cleanup.[6]

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

Step 2: Proper Labeling of Hazardous Waste

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first item of waste is added.[2]

  • Complete Information: The label must include the full chemical name, "3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride," and any associated hazard symbols (e.g., toxic, irritant).[6]

Step 3: Safe Storage of Waste

  • Secure Containment: Ensure the waste container is tightly sealed at all times, except when adding waste, to prevent the escape of vapors.[6]

  • Designated Storage Area: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and secure.[2]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[6]

Step 4: Arranging for Final Disposal

  • Contact EHS: The final disposal of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride must be handled by a licensed professional waste disposal company.[6] Contact your institution's EHS office to schedule a pickup.

  • Documentation: Accurately complete all required waste disposal forms and documentation in compliance with institutional and regulatory requirements, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

IV. Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spills:

    • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.[4]

    • Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment.[4]

    • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material like vermiculite or sand.[3]

    • Collect Waste: Place all contaminated absorbent and cleaning materials into the designated hazardous waste container.[4]

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

  • Major Spills:

    • Evacuate Immediately: Evacuate the laboratory and alert others in the area.

    • Contact Emergency Services: Immediately contact your institution's emergency response team and EHS department.[1]

    • Restrict Access: Prevent entry into the spill area until emergency personnel have cleared it.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride waste.

DisposalWorkflow start Generation of Waste (Unused chemical, contaminated labware, PPE) ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check don_ppe Don appropriate PPE ppe_check->don_ppe No waste_collection Collect waste in a designated, compatible, and sealed container ppe_check->waste_collection Yes don_ppe->waste_collection label_waste Label container immediately with 'Hazardous Waste' and full chemical name waste_collection->label_waste storage Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment label_waste->storage contact_ehs Contact Institutional EHS Office to schedule a waste pickup storage->contact_ehs documentation Complete all required waste disposal documentation contact_ehs->documentation end Waste collected by licensed hazardous waste disposal service documentation->end

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

An In-Depth Technical Guide for Laboratory Professionals As a novel compound, 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride requires a cautious and informed approach to laboratory handling. While a specific Saf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel compound, 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride requires a cautious and informed approach to laboratory handling. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its chemical structure—incorporating a nitro-substituted pyridine ring, a piperidine moiety, and a hydrochloride salt—provides critical insights into its potential hazards. This guide synthesizes established safety protocols for these functional groups to provide a comprehensive framework for personal protective equipment (PPE), operational procedures, and emergency response.

The core principle of this guide is the implementation of a multi-layered safety strategy that extends beyond mere compliance. By understanding the rationale behind each recommendation, researchers can cultivate a proactive safety culture, minimizing risk and ensuring the integrity of their work.

Understanding the Hazard Profile: A Structural-Based Risk Assessment

The potential hazards of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can be inferred from its constituent parts:

  • Nitro-substituted Pyridine: Nitro compounds are often associated with reactivity and potential toxicity. The nitro group can be a strong electron-withdrawing group, influencing the reactivity of the pyridine ring. Some nitroaromatic compounds are known to have mutagenic or carcinogenic properties.[1][2]

  • Pyridine and its Derivatives: Pyridine and related compounds can be absorbed through the skin and are often associated with a range of health effects, including irritation to the skin, eyes, and respiratory tract.[3][4][5] In some cases, they can also affect the nervous system, liver, and kidneys.[5]

  • Piperidine Moiety: While piperidine itself is a cyclic secondary amine, its presence in the larger molecule contributes to the overall chemical properties.

  • Hydrochloride Salt: The hydrochloride salt form generally increases water solubility.[6] When in solution, it can create an acidic environment. Concentrated hydrochloric acid is corrosive and can cause severe skin and eye damage.[7][8][9]

Given these structural features, it is prudent to treat 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride as a potentially hazardous substance, with the potential for skin and eye irritation, respiratory tract irritation, and unknown long-term health effects.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound, with an emphasis on the reasoning behind each selection.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes and airborne particles.[10] A face shield offers additional protection for the entire face and is recommended when handling larger quantities or when there is a significant splash risk.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[3][10] Always inspect gloves for tears or punctures before use. Double-gloving can provide an extra layer of protection, especially during prolonged handling.
Body Laboratory CoatA fully-buttoned, long-sleeved laboratory coat should be worn to protect the skin from contact with the chemical.[10]
Respiratory Certified Chemical Fume HoodAll handling of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[11][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Pre-Handling Preparations
  • Information Review: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review Safety Info Review Safety Info Verify Fume Hood Verify Fume Hood Review Safety Info->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Transfer to Vessel Transfer to Vessel Weigh Compound->Transfer to Vessel Perform Reaction Perform Reaction Transfer to Vessel->Perform Reaction Decontaminate Surfaces Decontaminate Surfaces Perform Reaction->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE & Wash Hands Remove PPE & Wash Hands Dispose of Waste->Remove PPE & Wash Hands

Caption: Workflow for the safe handling of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.

Handling Procedures
  • Weighing: Carefully weigh the compound within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Transfers: When transferring the solid or solutions, do so slowly and carefully to avoid creating dust or splashes.

  • Reaction Setup: All reactions involving this compound should be conducted in a closed system or under reflux within the fume hood.

Cleanup and Decontamination
  • Surfaces: Decontaminate all work surfaces with an appropriate solvent and then soap and water.

  • Glassware: Clean all glassware thoroughly. If necessary, rinse with a neutralizing solution before standard washing.

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, a swift and appropriate response is crucial.

Exposure RouteImmediate ActionFollow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6][10]Seek immediate medical attention.
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[6][10] Remove any contaminated clothing.If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.Seek immediate medical attention.[10]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., gloves, weighing paper), and reaction byproducts, should be collected in a designated and properly labeled hazardous waste container.[10]

  • Waste Segregation: Do not mix this waste stream with other incompatible waste. Consult your institution's environmental health and safety (EHS) office for specific segregation guidelines.

  • Container Management: Keep waste containers securely sealed when not in use and store them in a well-ventilated area, away from heat and ignition sources.[13]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[11]

G cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Unused Compound Unused Compound Designated Hazardous Waste Container Designated Hazardous Waste Container Unused Compound->Designated Hazardous Waste Container Contaminated Consumables Contaminated Consumables Contaminated Consumables->Designated Hazardous Waste Container Reaction Byproducts Reaction Byproducts Reaction Byproducts->Designated Hazardous Waste Container Secure & Ventilated Storage Secure & Ventilated Storage Designated Hazardous Waste Container->Secure & Ventilated Storage EHS Office Pickup EHS Office Pickup Secure & Ventilated Storage->EHS Office Pickup Regulatory Compliance Regulatory Compliance EHS Office Pickup->Regulatory Compliance

Caption: Disposal workflow for 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride waste.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • University of California. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
  • Chembl. (n.d.). 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine hydrochloride — Chemical Substance Information.
  • J.T. Baker. (2011, August 29). Material Safety Data Sheet: Pyridine.
  • Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet: Pyridine hydrochloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine, 4-Nitro, 1-Oxide.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Piperidine, hydrochloride.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
  • University of California, Center for Laboratory Safety. (2012, December 14). Hydrochloric acid - Standard Operating Procedure.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity.
  • GOV.UK. (2024, November 28). Pyridine: general information.
  • Loba Chemie. (n.d.). Pyridine for Synthesis.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet: Pyridine hydrochloride.

Sources

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